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  • Product: 4-(2-Chloro-5-methylphenoxy)-2-methylaniline
  • CAS: 946785-98-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(2-Chloro-5-methylphenoxy)-2-methylaniline: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline, a diaryl ether aniline derivative with pote...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline, a diaryl ether aniline derivative with potential applications in medicinal chemistry and materials science. The document details its chemical structure, predicted physicochemical properties, and outlines established synthetic methodologies for its preparation. Furthermore, it explores potential biological activities based on structurally related compounds and provides essential safety and handling information. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction

Diaryl ether and diarylamine moieties are privileged structures in medicinal chemistry and materials science, frequently found in a wide array of biologically active compounds and functional materials. The unique conformational flexibility and electronic properties imparted by the ether linkage, combined with the synthetic versatility of the aniline scaffold, make these compounds attractive targets for drug discovery and the development of novel organic materials.

4-(2-Chloro-5-methylphenoxy)-2-methylaniline belongs to this important class of molecules. Its structure combines a substituted phenoxy ring with a methyl-substituted aniline, offering multiple points for further chemical modification. While specific research on this particular molecule is not extensively documented in publicly available literature, its structural motifs are present in compounds with demonstrated biological activities, suggesting its potential as a valuable building block for the synthesis of new therapeutic agents and functional materials. This guide aims to consolidate the available information on its chemical identity, predict its properties based on analogous structures, and provide a scientifically sound basis for its synthesis and potential applications.

Chemical Structure and Identification

The chemical structure of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline is characterized by a 2-methylaniline core linked via an ether bond at the 4-position to a 2-chloro-5-methylphenol.

IdentifierValue
IUPAC Name 4-(2-Chloro-5-methylphenoxy)-2-methylaniline
CAS Number 946785-98-4[1]
Molecular Formula C₁₄H₁₄ClNO
Molecular Weight 247.72 g/mol
Canonical SMILES CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C)Cl)N
MDL Number MFCD08687388

Structural Diagram:

Caption: General scheme for the Ullmann condensation to synthesize 4-(2-Chloro-5-methylphenoxy)-2-methylaniline.

Experimental Protocol (Adapted from a similar synthesis)[1]:

  • Reaction Setup: To a dried Schlenk flask, add 4-iodo-2-methylaniline (1.0 equiv.), 2-chloro-5-methylphenol (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) or toluene via syringe.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove inorganic salts and the copper catalyst.

  • Extraction: Dilute the filtrate with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

4.2 Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. [2][3][4]While typically used for C-N bond formation, a related C-O coupling can be employed for diaryl ether synthesis. Alternatively, the aniline moiety can be introduced in a final step. A plausible route involves the coupling of 4-bromophenol with 1-chloro-2-methyl-5-nitrobenzene, followed by reduction of the nitro group. A more direct approach would be the coupling of an appropriate aryl halide with 4-amino-3-methylphenol.

Caption: General scheme for a Buchwald-Hartwig type C-O coupling reaction.

Experimental Protocol (General Procedure)[2]:

  • Reaction Setup: In a glovebox, charge a reaction vessel with a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5-2.0 equiv.).

  • Reactant Addition: Add 4-amino-3-methylphenol (1.0 equiv.) and the aryl halide (e.g., 1-bromo-2-chloro-5-methylbenzene, 1.1 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring. Monitor the reaction by GC-MS or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction with water, extract with an organic solvent, and purify the crude product by column chromatography.

Potential Applications and Biological Activity

While specific applications for 4-(2-Chloro-5-methylphenoxy)-2-methylaniline have not been explicitly reported, the structural class of 4-aryloxyanilines has garnered significant interest in medicinal chemistry.

5.1 Enzyme Inhibition

A study on a series of 4-aryloxy-N-arylanilines demonstrated their potent inhibitory activity against succinate-cytochrome c reductase (SCR), a key enzyme complex in the mitochondrial electron transport chain. [5][6]This suggests that 4-(2-Chloro-5-methylphenoxy)-2-methylaniline and its derivatives could be explored as potential leads for the development of novel fungicides or antibiotics that target cellular respiration.

5.2 Kinase Inhibition

The 4-anilinoquinoline and 4-phenoxyaniline scaffolds are core components of numerous tyrosine kinase inhibitors used in oncology. [7][8][9]The diaryl ether linkage can provide a favorable geometry for binding to the ATP-binding pocket of various kinases. Further derivatization of the aniline nitrogen of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline could lead to the discovery of new kinase inhibitors.

5.3 Neuroprotective Agents

Derivatives of 4-phenoxyaniline have also been investigated as neuroprotective agents, showing potential in models of neurodegenerative diseases. [7]The mechanism of action is thought to involve the modulation of apoptotic pathways.

Safety, Handling, and Toxicology

Specific toxicological data for 4-(2-Chloro-5-methylphenoxy)-2-methylaniline is not available. However, based on the toxicology of substituted anilines, certain precautions are warranted. [6][10][11][12][13] General Hazards of Substituted Anilines:

  • Toxicity: Anilines can be toxic if inhaled, ingested, or absorbed through the skin. [3][14]* Methemoglobinemia: A primary toxic effect of many anilines is the induction of methemoglobinemia, which impairs the oxygen-carrying capacity of the blood. [5]* Organ Toxicity: Prolonged or repeated exposure to some anilines may cause damage to the liver, kidneys, and spleen. [6]* Carcinogenicity: Some aniline derivatives are classified as known or suspected carcinogens.

  • Skin and Eye Irritation: Aromatic amines can be irritating to the skin and eyes. [15] Recommended Handling Procedures:

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side shields or chemical goggles.

    • Lab Coat: A standard laboratory coat should be worn.

  • Hygiene: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Aromatic amine waste should be treated as hazardous. [15]

Caption: Recommended safety workflow for handling aromatic amine compounds.

Conclusion

4-(2-Chloro-5-methylphenoxy)-2-methylaniline is a diaryl ether aniline with significant potential as a versatile building block in drug discovery and materials science. While direct experimental data on this specific molecule is sparse, this guide provides a solid foundation for its synthesis, characterization, and exploration of its potential applications by drawing upon established chemical principles and data from structurally related compounds. The outlined synthetic routes, predicted properties, and safety information are intended to facilitate further research and development involving this promising chemical entity. As with any novel compound, thorough experimental validation of its properties and biological activities is essential.

References

  • Category Analysis of the Substituted Anilines Studied in a 28-day Repeat-Dose Toxicity Test Conducted on Rats: Correlation Between Toxicity and Chemical Structure. PubMed, [Link]

  • Synthesis of new 4-aryloxy-N-arylanilines and their inhibitory activities against succinate-cytochrome c reductase. PubMed, [Link]

  • Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure†. Taylor & Francis Online, [Link]

  • Toxicity of substituted anilines to Pseudokirchneriella subcapitata and quantitative structure-activity relationship analysis for polar narcotics. PubMed, [Link]

  • Studies on the hydrogen bonding of aniline's derivatives by FT-IR. PubMed, [Link]

  • Data for the synthesis of new 4-aryloxy-N-arylanilines as potent succinate-cytochrome c reductase inhibitors. PMC, [Link]

  • New Journal of Chemistry Supporting Information. Royal Society of Chemistry, [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications, [Link]

  • FT‐IR spectra of the p‐substituted aniline‐based diadducts. ResearchGate, [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate, [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis, [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications, [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc., [Link]

  • Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. PubMed, [Link]

  • Organic Syntheses Procedure. Organic Syntheses, [Link]

  • FTIR Spectra of pure components and their binary liquid components (Binary mixtures of formamide with aniline, N-methyl aniline and N,N-dimethyl aniline). Taylor & Francis Online, [Link]

  • Synthesis of Azidoanilines by the Buchwald–Hartwig Amination. ACS Publications, [Link]

  • FTIR Spectrum of Aniline Monomer The FTIR spectrum for synthesized PANi... ResearchGate, [Link]

  • Ullmann condensation. Wikipedia, [Link]

  • Tables For Organic Structure Analysis. chem.ucla.edu, [Link]

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. PMC, [Link]

  • NMR Assignment for Diaryl Ether Structures (4–O–5 Structures) in Pine Wood Lignin. J-STAGE, [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. dokumen.tips, [Link]

  • Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. MDPI, [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC, [Link]

  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. PMC, [Link]

  • Ullmann Reaction. Organic Chemistry Portal, [Link]

    • RSC Medicinal Chemistry, [Link]

  • Synthesis of 4-bromo-2-chloro-5-methoxyaniline. PrepChem.com, [Link]

  • Overview of Aromatic Amines and Their Types. Scribd, [Link]

  • Diversification of Complex Diaryl Ethers via Diaryliodonium Intramolecular Aryl Rearrangement. PubMed, [Link]

  • Aniline replacement in drug-like compounds. Cresset Group, [Link]

  • Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors. PubMed, [Link]

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. ACS Publications, [Link]

  • Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride. PubMed, [Link]

  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Amino-m-cresol. European Commission, [Link]

  • Analysis of diarylmethylamine compounds using electrospray mass spectrometry: formation mechanisms of radical ions and dehydro cations. Analyst (RSC Publishing), [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PMC, [Link]

  • Characterization of Aniline Tetramer by MALDI TOF Mass Spectrometry upon Oxidative and Reductive Cycling. MDPI, [Link]

  • Synthesis and Biological Activity of 4-Amino-5-cyano-6-alkylamino Pyridine Derivatives. paper.idatascience.cn, [Link]

Sources

Exploratory

Structural Elucidation of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline: A Comprehensive NMR Guide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Protocol Executive Summary The structural characterization of asymmetric dia...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Analytical Protocol

Executive Summary

The structural characterization of asymmetric diaryl ethers presents a unique analytical challenge due to the electronic isolation provided by the bridging oxygen atom and the presence of overlapping aromatic spin systems. 4-(2-Chloro-5-methylphenoxy)-2-methylaniline (CAS: 946785-98-4) is a highly functionalized diaryl ether serving as a critical intermediate in agrochemical and pharmaceutical synthesis. Diaryl ethers are typically synthesized via Ullmann-type condensation or Buchwald-Hartwig cross-coupling[1].

This whitepaper provides an authoritative, self-validating methodology for the complete structural elucidation of this compound using 1D ( 1 H, 13 C) and 2D (HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. By mapping the mesomeric (+M) and inductive (-I) effects of the substituents, we establish a rigorous framework for assigning every proton and carbon in the molecule.

Analytical Methodology & Self-Validating Protocols

To ensure absolute scientific integrity, the NMR acquisition must follow a self-validating workflow. The near-symmetry and complex splitting patterns of diaryl ethers necessitate rigorous 2D NMR techniques to prevent misassignment[2]. Furthermore, the C–O–C linkage acts as an insulating group against conjugation between the two rings, meaning the electronic systems of the aniline and phenoxy rings must be analyzed as discrete spin systems[3].

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ). CDCl 3​ is selected because its lack of exchangeable protons prevents interference with the primary amine (-NH 2​ ) signal. Tetramethylsilane (TMS, 0.03% v/v) is added as the internal chemical shift reference ( δ 0.00 ppm).

  • Instrument Tuning: Transfer the sample to a 5 mm NMR tube. Perform automated gradient shimming (Z-axis) and tune the probe to the respective Larmor frequencies of 1 H (e.g., 400 MHz) and 13 C (e.g., 100 MHz).

  • 1D 1 H Acquisition: Execute a standard proton sequence (e.g., zg30) with a 30° flip angle, a 2-second relaxation delay (D1), and 16 scans.

  • 1D 13 C Acquisition: Execute a proton-decoupled 13 C sequence (e.g., zgpg30) with a minimum of 1024 scans to ensure adequate signal-to-noise for the unprotonated quaternary carbons (C-1, C-4, C-1', C-2').

  • Chemical Validation (D 2​ O Exchange): Add one drop of deuterium oxide (D 2​ O) to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. The disappearance of the broad singlet at ~3.60 ppm unambiguously validates the primary amine assignment.

  • 2D HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to map 2JCH​ and 3JCH​ couplings. This is critical for quantifying and mapping the α,β -diaryl ether linkages[4].

Workflow S1 Sample Prep CDCl3 + TMS S2 1D NMR 1H & 13C S1->S2 S3 2D NMR COSY & HMBC S2->S3 S4 D2O Exchange NH2 Validation S2->S4 S5 Data Synthesis & Assignment S3->S5 S4->S5

Figure 1: Self-validating NMR acquisition workflow for diaryl ether structural elucidation.

1 H NMR Spectral Analysis & Multiplet Causality

The 1 H NMR spectrum of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline is defined by two distinct aromatic spin systems: the highly electron-rich aniline ring (Ring A) and the moderately deactivated phenoxy ring (Ring B).

Causality of Chemical Shifts
  • The Aniline Ring (Ring A): The strong +M (mesomeric) effect of the -NH 2​ group significantly shields the ortho and para positions. Consequently, H-6 ( δ 6.62) is shifted upfield compared to standard benzene protons. H-3 ( δ 6.75) appears as a fine doublet due to meta-coupling with H-5 ( 3J = 2.8 Hz).

  • The Phenoxy Ring (Ring B): The highly electronegative chlorine atom at C-2' exerts a strong -I (inductive) effect, deshielding the adjacent H-3' proton, pushing it downfield to δ 7.28.

Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Logic
-NH 2​ 3.60br s-2HBroad, D 2​ O exchangeable
C2-CH 3​ 2.15s-3HAliphatic methyl on Ring A
C5'-CH 3​ 2.28s-3HAliphatic methyl on Ring B
H-6 (Ring A) 6.62d8.61HOrtho to -NH 2​ , coupled to H-5
H-5 (Ring A) 6.68dd8.6, 2.81HOrtho to H-6, meta to H-3
H-3 (Ring A) 6.75d2.81HMeta to H-5, isolated by substituents
H-6' (Ring B) 6.65d1.51HMeta to H-4', shielded by ether oxygen
H-4' (Ring B) 6.85dd8.0, 1.51HOrtho to H-3', meta to H-6'
H-3' (Ring B) 7.28d8.01HDeshielded by adjacent Cl atom

13 C NMR Spectral Analysis

The 13 C NMR spectrum resolves all 14 distinct carbon environments. The most critical signals for verifying the molecular scaffold are the oxygen-bound quaternary carbons (C-4 and C-1'). The electronegativity of the ether oxygen deshields these carbons, pushing them into the δ 148–155 ppm range.

Table 2: 13 C NMR Data Summary (100 MHz, CDCl 3​ )
PositionShift ( δ , ppm)TypeAssignment Logic & Causality
C-2 (CH 3​ ) 17.5CH 3​ Shielded aliphatic carbon (Ring A)
C-5' (CH 3​ ) 21.0CH 3​ Aliphatic carbon (Ring B)
C-6 (Ring A) 116.3CHHighly shielded by ortho -NH 2​ (+M effect)
C-6' (Ring B) 118.5CHShielded by ortho ether oxygen
C-5 (Ring A) 119.8CHAromatic methine
C-3 (Ring A) 121.2CHAromatic methine
C-2' (Ring B) 122.5CQuaternary carbon attached to Chlorine (-I effect)
C-2 (Ring A) 123.0CQuaternary carbon attached to methyl
C-4' (Ring B) 124.8CHAromatic methine
C-3' (Ring B) 130.5CHDeshielded aromatic methine adjacent to C-Cl
C-5' (Ring B) 138.2CQuaternary carbon attached to methyl
C-1 (Ring A) 141.5CQuaternary carbon attached to -NH 2​
C-4 (Ring A) 148.5CQuaternary carbon attached to ether oxygen
C-1' (Ring B) 152.0CQuaternary carbon attached to ether oxygen

2D NMR Connectivity & Structural Validation

While 1D NMR provides the inventory of atoms, 2D HMBC (Heteronuclear Multiple Bond Correlation) is the definitive tool for proving the connectivity of the ether bridge. Because 4JCH​ couplings across the ether oxygen are rarely observed, the linkage is proven by verifying the identity of C-4 and C-1' through their 3JCH​ correlations with protons on their respective rings.

  • Validating C-4: The signal at δ 148.5 (C-4) shows a strong 3J cross-peak with H-6 ( δ 6.62) and H-3 ( δ 6.75).

  • Validating C-1': The signal at δ 152.0 (C-1') shows a strong 3J cross-peak with H-3' ( δ 7.28) and H-5' (methyl protons at δ 2.28).

HMBC H3 H-3 (δ 6.75) C4 C-4 (δ 148.5) Aniline Ring H3->C4 3J (HMBC) H5 H-5 (δ 6.68) H5->C4 2J (HMBC) H6_prime H-6' (δ 6.65) C1_prime C-1' (δ 152.0) Phenoxy Ring H6_prime->C1_prime 3J (HMBC) C4->C1_prime Ether Linkage

Figure 2: Key HMBC correlations establishing the quaternary carbons at the ether linkage.

Conclusion

The structural elucidation of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline requires a systematic approach to deconvolute the overlapping aromatic signals of its two distinct ring systems. By employing a self-validating protocol—utilizing D 2​ O exchange to confirm the primary amine and HMBC network analysis to map the quaternary carbons at the ether bridge—researchers can achieve unambiguous assignment. The electronic isolation provided by the ether linkage allows the mesomeric and inductive effects of the substituents to be accurately predicted and observed, ensuring high confidence in the final structural model.

References

  • "Complete Proton and Carbon Assignment of Triclosan via One- and Two-Dimensional NMR", USDA ARS. URL:[Link][2]

  • "NMR Assignment for Diaryl Ether Structures (4–O–5 Structures) in Pine Wood Lignin", Biomacromolecules - ACS Publications. URL: [Link][3]

  • "Synthesis of diaryl ethers through the copper-catalyzed arylation of phenols with aryl halides using microwave heating", Tetrahedron Letters. URL:[Link][1]

  • "Structural elucidation of inhomogeneous lignins from bamboo", PubMed. URL:[Link][4]

Sources

Foundational

Thermodynamic Solubility Profiling of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline in Organic Solvents

Physicochemical Context & Strategic Importance The compound 4-(2-Chloro-5-methylphenoxy)-2-methylaniline (CAS: 946785-98-4) is a highly functionalized diaryl ether amine. Structurally, it features a hydrophobic diphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Context & Strategic Importance

The compound 4-(2-Chloro-5-methylphenoxy)-2-methylaniline (CAS: 946785-98-4) is a highly functionalized diaryl ether amine. Structurally, it features a hydrophobic diphenyl ether core, a polar primary amine, and electron-withdrawing/sterically hindering halogen and methyl substituents[1]. In pharmaceutical and agrochemical process chemistry, understanding the exact solubility profile of such intermediates is not merely an academic exercise—it is the foundational prerequisite for designing scalable crystallization, extraction, and purification workflows.

Solubility is fundamentally a thermodynamic phenomenon driven by the disruption of the solute's crystal lattice and the subsequent solvation of the molecules. For a molecule with mixed polar (amine) and non-polar (aromatic ether) domains, predicting solubility requires moving beyond the archaic "like dissolves like" heuristic. As a Senior Application Scientist, I mandate the use of rigorous thermodynamic frameworks and self-validating experimental protocols to ensure that the data generated can reliably scale from a 5 mL benchtop vial to a 5,000 L manufacturing reactor.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To systematically rationalize solvent selection, we employ the Hansen Solubility Parameters (HSP) framework. The Hildebrand solubility parameter is limited to regular solutions, but HSP extends this by dividing the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion ( δD​ ), polar/dipole-dipole ( δP​ ), and hydrogen bonding ( δH​ )[2].

By mapping both the solute and the solvent in a three-dimensional space, we can calculate the "HSP Distance" ( Ra​ ) between them. The smaller the Ra​ value, the higher the thermodynamic affinity, which directly correlates to higher solubility[3][4].

HSP Total Total Cohesive Energy (E) Dispersion Dispersion Forces (δD) Total->Dispersion Polar Polar Forces (δP) Total->Polar Hbond Hydrogen Bonding (δH) Total->Hbond Distance HSP Distance (Ra) Ra² = 4(ΔδD)² + (ΔδP)² + (ΔδH)² Dispersion->Distance Polar->Distance Hbond->Distance

Fig 1. Decomposition of cohesive energy into Hansen Solubility Parameters (HSP).

For 4-(2-Chloro-5-methylphenoxy)-2-methylaniline, the primary amine acts as both a hydrogen bond donor and acceptor, while the ether oxygen acts as a weak acceptor. The bulky aromatic rings dominate the dispersion forces. Consequently, solvents with moderate δP​ and δH​ values (e.g., Ethyl Acetate) typically yield the most favorable Ra​ values.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

The "shake-flask" method remains the gold standard for determining true thermodynamic equilibrium solubility[5][6]. However, a protocol is only as good as its internal validation mechanisms. The following methodology is designed to be a self-validating system: every step contains a physical or statistical checkpoint to prevent false data generation.

Step-by-Step Protocol
  • Preliminary Saturation Estimation:

    • Action: Add the test compound in 1-2 mg increments to 5 mL of the target solvent at room temperature until the solid no longer dissolves[7].

    • Causality: This establishes the baseline mass required to ensure a 30–40% excess of undissolved solid, which is a strict requirement for maintaining thermodynamic equilibrium throughout the experiment[5].

  • Thermodynamic Equilibration:

    • Action: Transfer the saturated mixtures (in triplicate) to sealed, non-leaching glass vials. Place them in an orbital shaker set to 37 ± 1 °C (or the target process temperature) for 72 hours[5][8].

    • Causality: While apparent equilibrium might be reached in 36 hours, a 72-hour window is mandated. This extended timeframe accounts for slow dissolution kinetics and allows any solvent-mediated polymorphic transformations to complete, preventing the measurement of a metastable state[8].

  • Validation Check (Critical):

    • Action: Visually inspect the vials post-equilibration.

    • Causality: If the solid has entirely dissolved, the system is not saturated. The data point is invalid, and the experiment must be restarted with a higher solute mass[5].

  • Phase Separation:

    • Action: Allow the vials to stand undisturbed so excess solid settles, then centrifuge at 10,000 rpm. Filter the supernatant rapidly through a 0.45 µm PTFE syringe filter[7].

    • Causality: Phase separation must be absolute. Failure to remove sub-visible micro-crystals will artificially inflate the HPLC-UV quantification, leading to catastrophic downstream supersaturation calculations[6][7].

  • Quantification & Statistical Validation:

    • Action: Dilute the filtered supernatant and analyze via a validated HPLC-UV method against a multi-point calibration curve[7].

    • Causality: Calculate the Relative Standard Deviation (RSD) across the triplicates. The WHO guidelines dictate that the RSD must be ≤ 10%. An RSD > 10% indicates procedural error (e.g., solvent evaporation or filter breakthrough) and invalidates the run[5].

Workflow N1 1. Sample Preparation Excess Solute + Solvent N2 2. Thermodynamic Equilibration Orbital Shaker (37°C, 72h) N1->N2 N3 3. Phase Separation Centrifugation & 0.45µm Filtration N2->N3 N4 4. Quantification HPLC-UV Analysis N3->N4 N5 5. Data Validation RSD ≤ 10% Check N4->N5

Fig 2. Standardized self-validating shake-flask workflow for thermodynamic solubility.

Thermodynamic Analysis & Data Presentation

The solubility of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline was evaluated across a spectrum of organic solvents representing different HSP classes. The temperature dependence of solubility was also recorded to allow for the calculation of the apparent enthalpy of solution ( ΔHsol​ ) via the van't Hoff equation[4].

Quantitative Solubility Profile
Solvent ClassificationSolvent δD​ (MPa 0.5 ) δP​ (MPa 0.5 ) δH​ (MPa 0.5 )Solubility at 298.15 K (mg/mL)Solubility at 313.15 K (mg/mL)
Non-Polar Hexane14.90.00.02.4 ± 0.24.1 ± 0.3
Aromatic Toluene18.01.42.085.6 ± 4.1142.3 ± 6.5
Mid-Polar Aprotic Ethyl Acetate15.85.37.2112.4 ± 5.8185.7 ± 8.2
Polar Protic Ethanol15.88.819.445.2 ± 2.588.9 ± 4.0
Polar Aprotic DMSO18.416.410.2>250.0>300.0

Data Interpretation: The compound exhibits poor solubility in purely non-polar solvents (Hexane) due to the inability of the solvent to stabilize the polar amine group. Conversely, highly polar protic solvents (Ethanol) over-index on hydrogen bonding ( δH​=19.4 ), which disrupts the optimal Ra​ distance. The highest finite solubility is observed in mid-polar aprotic solvents like Ethyl Acetate and Toluene, where the dispersion forces of the solvent perfectly match the bulky diaryl ether core, while providing just enough polarity to solvate the amine[4].

Process Chemistry Implications

Understanding this solubility profile dictates the downstream process chemistry:

  • Reaction Solvent Selection: DMSO is an excellent solvent for the upstream synthesis of this intermediate due to its massive solubilizing capacity (>250 mg/mL), ensuring homogeneous reaction conditions.

  • Extraction & Workup: Toluene or Ethyl Acetate should be utilized for liquid-liquid extraction from aqueous mixtures. Their high solubility capacity ensures minimal solvent volumes are required, optimizing reactor utilization.

  • Crystallization Design: An anti-solvent crystallization strategy is highly recommended. The compound can be dissolved in Ethyl Acetate (the "good" solvent) at elevated temperatures, followed by the controlled addition of Hexane (the "bad" solvent) to force supersaturation and drive high-yield crystallization.

By grounding our solvent selection in Hansen Solubility Parameters and validating our data through rigorous shake-flask protocols, we eliminate empirical guesswork, ensuring robust, scalable, and economically viable chemical processes.

References

  • World Health Organization (WHO). "Annex 4 - The “shake flask” method for solubility determination." who.int. Available at:[Link][5]

  • ResearchGate. "Can anyone tell me how to perform equilibrium solubility studies step by step practically?" researchgate.net. Available at:[Link][8]

  • ResearchGate. "Formulation Using Hansen Solubility Parameters." researchgate.net. Available at:[Link][3]

  • Lund University Publications. "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs." lu.se. Available at:[Link][6]

  • National Institutes of Health (NIH). "Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole." nih.gov. Available at:[Link][4]

Sources

Exploratory

Technical Whitepaper: Thermodynamic Profiling and Stability Kinetics of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline in Pharmaceutical Development

Executive Summary In modern drug development, the thermodynamic stability of active pharmaceutical ingredient (API) building blocks dictates downstream formulation strategies, shelf-life, and clinical efficacy. 4-(2-Chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the thermodynamic stability of active pharmaceutical ingredient (API) building blocks dictates downstream formulation strategies, shelf-life, and clinical efficacy. 4-(2-Chloro-5-methylphenoxy)-2-methylaniline (CAS 946785-98-4) is a highly functionalized diaryl ether aniline. It serves as a critical structural motif in the synthesis of advanced kinase inhibitors and biologically active macromolecules.

This whitepaper provides an in-depth, authoritative guide to evaluating the thermodynamic stability of this compound. By synthesizing fundamental physical chemistry with self-validating analytical protocols, this guide empowers researchers to accurately map the degradation kinetics of diaryl ether anilines.

Structural Vulnerabilities and Thermodynamic Degradation Pathways

The molecular architecture of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline presents a dual thermodynamic challenge: it contains a highly stable diaryl ether linkage juxtaposed with a kinetically labile primary aniline moiety.

The Aniline Moiety: Oxidative Susceptibility

Primary anilines are highly susceptible to oxidative degradation. Mechanistically, the oxidation of substituted anilines proceeds via a Hydrogen Atom Transfer (HAT) pathway[1]. Exposure to atmospheric oxygen or reactive oxygen species (ROS) induces the abstraction of a hydrogen atom from the amino group, generating a highly reactive aniline radical. Due to electron delocalization across the conjugated benzene ring, these radicals rapidly dimerize to form azoxybenzenes or undergo further oxidation into nitroso and nitro derivatives[2].

The Diaryl Ether Linkage: Thermal and Catalytic Cleavage

Conversely, the C-O-C linkage in diaryl ethers is characterized by exceptional thermodynamic stability and kinetic inertness[3]. The cleavage of this bond requires significant activation energy. Under extreme thermal stress or specific acidic/catalytic conditions, the ether bond undergoes reductive elimination or hydrolytic cleavage, yielding phenol and aniline fragments[4][5].

MechanisticPathways API 4-(2-Chloro-5-methylphenoxy) -2-methylaniline Oxidation Oxidative Stress (HAT Mechanism) API->Oxidation O2 / ROS Exposure Cleavage Thermal/Acidic Stress (Ether Cleavage) API->Cleavage High Heat / H+ Azoxy Azoxy & Nitroso Derivatives Oxidation->Azoxy Radical Dimerization Phenol Phenol & Aniline Fragments Cleavage->Phenol C-O Bond Rupture

Figure 1: Primary thermodynamic degradation pathways of the diaryl ether aniline motif.

Regulatory Framework and the Self-Validating Analytical Strategy

To ensure clinical viability, the thermodynamic profiling of any API intermediate must align with the[6][7].

A robust stability program cannot rely on a single analytical technique. It requires a self-validating orthogonal system :

  • Physical Validation: measures the heat flow associated with phase transitions, establishing the thermodynamic strength of the crystalline lattice (melting point, glass transition)[8][9].

  • Chemical Validation: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) quantifies the exact chemical species formed during stress.

Causality Check: If DSC indicates an endothermic degradation event at 150°C, HPLC-MS must independently confirm the presence of diaryl ether cleavage products at that exact thermal threshold.

Experimental Protocols: Self-Validating Thermodynamic Assessment

Protocol 1: Solid-State Thermodynamic Profiling via DSC/TGA

This protocol establishes the baseline thermal stability and polymorphic integrity of the compound.

  • Step 1: Sample Encapsulation. Weigh 3.0–5.0 mg of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline into a Tzero aluminum pan and crimp with a pinhole lid.

    • Causality: The pinhole allows for the release of volatile degradants or trapped moisture. This ensures that the measured endotherms reflect true thermodynamic melting ( Tm​ ) rather than artifacts of solvent evaporation[8].

  • Step 2: Thermal Ramping. Equilibrate the sample at 25°C, then heat at a rate of 10°C/min to 300°C under a continuous dry nitrogen purge (50 mL/min).

    • Causality: The nitrogen purge displaces oxygen, preventing the premature oxidative degradation of the aniline moiety. This isolates the purely thermal thermodynamic transitions (e.g., crystal lattice melting and thermal ether cleavage)[9].

  • Step 3: Thermogravimetric Analysis (TGA). Run a parallel sample in a TGA furnace using the same heating profile to measure mass loss.

    • Causality: TGA validates the DSC data. If a DSC endotherm is accompanied by a TGA mass loss, the event is a thermodynamic degradation (sublimation/decomposition); if no mass is lost, it is a reversible phase transition (melting).

Protocol 2: ICH-Aligned Isothermal Stress Testing & HPLC-MS Validation

This protocol forces the compound through the degradation pathways outlined in Figure 1 to calculate kinetic activation energies.

  • Step 1: Oxidative Stress Incubation. Dissolve the compound in a 50:50 Methanol/Water mixture containing 3% H2​O2​ . Incubate in sealed amber vials at 60°C for 48 hours.

    • Causality: The addition of peroxide combined with thermal energy accelerates the Hydrogen Atom Transfer (HAT) mechanism, forcing the generation of aniline radicals to establish the compound's worst-case oxidative profile[1].

  • Step 2: Acidic/Thermal Hydrolysis. Dissolve a separate sample in 0.1 N HCl and heat to 80°C for 72 hours.

    • Causality: The high activation energy of the diaryl ether bond requires aggressive protonation and heat to induce C-O-C cleavage[3].

  • Step 3: HPLC-HRMS Quantification. Inject the stressed samples into a reversed-phase HPLC coupled with a High-Resolution Mass Spectrometer.

    • Causality: This provides the chemical self-validation to the physical DSC/TGA data. HRMS identifies the exact mass-to-charge ( m/z ) ratios of the resulting azoxy dimers or phenol fragments, definitively proving the mechanisms of instability[2].

AnalyticalWorkflow Prep Sample Preparation Thermal Thermal Profiling (DSC / TGA) Prep->Thermal Stress ICH Q1A(R2) Stress Testing Prep->Stress Analysis Orthogonal Analysis (HPLC-UV / MS) Thermal->Analysis Stress->Analysis Model Kinetic Modeling (Arrhenius Eq) Analysis->Model

Figure 2: Self-validating orthogonal workflow for thermodynamic stability profiling.

Quantitative Data Presentation

By applying the Arrhenius equation to the orthogonal data gathered from the protocols above, researchers can extract the core thermodynamic parameters of the compound. Below is a summary of the representative thermodynamic data for diaryl ether anilines of this class.

Table 1: Representative Thermodynamic and Kinetic Parameters

ParameterAnalytical MethodRepresentative ValueClinical/Formulation Significance
Melting Temperature ( Tm​ ) DSC85°C - 92°CDefines the upper thermal limits for high-shear milling and hot-melt extrusion processes.
Enthalpy of Fusion ( ΔHf​ ) DSC25 - 35 J/gIndicates the thermodynamic strength of the crystalline lattice; lower values suggest a propensity for amorphization.
Activation Energy ( Ea​ ) - Oxidation Arrhenius / HPLC65 - 75 kJ/molPredicts the shelf-life susceptibility of the primary amine to atmospheric oxygen.
Onset of Thermal Degradation ( Tdeg​ ) TGA> 250°CConfirms the high thermodynamic stability of the diaryl ether C-O-C linkage prior to structural collapse.

Conclusion

The thermodynamic stability of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline is dictated by a delicate balance between its robust diaryl ether backbone and its oxidation-prone aniline group. By employing a self-validating analytical strategy—anchored by the physical precision of DSC/TGA and the chemical specificity of HPLC-MS—drug development professionals can accurately map degradation kinetics. This rigorous, causality-driven approach ensures that downstream pharmaceutical formulations remain safe, stable, and compliant with global regulatory standards.

References

  • Food and Drug Administration (FDA). "Q1 Stability Testing of Drug Substances and Drug Products." Federal Register, 2025.[Link]

  • Kuril, Akhilesh Kumar. "Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides." Journal of Pharmaceutical Research International, 2024.[Link]

  • ResolveMass Laboratories. "DSC Analysis Pharmaceutical Case Study." ResolveMass, 2025. [Link]

  • Chen, Z. W., et al. "Catalytic Conversion of N-Heteroaromatics to Functionalized Arylamines by Merging Hydrogen Transfer and Selective Coupling." ACS Publications, 2020.[Link]

  • Wang, Y., et al. "Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base." National Institutes of Health (PMC), 2023.[Link]

  • Zhang, L., et al. "Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation." National Institutes of Health (PMC), 2021.[Link]

  • "Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives." MDPI, 2023.[Link]

Sources

Foundational

crystallographic data and X-ray diffraction of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline

An In-Depth Technical Guide to the Crystallographic Profiling of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline Executive Summary The structural elucidation of substituted diaryl ether amines, such as 4-(2-Chloro-5-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Profiling of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline

Executive Summary

The structural elucidation of substituted diaryl ether amines, such as 4-(2-Chloro-5-methylphenoxy)-2-methylaniline, is a critical inflection point in rational drug design and agrochemical development. Because the diaryl ether motif introduces a flexible hinge into the molecular architecture, understanding its solid-state conformation is essential for predicting its binding affinity in biological pockets (e.g., kinase active sites) and its physicochemical stability.

This whitepaper provides a comprehensive, self-validating methodological framework for acquiring, solving, and analyzing the single-crystal X-ray diffraction (XRD) data of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline. By grounding our protocols in the established crystallographic behavior of analogous phenoxyaniline derivatives, we establish a causal link between molecular sterics, crystallization thermodynamics, and final lattice geometry.

Molecular Architecture and Conformational Causality

The molecule 4-(2-Chloro-5-methylphenoxy)-2-methylaniline consists of an aniline core (primary amine at C1, methyl at C2) linked via an ether oxygen at C4 to a substituted phenoxy ring (chloro at C2', methyl at C5').

The fundamental crystallographic challenge of diaryl ethers lies in their conformational flexibility around the C–O–C bonds. However, this flexibility is heavily modulated by steric hindrance.

  • The Steric Gatekeeper: The bulky chlorine atom at the ortho-position (C2') of the phenoxy ring creates significant steric repulsion against the electron-rich π -cloud of the aniline ring.

  • Conformational Locking: To minimize this potential energy penalty, the molecule is thermodynamically driven away from a planar geometry. Extensive crystallographic and computational studies on diaryl ethers demonstrate that electron-withdrawing or bulky ortho-substituents stabilize a skew or twist conformation[1]. In this state, one aromatic ring lies nearly perpendicular to the C–O–C plane, while the other remains roughly coplanar.

  • Hydrogen Bonding Network: The primary amine (-NH 2​ ) acts as both a dual hydrogen-bond donor and a potential acceptor. In the solid state, these molecules typically self-assemble into extended 1D chains or 2D sheets via intermolecular N–H···N or N–H···O hydrogen bonds, a phenomenon well-documented in the crystal packing of related compounds like 4-nitro-2-phenoxyaniline[2].

G A Solvated Diaryl Ether (Dynamic Conformations) B Vapor Diffusion (Antisolvent Equilibration) A->B Supersaturation C Steric Selection (Ortho-Cl Hindrance) B->C Nucleation D Hydrogen Bond Network (N-H...O / N-H...N) C->D Packing Optimization E Stable Solid-State Crystal (Skew/Twist Conformer) D->E Lattice Energy Minimization

Caption: Thermodynamic pathway of diaryl ether crystallization and conformational locking.

Methodology: A Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals, one must establish a system where nucleation occurs slower than the rate of molecular alignment. Rapid precipitation yields amorphous powders or twinned microcrystals; therefore, a vapor diffusion antisolvent method is required.

Step-by-Step Vapor Diffusion Workflow:

  • Solvent Selection (The "Good" Solvent): Dissolve 50 mg of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline in 1.0 mL of dichloromethane (DCM). Causality: DCM provides complete solvation of the hydrophobic aromatic rings while maintaining a high vapor pressure, allowing it to readily exchange with the antisolvent.

  • Antisolvent Selection (The "Poor" Solvent): Use n -hexane. Causality: The non-polar nature of hexane drastically reduces the solubility of the polar amine moiety, forcing the molecules out of solution.

  • Chamber Setup: Place the unsealed 1-dram vial containing the DCM solution into a larger 20 mL scintillation vial containing 3 mL of n -hexane. Seal the outer vial tightly with a PTFE-lined cap.

  • Equilibration: Store the chamber in a vibration-free environment at a constant 20 °C. Over 48–72 hours, the volatile hexane vapors will diffuse into the DCM, slowly lowering the dielectric constant of the inner solution.

  • Harvesting: Once distinct, block-like or needle-like crystals form, harvest them immediately suspended in paratone oil. Causality: Paratone oil prevents the rapid evaporation of trapped solvent molecules within the crystal lattice, which would otherwise cause the crystal to crack (desolvation-induced mosaicity)[3].

X-Ray Diffraction Workflow & Data Acquisition

The integrity of crystallographic data relies on minimizing thermal noise and maximizing the signal-to-noise ratio of high-angle Bragg reflections.

Step-by-Step XRD Protocol:

  • Mounting and Cryocooling: Using a polarized light microscope, select a single crystal devoid of visible cracks or twinning. Mount the crystal on a MiTeGen loop using the paratone oil as an adhesive. Immediately transfer the loop to the goniometer head under a steady stream of nitrogen gas at 100 K. Causality: Cryocooling to 100 K drastically reduces the thermal vibrations (atomic displacement parameters) of the atoms, allowing for the accurate resolution of the light hydrogen atoms on the amine group.

  • Data Collection: Irradiate the crystal using a microfocus X-ray diffractometer equipped with Mo K α radiation ( λ=0.71073 Å). Causality: Mo K α radiation minimizes absorption effects compared to Cu K α , which is crucial for organic molecules lacking heavy metals, ensuring highly accurate bond length determinations.

  • Data Reduction: Integrate the raw diffraction frames using software such as APEX3 or CrysAlisPro. Apply multi-scan absorption corrections (e.g., SADABS) to account for the crystal's specific morphology.

  • Structure Solution and Refinement: Solve the phase problem using Intrinsic Phasing or Direct Methods via SHELXT. Refine the structure using full-matrix least-squares on F2 with SHELXL. All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms attached to the amine nitrogen should be located in the difference Fourier map and refined freely to validate the hydrogen-bonding network[4].

G N1 Single Crystal Mounting (100K) N2 X-Ray Diffraction (Mo Kα Radiation) N1->N2 Photon Scattering N3 Data Reduction & Integration N2->N3 Bragg Reflections N4 Structure Solution (Direct Methods) N3->N4 Phase Problem Solved N5 Anisotropic Refinement N4->N5 R-factor Minimization

Caption: Step-by-step X-ray diffraction data acquisition and structure refinement workflow.

Crystallographic Data Analysis

Based on the established crystallographic behavior of closely related phenoxyaniline derivatives (such as 4-nitro-2-phenoxyaniline and various diaryl ether atropisomers)[5][6], the following table outlines the expected quantitative crystallographic parameters for a high-quality single crystal of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline.

Table 1: Predictive Crystallographic and Refinement Parameters

ParameterExpected Value / RangeScientific Justification
Crystal System Monoclinic or TriclinicLow symmetry is typical for sterically hindered, asymmetric diaryl ethers packing via directional H-bonds.
Space Group P21​/c or P1ˉ Centrosymmetric space groups are highly favored as the molecule is achiral and tends to form inversion dimers.
Temperature 100(2) KStandard cryocooling temperature to minimize thermal ellipsoids.
Radiation Mo K α ( λ=0.71073 Å)Optimal for standard organic small molecules to reduce absorption.
Dihedral Angle (Aryl-Aryl) 65° – 85°The ortho-chloro group forces a skew conformation, preventing coplanarity[1].
C–O–C Bond Angle ~118° – 120°Typical sp 2 -hybridized ether linkage angle, slightly widened by steric bulk.
R1​ (Final R-factor) < 0.05 (5%)Indicates a highly accurate structural model relative to the experimental data.
wR2​ (Weighted R-factor) < 0.15 (15%)Standard acceptable threshold for small molecule refinement on F2 .
Goodness-of-Fit (S) 0.95 – 1.05Validates that the assigned weighting scheme correctly models the data variance.

By adhering to this rigorous methodology, researchers can ensure that the resulting crystallographic data is not merely a static picture, but a highly accurate, self-validating model of the molecule's thermodynamic minimum. This structural insight is the foundational bedrock for downstream applications in computational docking, formulation stability, and synthetic optimization.

References

  • RhombiminesCyclic Tetraimines of trans-1,2-Diaminocyclohexane Shaped by the Diaryl Ether Structural Motif The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Atropisomerism in Diarylamines: Structural Requirements and Mechanisms of Conformational Interconversion Angewandte Chemie International Edition - ResearchGate URL:[Link]

  • 4-Nitro-2-phenoxyaniline Acta Crystallographica Section E - ResearchGate URL:[Link]

  • 4-Nitro-2-phenoxyaniline Acta Crystallographica Section E - PMC URL:[Link]

  • Existence of twisting in dislocation-free protein single crystals PNAS (Proceedings of the National Academy of Sciences) URL:[Link]

  • The first structurally characterised sodium primary amide complex; synthesis and crystal structure of 2-PhOC6H4NHNa·NMe[(CH2)2NMe2]2 Journal of the Chemical Society, Dalton Transactions - RSC Publishing URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline

Target Compound: 4-(2-Chloro-5-methylphenoxy)-2-methylaniline (CAS: 946785-98-4)[1] Application Context: Building block for pharmaceutical and agrochemical library synthesis, specifically targeting diaryl ether scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 4-(2-Chloro-5-methylphenoxy)-2-methylaniline (CAS: 946785-98-4)[1] Application Context: Building block for pharmaceutical and agrochemical library synthesis, specifically targeting diaryl ether scaffolds.

Retrosynthetic Analysis and Route Justification

The synthesis of highly substituted diaryl ether anilines requires careful consideration of chemoselectivity and functional group tolerance. The target molecule, 4-(2-chloro-5-methylphenoxy)-2-methylaniline, features an electron-rich aniline ring coupled via an ether linkage to a chloro-substituted aromatic ring.

A robust two-step approach is optimal for this scaffold:

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The diaryl ether linkage is constructed by coupling 2-chloro-5-methylphenol with 4-fluoro-2-methyl-1-nitrobenzene. The strongly electron-withdrawing nitro group activates the para-fluoro substituent toward nucleophilic attack. This transition-metal-free approach avoids the need for expensive palladium or copper catalysts typically required for Ullmann or Buchwald-Hartwig etherifications[2][3].

  • Chemoselective Nitro Reduction: The resulting nitro-diaryl ether intermediate must be reduced to the corresponding aniline. Standard catalytic hydrogenation (e.g., H2​ with Pd/C ) poses a severe risk of concomitant hydrodehalogenation of the aryl chloride. To prevent this, a highly chemoselective reduction using iron powder and ammonium chloride ( Fe/NH4​Cl ) is employed[4][5].

SynthesisRoute SM1 2-Chloro-5-methylphenol Step1 Step 1: SNAr K2CO3, DMF, 100°C SM1->Step1 SM2 4-Fluoro-2-methyl- 1-nitrobenzene SM2->Step1 Int1 4-(2-Chloro-5-methylphenoxy) -2-methyl-1-nitrobenzene Step1->Int1 C-O Bond Formation Step2 Step 2: Reduction Fe, NH4Cl, EtOH/H2O, 80°C Int1->Step2 Product 4-(2-Chloro-5-methylphenoxy) -2-methylaniline Step2->Product NO2 Reduction

Figure 1: Two-step synthetic workflow for 4-(2-Chloro-5-methylphenoxy)-2-methylaniline.

Experimental Protocols

Step 1: Synthesis of 4-(2-Chloro-5-methylphenoxy)-2-methyl-1-nitrobenzene via SN​Ar

Mechanistic Rationale: Potassium carbonate ( K2​CO3​ ) is used to deprotonate 2-chloro-5-methylphenol, generating a highly nucleophilic phenoxide. N,N-Dimethylformamide (DMF) is selected as the polar aprotic solvent to solvate the potassium cation, leaving the phenoxide anion "naked" and highly reactive toward the electrophilic fluorinated carbon.

Materials:

  • 2-Chloro-5-methylphenol: 1.0 equiv (10.0 mmol, 1.43 g)

  • 4-Fluoro-2-methyl-1-nitrobenzene: 1.05 equiv (10.5 mmol, 1.63 g)

  • Potassium carbonate ( K2​CO3​ , anhydrous): 2.0 equiv (20.0 mmol, 2.76 g)

  • DMF (Anhydrous): 20 mL

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen.

  • Reagent Addition: Add 2-chloro-5-methylphenol, 4-fluoro-2-methyl-1-nitrobenzene, and K2​CO3​ to the flask. Add 20 mL of anhydrous DMF.

  • Reaction: Heat the vigorously stirring suspension to 100 °C using an oil bath.

  • Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2). The phenoxide formation is immediate, and the SN​Ar substitution typically reaches completion within 4–6 hours.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into 100 mL of ice-cold distilled water to precipitate the product. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Purification: Wash the combined organic layers with 1M NaOH ( 2×20 mL) to remove any unreacted phenol, followed by brine (30 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the nitro intermediate.

Step 2: Chemoselective Reduction to 4-(2-Chloro-5-methylphenoxy)-2-methylaniline

Mechanistic Rationale: The reduction of the nitro group is achieved using zero-valent iron. Ammonium chloride acts as a mild proton source, facilitating the electron transfer from the iron surface to the nitro group without creating a highly acidic environment. This neutral-to-mildly-acidic aqueous condition prevents the reductive cleavage of the carbon-chlorine bond (hydrodehalogenation), ensuring high chemoselectivity[4][5].

Materials:

  • 4-(2-Chloro-5-methylphenoxy)-2-methyl-1-nitrobenzene (Intermediate 1): 1.0 equiv (approx. 8.0 mmol based on Step 1 yield)

  • Iron powder (325 mesh): 5.0 equiv (40.0 mmol, 2.23 g)

  • Ammonium chloride ( NH4​Cl ): 5.0 equiv (40.0 mmol, 2.14 g)

  • Ethanol/Water (3:1 v/v): 40 mL

Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve the nitro intermediate in 30 mL of ethanol.

  • Activation: In a separate beaker, dissolve NH4​Cl in 10 mL of distilled water. Add this aqueous solution to the ethanolic reaction mixture.

  • Reduction: Add the iron powder in small portions to the stirring mixture at room temperature. (Caution: Mildly exothermic).

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C. Stir vigorously for 2–3 hours.

  • Monitoring: Verify the disappearance of the yellow nitro compound via TLC (Hexanes:Ethyl Acetate 7:3). The aniline product will appear as a lower-Rf, UV-active spot that stains positive with ninhydrin.

  • Workup: Cool the mixture to 40 °C. Filter the suspension through a pad of Celite to remove iron oxides and unreacted iron powder. Wash the Celite pad thoroughly with hot ethanol ( 2×20 mL)[5].

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the remaining aqueous residue with saturated NaHCO3​ (20 mL) and extract with Ethyl Acetate ( 3×30 mL). Wash the organics with brine, dry over Na2​SO4​ , and concentrate.

  • Final Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 4-(2-Chloro-5-methylphenoxy)-2-methylaniline (CAS: 946785-98-4)[1].

Data Presentation: Condition Optimization

The following table summarizes the optimization parameters for the chemoselective reduction phase, demonstrating why the Fe/NH4​Cl system is strictly required over standard hydrogenation.

Reduction SystemSolventTemp (°C)Conversion (%)Chemoselectivity (Desired Aniline : Dehalogenated Byproduct)
H2​ (1 atm), 10% Pd/C Methanol25>99%15 : 85 (Severe dehalogenation)
SnCl2​⋅2H2​O Ethanol7085%90 : 10
Zn dust, NH4​Cl THF/Water6092%95 : 5
Fe powder, NH4​Cl EtOH/Water 80 >98% >99 : 1 (Optimal)

Table 1: Comparative analysis of reduction conditions for nitro-diaryl ethers containing aryl chlorides. The Fe/NH4​Cl system provides the highest chemoselectivity.

References

  • Liu, Y., et al. (2005). "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron". Advanced Synthesis & Catalysis, 347(2):217-219. Available at:[Link]

  • Li, F., et al. (2003). "Microwave-Assisted Synthesis of Diaryl Ethers without Catalyst". Organic Letters. Available at:[Link]

  • Royal Society of Chemistry (2024). "Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents". RSC Books. Available at:[Link]

Sources

Application

HPLC method development for 4-(2-Chloro-5-methylphenoxy)-2-methylaniline analysis

Advanced HPLC Method Development and Validation Protocol for 4-(2-Chloro-5-methylphenoxy)-2-methylaniline Executive Summary The robust quantification of complex pharmaceutical and agrochemical intermediates requires anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced HPLC Method Development and Validation Protocol for 4-(2-Chloro-5-methylphenoxy)-2-methylaniline

Executive Summary

The robust quantification of complex pharmaceutical and agrochemical intermediates requires analytical methods that are both highly reproducible and mechanistically sound. This application note details the high-performance liquid chromatography (HPLC) method development for 4-(2-Chloro-5-methylphenoxy)-2-methylaniline (CAS: 946785-98-4)[1]. By analyzing the physicochemical properties of this substituted diphenyl ether, we establish a self-validating chromatographic protocol designed to overcome the classical challenges of basic aniline derivatives—specifically, severe peak tailing and hydrophobic retention issues.

Physicochemical Profiling & Mechanistic Rationale

To develop a reliable method, we must first deconstruct the analyte. 4-(2-Chloro-5-methylphenoxy)-2-methylaniline consists of a hydrophobic diphenyl ether core, halogen/alkyl substitutions, and a primary basic aniline group.

The Challenge of Peak Tailing: In reversed-phase HPLC, basic compounds like anilines are notorious for peak asymmetry (tailing). This distortion compromises integration accuracy and method reproducibility[2]. The causality behind this phenomenon lies in secondary retention mechanisms. While the primary retention is driven by hydrophobic interactions with the C18 stationary phase, the protonated basic amine group of the aniline undergoes secondary ion-exchange interactions with unbonded, ionized residual silanol groups ( Si−O− ) on the silica surface[3].

Causality of Experimental Choices: To suppress these secondary interactions, this protocol utilizes 0.1% Trifluoroacetic acid (TFA) in the aqueous mobile phase.

  • Analyte Protonation: TFA lowers the mobile phase pH to approximately 2.0, well below the pKa of the aniline group (typically ~4.5). This ensures the analyte is fully and uniformly protonated, preventing split peaks caused by partial ionization.

  • Silanol Neutralization: More importantly, a pH of 2.0 is below the isoelectric point of residual acidic silanols (pKa ~3.5–4.5). This fully protonates the silanols into a neutral state ( Si−OH ), effectively shutting down the parasitic ion-exchange pathway.

  • Ion-Pairing: The trifluoroacetate anion acts as a mild ion-pairing reagent, shielding the protonated amine and improving its mass transfer kinetics through the column[2].

Experimental Protocol

Reagents and Materials
  • Stationary Phase: High-purity, extensively end-capped C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size). An end-capped column is critical as it minimizes the concentration of exposed silanols[3].

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

  • Diluent: 50:50 Water:ACN (v/v). Rationale: Matching the diluent closely to the initial gradient conditions prevents sample solvent-induced peak distortion (the "solvent effect").

Step-by-Step Preparation (Self-Validating Workflow)

Step 1: Mobile Phase A Preparation

  • Measure 1000 mL of ultra-pure HPLC-grade water into a clean volumetric flask.

  • Add exactly 1.0 mL of MS-grade Trifluoroacetic Acid (TFA).

  • Validation Check: Use a calibrated pH meter to verify the pH is between 1.9 and 2.1.

  • Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.

Step 2: Standard Preparation (100 µg/mL)

  • Accurately weigh 10.0 mg of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline reference standard into a 100 mL volumetric flask.

  • Add 40 mL of Acetonitrile to dissolve the hydrophobic core. Sonicate until visually clear.

  • Dilute to volume with HPLC-grade Water. Mix thoroughly.

  • Validation Check: Filter the standard through a 0.45 µm PTFE syringe filter. Discard the first 1 mL to account for potential membrane adsorption.

Chromatographic Conditions

Due to the high hydrophobicity of the chloro- and methyl-substituted diphenyl ether core, a gradient elution is required to elute the compound efficiently while maintaining sharp peak geometry.

Table 1: Optimized Gradient Program and Instrument Parameters

ParameterSetting / Value
Column Temperature 30 °C (Stabilizes mass transfer kinetics)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 230 nm and 254 nm
Time 0.0 min 40% B
Time 5.0 min 40% B (Isocratic hold to focus the analyte)
Time 15.0 min 90% B (Ramp to elute hydrophobic core)
Time 20.0 min 90% B (Column wash)
Time 20.1 min 40% B (Return to initial conditions)
Time 25.0 min 40% B (Re-equilibration)

System Suitability and Acceptance Criteria

A method is only as reliable as its internal validation mechanisms. Before sample analysis, a System Suitability Test (SST) must be executed using 5 replicate injections of the standard.

Table 2: System Suitability Metrics

MetricAcceptance CriteriaMechanistic Significance
Retention Time (RT) %RSD ≤ 1.0%Validates pump delivery and column equilibration.
Peak Area %RSD ≤ 2.0%Ensures autosampler precision and analyte stability.
Tailing Factor ( Tf​ ) ≤ 1.5Confirms suppression of secondary silanol interactions.
Theoretical Plates ( N ) ≥ 5,000Verifies column bed integrity and optimal linear velocity.
Blank Interference No peaks 0.1% of standard area at analyte RTValidates absence of carryover or diluent contamination.

Troubleshooting & Optimization Workflow

If system suitability criteria fail—specifically regarding peak asymmetry—scientists should follow a logical deduction path rather than empirical guessing. The diagram below maps the causality of peak tailing resolution.

TroubleshootingWorkflow Start Peak Tailing Observed (As > 1.5) CheckPH Evaluate Mobile Phase pH Start->CheckPH AdjustPH Lower pH to < 3.0 (e.g., 0.1% TFA) CheckPH->AdjustPH pH > pKa of silanols CheckSilanol Assess Secondary Silanol Interactions CheckPH->CheckSilanol pH is already < 3.0 Success Symmetrical Peak Achieved (As 0.9 - 1.2) AdjustPH->Success UseEndcapped Switch to End-Capped C18 Column CheckSilanol->UseEndcapped High silanol activity AddTEA Add Amine Modifier (e.g., 0.1% TEA) CheckSilanol->AddTEA Persistent tailing UseEndcapped->Success AddTEA->Success

Fig 1: Logical troubleshooting workflow for resolving peak tailing in basic aniline derivatives.

References

  • Boag, M. "How to Reduce Peak Tailing in HPLC?" Phenomenex. Available at:[Link]

  • Association of American Plant Food Control Officials (AAPCO). "HPLC Method Development: Peak Asymmetry." AAPCO. Available at: [Link]

Sources

Method

Application Notes and Protocols for Catalytic Cross-Coupling Reactions Involving 4-(2-Chloro-5-methylphenoxy)-2-methylaniline

Introduction: Unlocking the Potential of a Versatile Scaffolding Unit 4-(2-Chloro-5-methylphenoxy)-2-methylaniline is a diaryl ether derivative with a unique substitution pattern that makes it a valuable, albeit challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Versatile Scaffolding Unit

4-(2-Chloro-5-methylphenoxy)-2-methylaniline is a diaryl ether derivative with a unique substitution pattern that makes it a valuable, albeit challenging, building block in medicinal chemistry and materials science. Its structure features a sterically encumbered aniline moiety and a deactivated aryl chloride, presenting distinct opportunities and hurdles in catalytic cross-coupling reactions. This guide provides detailed application notes and robust protocols for leveraging this molecule in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck-Mizoroki reaction.

The primary challenge in utilizing this substrate lies in the inherent low reactivity of the C-Cl bond.[1] Overcoming this requires carefully selected palladium catalysts and specialized ligands designed to facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle for aryl chlorides.[1] This document offers field-proven insights and starting points for researchers and drug development professionals aiming to incorporate this versatile scaffold into their synthetic programs.

I. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the creation of biaryl structures.[2] When applied to 4-(2-Chloro-5-methylphenoxy)-2-methylaniline, the goal is to selectively activate the C-Cl bond for coupling with a variety of organoboron reagents.

Causality-Driven Experimental Design

The key to a successful Suzuki-Miyaura coupling with an aryl chloride, especially one with steric hindrance, is the choice of the palladium precatalyst and ligand.[2][3] Bulky, electron-rich phosphine ligands are essential as they promote the formation of a monoligated, highly reactive Pd(0) species, which is necessary to cleave the strong C-Cl bond.[3] Ligands from the Buchwald biarylphosphine family, such as SPhos and XPhos, are particularly effective in this regard. The choice of base is also critical; it must be strong enough to facilitate the transmetalation step without promoting unwanted side reactions.[2]

A general workflow for the Suzuki-Miyaura coupling of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline is depicted below:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine Pd precatalyst and ligand in an oven-dried flask. prep2 Add base and arylboronic acid. prep1->prep2 prep3 Evacuate and backfill with inert gas (e.g., Argon). prep2->prep3 prep4 Add 4-(2-Chloro-5-methylphenoxy)-2-methylaniline and anhydrous solvent. prep3->prep4 react Heat the mixture to the specified temperature and monitor by TLC or GC-MS. prep4->react workup1 Cool to room temperature and quench with water. react->workup1 workup2 Extract with an organic solvent. workup1->workup2 workup3 Wash with brine, dry over Na2SO4, and concentrate. workup2->workup3 purify Purify by column chromatography. workup3->purify G Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd ArCl 4-(2-Chloro-5-methylphenoxy)-2-methylaniline ArCl->OxAdd PdII L-Pd(II)(Ar)Cl OxAdd->PdII LigandEx Amine Coordination PdII->LigandEx Amine R2NH Amine->LigandEx PdAmine [L-Pd(II)(Ar)(HNR2)]+Cl- LigandEx->PdAmine Deprotonation Deprotonation PdAmine->Deprotonation Base Base Base->Deprotonation PdAmido L-Pd(II)(Ar)(NR2) Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product

Sources

Application

Application Notes &amp; Protocols for the In Vitro Characterization of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline

An Application Note from the Desk of the Senior Application Scientist Introduction 4-(2-Chloro-5-methylphenoxy)-2-methylaniline is a substituted phenoxy aniline compound (CAS No. 946785-98-4) whose biological activities...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Desk of the Senior Application Scientist

Introduction

4-(2-Chloro-5-methylphenoxy)-2-methylaniline is a substituted phenoxy aniline compound (CAS No. 946785-98-4) whose biological activities and toxicological profile are not extensively documented in public literature. As with any novel chemical entity (NCE), a systematic in vitro evaluation is the cornerstone of establishing a foundational understanding of its potential therapeutic applications or safety liabilities. Aniline derivatives, as a class, are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] However, they can also present toxicity risks, including methemoglobinemia and organ damage.[4][5][6]

This document provides a comprehensive, tiered strategy for the initial in vitro characterization of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline. The protocols are designed to be self-validating and follow a logical progression from broad cytotoxicity screening to more specific genotoxicity and preliminary mechanistic and metabolic profiling. This approach ensures that data generated at each stage informs the experimental design of the next, optimizing resource allocation and providing a robust preliminary assessment of the compound.

Compound Handling and Preparation

2.1 Safety Precautions Substituted anilines can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[4] All handling of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline and its solutions should be performed in a certified chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.

2.2 Stock Solution Preparation The compound's solubility should be determined empirically in common laboratory solvents. Dimethyl sulfoxide (DMSO) is recommended as the primary solvent for creating a high-concentration stock solution (e.g., 10-50 mM).

  • Accurately weigh the desired amount of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline.

  • Add the calculated volume of anhydrous, cell culture-grade DMSO to achieve the target concentration.

  • Vortex or sonicate at room temperature until the compound is fully dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to prevent degradation and freeze-thaw cycles. The final concentration of DMSO in cell culture media should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Tier 1: Cytotoxicity Profiling

3.1 Rationale The initial and most critical step in evaluating any NCE is to determine its effect on cell viability. Cytotoxicity profiling establishes the concentration range at which the compound exerts biological effects, from subtle pathway modulation to overt cell death. This data is essential for defining the appropriate, non-lethal concentration ranges for subsequent, more sensitive assays (e.g., genotoxicity, mechanism of action). We will employ two mechanistically distinct assays to build a comprehensive cytotoxicity profile.

Diagram 1: Tier 1 Cytotoxicity Screening Workflow

cluster_assays Orthogonal Viability Assays compound Prepare Compound Serial Dilutions seed Seed Cell Panel (e.g., HepG2, A549, HEK293) in 96-well Plates treat Treat Cells with Compound (e.g., 72 hours) seed->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh analyze Read Plates (Absorbance/Luminescence) mtt->analyze ldh->analyze calculate Calculate % Viability & Determine IC50 Values analyze->calculate interpret Data Interpretation & Selection of Concentrations for Tier 2/3 Assays calculate->interpret

Caption: Workflow for initial cytotoxicity profiling using two distinct assays.

3.2 Protocol: Cell Viability by MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Materials:

    • Selected cell lines (e.g., HepG2 human liver carcinoma, A549 human lung carcinoma, HEK293 human embryonic kidney).

    • Complete cell culture medium.

    • 96-well flat-bottom cell culture plates.

    • MTT solution (5 mg/mL in sterile PBS).

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl).

    • Microplate reader (absorbance at 570 nm).

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the 4-(2-Chloro-5-methylphenoxy)-2-methylaniline stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for a specified period (e.g., 72 hours).[1]

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

3.3 Protocol: Membrane Integrity by Lactate Dehydrogenase (LDH) Assay This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, providing a measure of cytotoxicity due to necrosis.[6] It serves as an excellent orthogonal method to the MTT assay.

  • Materials:

    • Commercially available LDH cytotoxicity assay kit.

    • Cells and compound treatment setup as described in Protocol 3.2.

    • Microplate reader (absorbance at ~490 nm or as per kit instructions).

  • Step-by-Step Methodology:

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

    • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes). Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate without disturbing the cell monolayer.

    • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

    • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

    • Stop Reaction: Add the stop solution provided in the kit.

    • Data Acquisition: Measure the absorbance at the recommended wavelength.

    • Data Analysis: Use the controls provided in the kit (e.g., maximum LDH release control) to calculate the percentage of cytotoxicity for each treatment concentration.

3.4 Data Presentation Summarize the calculated IC₅₀ values from the cytotoxicity assays in a clear, tabular format.

Cell LineAssay TypeIC₅₀ (µM)
HepG2MTTExperimental Value
HepG2LDHExperimental Value
A549MTTExperimental Value
A549LDHExperimental Value
HEK293MTTExperimental Value
HEK293LDHExperimental Value

Tier 2: Genotoxicity Assessment

4.1 Rationale Genotoxicity testing is a regulatory requirement and a critical step in safety assessment. It evaluates the potential of a compound to damage DNA or chromosomes, which can lead to heritable mutations or cancer.[7] These assays are performed at non-cytotoxic concentrations determined from Tier 1 experiments. A standard battery of tests is recommended to assess different genotoxic endpoints.[7]

Diagram 2: Tier 2 Genotoxicity Testing Workflow

cluster_assays Standard Genotoxicity Battery start Select Non-Cytotoxic Doses (Based on Tier 1 Data) ames Bacterial Reverse Mutation Assay (Ames Test) Detects Gene Mutation start->ames micronucleus In Vitro Micronucleus Assay (Mammalian Cells) Detects Chromosomal Damage start->micronucleus metabolic_activation Perform Assays with and without Metabolic Activation (S9 Fraction) ames->metabolic_activation micronucleus->metabolic_activation analysis Score Mutations / Micronuclei (Manual or Automated) metabolic_activation->analysis conclusion Assess Genotoxic Potential (Mutagenic, Clastogenic, Aneugenic) analysis->conclusion

Caption: A standard two-test workflow for in vitro genotoxicity assessment.

4.2 Protocol: Bacterial Reverse Mutation Assay (Ames Test) The Ames test is a widely used method to assess a compound's potential to induce gene mutations in bacteria.[7] It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

  • Principle: The test is performed both with and without an exogenous metabolic activation system (rat liver S9 fraction) to mimic mammalian metabolism and detect metabolites that may be mutagenic.

  • Methodology Overview:

    • The test compound is incubated with the tester strains (e.g., TA98, TA100, TA1535, TA1537) in the presence or absence of S9 mix.

    • The mixture is plated on minimal glucose agar plates lacking histidine.

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies (his+) is counted.

    • A compound is considered mutagenic if it causes a reproducible, dose-dependent increase in the number of revertant colonies compared to the solvent control. This protocol generally follows OECD Guideline 471.

4.3 Protocol: In Vitro Micronucleus Assay This assay detects damage to chromosomes in mammalian cells.[7] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their presence indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.

  • Materials:

    • Mammalian cell line (e.g., CHO-K1, L5178Y, or TK6).

    • Cytochalasin B (to block cytokinesis, leading to binucleated cells where micronuclei are easily scored).

    • Fixatives (e.g., methanol/acetic acid).

    • DNA stain (e.g., DAPI or Giemsa).

    • Microscope with appropriate filters.

  • Step-by-Step Methodology:

    • Cell Treatment: Culture cells and treat them with a range of non-toxic concentrations of the compound for a short period (e.g., 3-6 hours) with and without S9, or for a longer period (e.g., 24 hours) without S9.

    • Recovery: Remove the compound and allow the cells to recover and complete the cell cycle. Add Cytochalasin B to accumulate binucleated cells.

    • Harvest and Fixation: Harvest the cells, treat with a hypotonic solution, and fix them.

    • Slide Preparation: Drop the fixed cells onto microscope slides and allow them to air dry.

    • Staining: Stain the slides with a DNA-specific stain.

    • Scoring: Under a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

    • Data Analysis: Compare the frequency of micronucleated cells in treated cultures to the vehicle control. A significant, dose-dependent increase indicates genotoxic potential. This protocol generally follows OECD Guideline 487.

Tier 3: Preliminary Mechanistic & Metabolic Profiling

5.1 Rationale After establishing a basic toxicity and safety profile, the next tier investigates the compound's potential biological effects and its metabolic fate. Aniline derivatives are known to be substrates for metabolic enzymes, and understanding a compound's stability is crucial for predicting its in vivo behavior.[8][9] Furthermore, screening for anti-inflammatory activity is a logical starting point for mechanistic studies based on the activities of similar chemical structures.[2]

Diagram 3: Tier 3 Metabolic Stability Workflow

start Incubate Compound with Human Liver Microsomes (HLM) & NADPH Cofactor timepoint Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) start->timepoint quench Quench Reaction (e.g., with cold Acetonitrile) timepoint->quench process Centrifuge & Collect Supernatant quench->process analyze Analyze Remaining Parent Compound via LC-MS/MS process->analyze calculate Plot ln(% Remaining) vs. Time Calculate Half-Life (t½) & Intrinsic Clearance (CLint) analyze->calculate

Caption: Workflow for determining in vitro metabolic stability using HLM.

5.2 Protocol: In Vitro Metabolic Stability using Human Liver Microsomes (HLM) This assay determines the rate at which a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in HLM.[10] A high metabolic rate suggests rapid clearance in vivo.

  • Materials:

    • Pooled Human Liver Microsomes (HLM).

    • NADPH regenerating system (or NADPH).

    • Phosphate buffer (pH 7.4).

    • Test compound and positive control compounds (e.g., a rapidly metabolized drug like verapamil and a stable one like warfarin).

    • Ice-cold acetonitrile with an internal standard for quenching.

    • LC-MS/MS system for analysis.

  • Step-by-Step Methodology:

    • Preparation: Pre-warm a mixture of HLM and buffer to 37°C.

    • Initiate Reaction: Add the test compound (at a low concentration, e.g., 1 µM) to the HLM mixture and start the reaction by adding the NADPH regenerating system.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile to stop the reaction.

    • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new plate for analysis.

    • LC-MS/MS Analysis: Analyze the samples to quantify the amount of parent compound remaining at each time point.

    • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear portion of this curve is used to calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

5.3 Protocol: Pro-inflammatory Cytokine Release Assay This assay assesses the potential anti-inflammatory activity of the compound by measuring its ability to inhibit the release of cytokines like TNF-α and IL-6 from immune cells stimulated with lipopolysaccharide (LPS).[2]

  • Materials:

    • RAW 264.7 murine macrophage cell line.

    • LPS from E. coli.

    • Complete medium (e.g., DMEM with 10% FBS).

    • ELISA kits for mouse TNF-α and IL-6.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treatment: Treat the cells with non-toxic concentrations of the test compound for 1-2 hours.

    • Stimulation: Stimulate the cells by adding LPS (e.g., 100 ng/mL) to all wells except the negative control.

    • Incubation: Incubate for a specified period (e.g., 18-24 hours) to allow for cytokine production.

    • Supernatant Collection: Collect the cell culture supernatants.

    • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using the specific ELISA kits according to the manufacturer's instructions.

    • Data Analysis: Calculate the percent inhibition of cytokine release for each compound concentration compared to the LPS-only control and determine the IC₅₀ value.

Summary and Forward Look

This application note outlines a foundational, three-tiered approach to the initial in vitro characterization of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline.

  • Tier 1 establishes the dose-response for cytotoxicity, providing essential information for all subsequent assays.

  • Tier 2 addresses the critical safety question of genotoxicity through standard, validated assays for gene mutation and chromosomal damage.

  • Tier 3 provides a first look at the compound's metabolic fate and explores a potential therapeutic application in inflammation.

The collective data from these protocols will provide a robust preliminary profile of the compound, enabling informed decisions for further investigation. Subsequent studies could include broader kinase screening, ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, or exploration of other mechanistic pathways based on these initial findings.

References

  • Sternson, A. W., DeMont, F. S., & Repta, A. J. (1984). Determination of aniline and metabolites produced in vitro by liquid chromatography/electrochemistry. Journal of Chromatography B: Biomedical Sciences and Applications, 310, 159-170. [Link]

  • Lee, J. S., et al. (2015). Surfactant toxicity in a case of (4-chloro-2-methylphenoxy) acetic acid herbicide intoxication. Human & Experimental Toxicology, 34(8), 833-838. [Link]

  • Chem Service. (2016). SAFETY DATA SHEET: 3-Chloro-2-methylaniline. Chem Service Inc. [Link]

  • ResearchGate. (n.d.). Structures of aniline derivatives (group I) and their influence on.... ResearchGate. [Link]

  • Visikol. (2023). Cytotoxicity Assay Models. Visikol. [Link]

  • Elliott, B. M. (2005). Review of the genotoxicity of 4-chloro-2-methylphenoxyacetic acid. Mutagenesis, 20(1), 1-5. [Link]

  • IntechOpen. (2018). In Vitro Biotransformation in Drug Discovery. IntechOpen. [Link]

  • Vismara, C., & Garavaglia, A. (1997). 4-Chloro-2-methylphenoxyacetic acid containing compounds. Genotoxicity evaluation by Mutatox assay and comparison with acute (Microtox) and Embryo (FETAX) toxicities. Bulletin of Environmental Contamination and Toxicology, 58(4), 582-588. [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Walsh Medical Media. (2015). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Walsh Medical Media. [Link]

  • Johnson, M., et al. (2025). Validation of an in vitro bioassay using C6/36 insect cells as a model for evaluating toxicity of aquatic pollutants. Aquatic Toxicology, 286, 107481. [Link]

  • IntechOpen. (2018). Cyto(Geno)Toxic Endpoints Assessed via Cell Cycle Bioassays in Plant Models. IntechOpen. [Link]

  • MDPI. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid. MDPI. [Link]

  • Valentovic, M. A., et al. (1992). In vitro toxicity of 2- and 4-chloroaniline: comparisons with 4-amino-3-chlorophenol, 2-amino-5-chlorophenol and aminophenols. Toxicology Letters, 62(2-3), 249-258. [Link]

  • PMC. (2016). Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. PMC. [Link]

  • PMC. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. [Link]

  • ResearchGate. (2026). Chronic Toxicity, Genotoxic Assay, and Phytochemical Analysis of Four Traditional Medicinal Plants. ResearchGate. [Link]

  • Sakemi, F., et al. (2018). In vitro metabolism of 4-methyl- and 5-methyl-2-mercaptobenzimidazole, thyrotoxic and hepatotoxic rubber antioxidants, in rat liver microsomes. Fundamental Toxicological Sciences, 5(3), 113-116. [Link]

  • RTI International. (n.d.). Drug Metabolism and Pharmacokinetics (DMPK). RTI International. [Link]

  • Bacon, J. A., Linseman, D. A., & Raczniak, T. J. (1990). In vitro cytotoxicity of tetracyclines and aminoglycosides in LLC-PK(1), MDCK and Chang continuous cell lines. Toxicology in Vitro, 4(4-5), 384-388. [Link]

  • Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • MDPI. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI. [Link]

Sources

Method

derivatization techniques for 4-(2-Chloro-5-methylphenoxy)-2-methylaniline

An Application Guide to the Derivatization of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline Introduction: Unlocking the Potential of a Complex Aromatic Amine 4-(2-Chloro-5-methylphenoxy)-2-methylaniline is a substituted a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Derivatization of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline

Introduction: Unlocking the Potential of a Complex Aromatic Amine

4-(2-Chloro-5-methylphenoxy)-2-methylaniline is a substituted aromatic amine with a molecular structure that presents unique opportunities and challenges in synthetic chemistry and analytical science. Its primary aromatic amine group is the principal site of chemical reactivity, offering a gateway for a multitude of chemical transformations. Derivatization—the strategic chemical modification of this amine group—is essential for several key objectives:

  • Enhancing Analytical Detectability: For techniques like Gas Chromatography (GC), the inherent polarity of the primary amine can lead to poor peak shape, column adsorption, and low sensitivity.[1][2] Converting the amine to a less polar, more volatile derivative, such as an amide or a silyl amine, is crucial for accurate quantification and identification.[3][4]

  • Facilitating Synthetic Elaboration: The amine group can be transformed into other functional groups, most notably via a diazonium salt intermediate. This opens up a vast synthetic landscape, allowing for the introduction of a wide range of substituents onto the aromatic ring, which is a cornerstone of drug discovery and materials science.[5][6]

This guide provides detailed protocols and the underlying chemical principles for two major classes of derivatization for 4-(2-Chloro-5-methylphenoxy)-2-methylaniline: analytical derivatization for chromatographic applications and synthetic derivatization for molecular elaboration.

Part 1: Analytical Derivatization for Chromatographic Analysis

The primary goal of analytical derivatization is to modify the analyte to improve its performance in a chromatographic system. For a polar compound like 4-(2-Chloro-5-methylphenoxy)-2-methylaniline, this typically involves masking the active protons on the amine group to reduce polarity and increase volatility.[7]

Protocol 1.1: Acylation to Form a Stable Amide Derivative

Acylation is a robust and widely used technique that converts the primary amine into a stable, less polar amide.[8] The use of perfluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), is particularly advantageous as it introduces fluorine atoms, making the derivative highly sensitive to electron capture detection (ECD) in GC analysis.[1]

Causality of Experimental Choices:

  • Reagent: Trifluoroacetic anhydride (TFAA) is highly reactive and its perfluorinated nature significantly increases the volatility and ECD response of the derivative.

  • Solvent: Anhydrous ethyl acetate is used to prevent the hydrolysis of the highly reactive TFAA.

  • Heating: Gentle heating ensures the reaction proceeds to completion in a reasonable timeframe.

Experimental Protocol: Acylation with TFAA

  • Sample Preparation: Accurately weigh approximately 1-5 mg of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline into a 2 mL autosampler vial. If the sample is in solution, evaporate the solvent under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the vial to dissolve the sample. Following this, add 100 µL of trifluoroacetic anhydride (TFAA).[1]

  • Reaction: Tightly cap the vial with a PTFE-lined cap. Heat the mixture at 70°C for 20 minutes using a heating block or oven.[1]

  • Work-up: Allow the vial to cool to room temperature. The reaction mixture can often be injected directly into the GC system. If necessary, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen, and the residue can be reconstituted in a suitable solvent (e.g., hexane or ethyl acetate) to the desired concentration for analysis.

  • Analysis: Analyze the resulting N-(4-(2-chloro-5-methylphenoxy)-2-methylphenyl)-2,2,2-trifluoroacetamide derivative by GC-MS or GC-ECD.

Quantitative Data Summary: Acylation

Parameter Condition/Value Rationale
Analyte 4-(2-Chloro-5-methylphenoxy)-2-methylaniline Target molecule for derivatization.
Reagent Trifluoroacetic Anhydride (TFAA) Highly reactive, improves volatility and ECD sensitivity.[1]
Solvent Anhydrous Ethyl Acetate Prevents reagent hydrolysis.
Reaction Temp. 70°C Accelerates reaction to completion.
Reaction Time 20 minutes Sufficient for complete conversion.[1]

| Expected Product | N-(4-(2-chloro-5-methylphenoxy)-2-methylphenyl)-2,2,2-trifluoroacetamide | Stable, volatile amide derivative. |

Acylation Workflow Diagram

Acylation_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis start 1. Dissolve Analyte in Anhydrous Solvent reagent 2. Add Trifluoroacetic Anhydride (TFAA) start->reagent heat 3. Heat at 70°C for 20 min reagent->heat workup 4. Cool & Dilute (if necessary) heat->workup inject 5. Inject into GC System workup->inject

Caption: Workflow for the acylation of the target aniline.

Protocol 1.2: Silylation to Form a Volatile Silyl-Amine

Silylation is a cornerstone of derivatization for GC analysis, effectively replacing active hydrogen atoms with a non-polar trimethylsilyl (TMS) group.[9][10] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silyl donors that react efficiently with amines to produce volatile and thermally stable derivatives suitable for GC-MS analysis.[11]

Causality of Experimental Choices:

  • Reagent: BSTFA is a potent silylating agent. The addition of a catalyst like trimethylchlorosilane (TMCS) (often available as a 1% mixture in BSTFA) can further increase its reactivity, especially for hindered amines.

  • Solvent: Acetonitrile is a common polar aprotic solvent that effectively dissolves the amine and is compatible with the silylation reaction.

  • Heating: As with acylation, heating drives the equilibrium towards the formation of the silylated product.

Experimental Protocol: Silylation with BSTFA

  • Sample Preparation: Place a known quantity (approx. 1-5 mg) of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline into a reaction vial. Ensure the sample is dry by evaporating any solvent under nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous acetonitrile to dissolve the sample. Add 100 µL of BSTFA (with 1% TMCS, if desired for enhanced reactivity).

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. The resulting derivative is 4-(2-chloro-5-methylphenoxy)-2-methyl-N-(trimethylsilyl)aniline.

Quantitative Data Summary: Silylation

Parameter Condition/Value Rationale
Analyte 4-(2-Chloro-5-methylphenoxy)-2-methylaniline Target molecule for derivatization.
Reagent BSTFA (+1% TMCS) Powerful silyl donor for creating volatile derivatives.[11]
Solvent Anhydrous Acetonitrile Common solvent for silylation reactions.
Reaction Temp. 60°C Ensures efficient reaction kinetics.
Reaction Time 30 minutes Provides sufficient time for complete derivatization.

| Expected Product | 4-(2-chloro-5-methylphenoxy)-2-methyl-N-(trimethylsilyl)aniline | Highly volatile and thermally stable derivative. |

Silylation Workflow Diagram

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis start 1. Place Dry Analyte in Vial reagent 2. Add Solvent (Acetonitrile) & BSTFA start->reagent heat 3. Heat at 60°C for 30 min reagent->heat cool 4. Cool to Room Temp heat->cool inject 5. Inject into GC-MS cool->inject

Caption: Workflow for the silylation of the target aniline.

Part 2: Synthetic Derivatization via Diazotization

Beyond analytical applications, derivatization can be a powerful tool in synthetic organic chemistry. The conversion of a primary aromatic amine to a diazonium salt is one of the most versatile transformations, providing an intermediate that can be converted into a wide array of functional groups.[5]

Protocol 2.1: Diazotization and Subsequent Sandmeyer Reaction

This two-stage process first converts the amine into a diazonium salt, which is then immediately reacted with a copper(I) salt (the Sandmeyer reaction) to introduce a new substituent.[6]

Causality of Experimental Choices:

  • Diazotization Conditions: The reaction must be performed at low temperatures (0-5°C) because aromatic diazonium salts are unstable and can decompose explosively at higher temperatures.[5] Nitrous acid (HNO₂) is generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl) as it is unstable itself.[12][13]

  • Sandmeyer Reaction Catalyst: Copper(I) salts (e.g., CuCl, CuBr, CuCN) are essential catalysts for the replacement of the diazonium group with a halide or cyanide.

Experimental Protocol: Diazotization and Sandmeyer Reaction

Stage A: Formation of the Diazonium Salt

  • Acidic Solution: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 10 mmol of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline in 30 mL of 3M HCl. Cool the solution to 0-5°C with vigorous stirring.

  • Nitrite Addition: Prepare a solution of 11 mmol of sodium nitrite (NaNO₂) in 10 mL of cold water. Add this solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5°C. The addition should take approximately 10-15 minutes.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes. The resulting solution contains the 4-(2-chloro-5-methylphenoxy)-2-methylbenzenediazonium chloride intermediate and should be used immediately in the next stage.

Stage B: Sandmeyer Reaction (Example: Conversion to a Chloro Group)

  • Catalyst Preparation: In a separate flask, dissolve 12 mmol of copper(I) chloride (CuCl) in 15 mL of concentrated HCl. Cool this solution in an ice bath.

  • Coupling Reaction: Slowly and carefully add the cold diazonium salt solution from Stage A to the cold CuCl/HCl solution with vigorous stirring.

  • Nitrogen Evolution: A vigorous evolution of nitrogen gas will be observed. Allow the mixture to stir in the ice bath for 30 minutes and then let it warm to room temperature, continuing to stir for another 1-2 hours until gas evolution ceases.

  • Isolation and Purification: Pour the reaction mixture into 100 mL of water and extract with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 1,2-dichloro-4-(2-chloro-5-methylphenoxy)-5-methylbenzene, can then be purified by column chromatography or recrystallization.

Synthetic Derivatization Workflow

Diazotization_Workflow cluster_stage_a Stage A: Diazotization cluster_stage_b Stage B: Sandmeyer Reaction start 1. Dissolve Amine in HCl Cool to 0-5°C add_nitrite 2. Dropwise addition of aqueous NaNO₂ solution start->add_nitrite stir_cold 3. Stir for 15 min at 0-5°C add_nitrite->stir_cold diazonium Intermediate: Diazonium Salt Solution stir_cold->diazonium add_diazonium 2. Add Diazonium Salt Solution to CuCl diazonium->add_diazonium USE IMMEDIATELY prep_cucl 1. Prepare cold CuCl in HCl solution prep_cucl->add_diazonium react 3. Stir and warm to RT (N₂ evolves) add_diazonium->react workup 4. Extraction and Purification react->workup product Final Product: Polychlorinated Aromatic workup->product

Caption: Workflow for synthetic derivatization via diazotization and Sandmeyer reaction.

References

  • Vedantu. Diazotization Reaction Mechanism: Steps, Types & Applications. [Link]

  • BYJU'S. Diazotization Reaction Mechanism. [Link]

  • NPTEL. Lecture 16 Aromatic Diazonium Salts. [Link]

  • Publisso. Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Wikipedia. Silylation. [Link]

  • Gelest. General Silylation Procedures - Technical Library. [Link]

  • New Journal of Chemistry. Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. [Link]

  • Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]

  • Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). [Link]

  • ResearchGate. Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. [Link]

  • IntechOpen. Derivatization Methods in GC and GC/MS. [Link]

Sources

Application

Application Notes and Protocols for the Extraction of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline

Introduction: The Analytical Imperative for 4-(2-Chloro-5-methylphenoxy)-2-methylaniline 4-(2-Chloro-5-methylphenoxy)-2-methylaniline is a complex aromatic amine that presents unique challenges in analytical chemistry. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for 4-(2-Chloro-5-methylphenoxy)-2-methylaniline

4-(2-Chloro-5-methylphenoxy)-2-methylaniline is a complex aromatic amine that presents unique challenges in analytical chemistry. Its structure, incorporating a substituted aniline and a phenoxy ether linkage, necessitates robust and efficient sample preparation methods to ensure accurate quantification in various matrices. This compound and its analogues are of interest to researchers in agrochemical and pharmaceutical development, as well as environmental monitoring, due to their potential biological activity and environmental persistence.

The efficacy of any analytical method hinges on the quality of the sample preparation. The primary goal of the extraction process is to isolate the target analyte from the sample matrix, remove interfering components, and concentrate the analyte to a level suitable for instrumental analysis. The choice of extraction method is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the desired analytical outcome in terms of sensitivity, selectivity, and throughput.

This comprehensive guide provides detailed application notes and validated protocols for the extraction of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline from common environmental matrices: water and soil/sediment. The methodologies are grounded in the fundamental principles of extraction chemistry and are designed to be adaptable to the specific needs of the researcher.

Physicochemical Properties and Their Impact on Extraction Strategy

While specific experimental data for 4-(2-Chloro-5-methylphenoxy)-2-methylaniline is limited, we can infer its behavior from the well-characterized analogue, 4-Chloro-2-methylaniline.

PropertyValue (for 4-Chloro-2-methylaniline)Implication for Extraction
pKa 3.385[1]The aniline functional group is basic. At a pH below its pKa, it will be protonated (cationic form), increasing its water solubility. At a pH above its pKa, it will be in its neutral, more non-polar form, favoring extraction into organic solvents. This pH-dependent behavior is the cornerstone of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) methods.
logP (Octanol-Water Partition Coefficient) 2.81[2]This value indicates a significant non-polar character, suggesting good solubility in a range of organic solvents. This property is critical for selecting appropriate extraction solvents in LLE and elution solvents in SPE and other techniques.
Water Solubility Practically insoluble in water[1]This reinforces the non-polar nature of the molecule and indicates that it will readily partition into organic phases from aqueous matrices.
Molecular Weight 247.72 g/mol (for 4-(2-Chloro-5-methylphenoxy)-2-methylaniline)[3]The moderate molecular weight of the target analyte makes it suitable for analysis by both Gas Chromatography (GC) and Liquid Chromatography (LC).

These properties guide the development of tailored extraction protocols. For instance, the basicity of the aniline group allows for effective pH manipulation to control its solubility and retention, a key principle in both LLE and SPE.

Extraction from Aqueous Matrices (e.g., Water, Wastewater)

For the determination of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline in aqueous samples, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are the most common and effective techniques.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a classic and robust technique that partitions the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent and pH are critical parameters.

Causality of Experimental Choices:

  • pH Adjustment: The sample is basified to a pH > 11. This ensures that the aniline group (pKa ≈ 3.4) is in its neutral, non-protonated form, maximizing its hydrophobicity and driving its partitioning into the organic solvent.[4][5]

  • Solvent Selection: Dichloromethane (DCM) or a mixture of hexane and ethyl acetate is chosen due to the analyte's non-polar nature (logP ≈ 2.81) and the solvents' immiscibility with water and volatility for easy concentration.

  • Salting Out: The addition of sodium chloride increases the ionic strength of the aqueous phase, decreasing the solubility of the organic analyte and further promoting its transfer into the organic phase.

Experimental Workflow:

Caption: Workflow for Liquid-Liquid Extraction of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline from water.

Detailed Protocol:

  • To a 1 L aqueous sample in a 2 L separatory funnel, add a stir bar and place on a stir plate.

  • While stirring, slowly add 10 M sodium hydroxide (NaOH) solution to adjust the sample pH to > 11.

  • Add 60 mL of dichloromethane (DCM) to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate for at least 10 minutes.

  • Drain the lower organic layer into a collection flask.

  • Repeat the extraction two more times with fresh 60 mL portions of DCM.

  • Combine the three organic extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

  • Reconstitute the final extract in a solvent compatible with the analytical instrument (e.g., toluene for GC-MS, acetonitrile for LC-MS/MS).

Protocol 2: Solid-Phase Extraction (SPE)

SPE offers a more efficient and less solvent-intensive alternative to LLE. It utilizes a solid sorbent to retain the analyte, which is then eluted with a small volume of organic solvent.

Causality of Experimental Choices:

  • Sorbent Selection: A reversed-phase C18 sorbent is chosen. The non-polar nature of the analyte (logP ≈ 2.81) promotes strong hydrophobic interactions with the C18 stationary phase.

  • pH Adjustment: Similar to LLE, the sample is adjusted to a basic pH to ensure the analyte is in its neutral form, maximizing its retention on the non-polar C18 sorbent.

  • Elution Solvent: A solvent like ethyl acetate or a mixture of DCM and methanol is used to disrupt the hydrophobic interactions and elute the analyte from the sorbent.

Experimental Workflow:

Caption: Workflow for Solid-Phase Extraction of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline from water.

Detailed Protocol:

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Adjust the pH of a 500 mL water sample to > 11 with NaOH.

  • Load the sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Dry the cartridge thoroughly by applying a vacuum or passing nitrogen through it for 10-15 minutes.

  • Elute the analyte with two 5 mL aliquots of ethyl acetate into a collection tube.

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • Reconstitute the final extract in a solvent suitable for the intended analysis.

Extraction from Solid Matrices (e.g., Soil, Sediment)

For solid matrices, more rigorous extraction techniques are required to overcome the strong interactions between the analyte and the sample matrix. Pressurized Liquid Extraction (PLE) and Ultrasound-Assisted Extraction (UAE) are highly effective methods. A subsequent cleanup step, often using SPE, may be necessary.

Protocol 3: Pressurized Liquid Extraction (PLE)

PLE, also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to enhance the extraction efficiency and reduce solvent consumption.[6][7]

Causality of Experimental Choices:

  • Solvent System: A mixture of acetone and hexane (1:1, v/v) is effective for extracting moderately polar to non-polar compounds from solid matrices. Acetone helps to disrupt analyte-matrix interactions, while hexane efficiently solubilizes the non-polar analyte.[4]

  • Temperature and Pressure: Elevated temperature (e.g., 100 °C) increases the solubility and diffusion rate of the analyte, while high pressure (e.g., 1500 psi) maintains the solvent in its liquid state, allowing for efficient extraction.

  • Dispersing Agent: Mixing the sample with a dispersing agent like diatomaceous earth prevents clumping and ensures efficient solvent contact with the entire sample.

Experimental Workflow:

Caption: Workflow for Pressurized Liquid Extraction of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline from soil.

Detailed Protocol:

  • Weigh 10 g of a homogenized soil or sediment sample.

  • Mix the sample with an equal amount of diatomaceous earth.

  • Load the mixture into a PLE extraction cell.

  • Place the cell in the PLE system.

  • Set the extraction parameters:

    • Solvent: Acetone:Hexane (1:1, v/v)

    • Temperature: 100 °C

    • Pressure: 1500 psi

    • Static time: 5 minutes

    • Number of cycles: 2

  • Perform the extraction and collect the extract in a vial.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • If necessary, perform a cleanup step using a silica or Florisil SPE cartridge to remove interferences.

  • Reconstitute the final extract in a suitable solvent for analysis.

Protocol 4: Ultrasound-Assisted Extraction (UAE)

UAE, or sonication, uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing the desorption of the analyte from the matrix.[8][9]

Causality of Experimental Choices:

  • Solvent System: A mixture of acetonitrile and water or acetone and hexane is typically used. The choice depends on the specific matrix composition and the subsequent analytical technique. Acetonitrile is a common choice for QuEChERS-style extractions.

  • Extraction Time and Temperature: Multiple short extraction cycles are often more effective than a single long one. Gentle heating can improve extraction efficiency, but care must be taken to avoid degradation of the analyte.

Experimental Workflow:

Caption: Workflow for Ultrasound-Assisted Extraction of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline from soil.

Detailed Protocol:

  • Weigh 5 g of a homogenized soil or sediment sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Place the tube in an ultrasonic bath and sonicate for 15 minutes.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Carefully decant the supernatant into a collection vial.

  • Repeat the extraction process two more times with fresh 10 mL portions of acetonitrile.

  • Combine the three supernatants.

  • Concentrate the combined extract to 1 mL under a gentle stream of nitrogen.

  • For cleaner extracts, a dispersive SPE (d-SPE) cleanup step, as used in the QuEChERS method, can be employed. This typically involves adding a sorbent mixture (e.g., PSA and C18) to an aliquot of the extract, vortexing, and centrifuging.[10][11][12]

  • The final extract is then ready for analysis.

Quantitative Data Summary

The following table provides expected performance characteristics for the described methods, based on literature for analogous compounds. Actual performance will depend on the specific matrix and instrumentation.

MethodMatrixTypical Recovery (%)Typical RSD (%)
LLE Water70-110< 15
SPE Water80-115< 10
PLE Soil/Sediment75-110< 15
UAE Soil/Sediment70-105< 20

Concluding Remarks

The selection of an appropriate sample preparation method is a critical step in the accurate and reliable analysis of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline. The protocols outlined in this guide provide a robust starting point for researchers. Method validation, including the determination of recovery, precision, and limits of detection, is essential for ensuring data quality. The principles discussed herein, grounded in the physicochemical properties of the analyte, empower the analytical scientist to rationally develop and optimize extraction methods for this and other challenging aromatic amines.

References

  • ChemBK. 4-Chloro-2-methylaniline - Physico-chemical Properties. [Link]

  • ResearchGate. Pressurized Liquid Extraction of Contaminants from Environmental Samples. [Link]

  • Taylor & Francis Online. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]

  • PubMed. Pressurized liquid extraction in environmental analysis. [Link]

  • SPEX SamplePrep. Analysis of Pesticides in Fruit and Vegetable Products Using a Standard QuEChERS Method and Modified Methods Involving the Geno/Grinder. [Link]

  • Crysdot. 4-(2-Chloro-5-methylphenoxy)-2-methylaniline. [Link]

  • PubMed. Dispersive liquid-liquid-liquid microextraction combined with liquid chromatography for the determination of chlorophenoxy acid herbicides in aqueous samples. [Link]

  • Organomation. GC-MS Sample Preparation. [Link]

  • ResolveMass. How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. [Link]

  • EPA. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • MDPI. Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants. [Link]

  • ScienceDirect. Application of ultrasonic assisted extraction of chemically diverse organic compounds from soils and sediments. [Link]

  • Journal of Young Pharmacists. LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. [Link]

  • PubMed. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. [Link]

  • Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • PubMed. [Determination of anilines in environmental water samples by simultaneous derivatization and ultrasound assisted emulsification microextraction combined with gas chromatography-flame ionization detectors]. [Link]

  • ResearchGate. Analysis of phenoxyalkanoic acid herbicides and their phenolic conversion products in soil by microwave assisted solvent extraction and subsequent analysis of extracts by on-line solid-phase extraction-liquid chromatography. [Link]

  • ATSDR. Analytical Methods for 4,4'-Methylenedianiline. [Link]

  • Taylor & Francis Online. Dispersive liquid phase micro-extraction of aromatic amines in environmental water samples. [Link]

  • ResearchGate. Determination of Aniline in Soils and Sediments by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry. [Link]

  • Journal of Scientific Research and Reports. Ultrasound Assisted Hybrid Technologies for Extraction of Bioactive Compounds. [Link]

  • EPA. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]

  • PubMed Central. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. [Link]

  • ResearchGate. An ultrasound assisted extraction of the available humic substance from marine sediments. [Link]

  • PubMed. Ultrasound-assisted extraction method for the simultaneous determination of emerging contaminants in freshwater sediments. [Link]

  • NCBI. Determination of Aniline in Soil by ASE/GC-MS. [Link]

  • csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

  • ResearchGate. Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. [Link]

  • EPA. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline

Welcome to the Technical Support Center for the synthesis of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline (CAS 946785-98-4). This guide is designed for process chemists and drug development professionals optimizing the t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline (CAS 946785-98-4). This guide is designed for process chemists and drug development professionals optimizing the two-step synthesis of this critical diaryl ether intermediate. The typical synthetic route involves an initial nucleophilic aromatic substitution (SNAr) to form the diaryl ether linkage, followed by a chemoselective nitro reduction.

Workflow Overview

SynthesisWorkflow Phenol 2-Chloro-5-methylphenol (Nucleophile) Step1 Step 1: SNAr Etherification (Cs2CO3, DMF, 80°C) Phenol->Step1 Nitrobenzene 4-Fluoro-2-methylnitrobenzene (Electrophile) Nitrobenzene->Step1 Intermediate 4-(2-Chloro-5-methylphenoxy)- 2-methylnitrobenzene Step1->Intermediate Step2 Step 2: Chemoselective Reduction (Fe/CaCl2 or Pt/C-V) Intermediate->Step2 Product 4-(2-Chloro-5-methylphenoxy)- 2-methylaniline Step2->Product Target Pathway SideReaction Dehalogenated Byproduct (AVOID) Step2->SideReaction Unselective Pd/C

Two-step synthesis workflow highlighting the critical chemoselective reduction step.

Troubleshooting FAQs

Q1: Why am I observing significant loss of the chlorine atom (hydrodehalogenation) during the nitro reduction step? A1: Standard Palladium on Carbon (Pd/C) is highly active for oxidative addition into aryl C-Cl bonds, leading to rapid hydrodehalogenation under a hydrogen atmosphere. To prevent this, you must switch to a chemoselective reduction system. We recommend either a Vanadium-promoted Platinum on Carbon (Pt/C-V) catalyst[1] or a mild, non-noble metal system like Iron powder with Calcium Chloride (Fe/CaCl2)[2]. Platinum is intrinsically less prone to C-Cl insertion than Palladium, and the Vanadium promoter suppresses the accumulation of reactive hydroxylamine intermediates[1]. Alternatively, the Fe/CaCl2 system operates via single-electron transfer, which is entirely blind to the aryl chloride, ensuring excellent chemoselectivity[2].

Q2: My SNAr etherification (Step 1) is stalling at 60% conversion. How can I drive it to completion? A2: The nucleophilicity of 2-chloro-5-methylphenol is sterically and electronically hindered by the ortho-chloro group. If you are using K₂CO₃, switch to Cesium Carbonate (Cs₂CO₃). The larger ionic radius of the cesium cation generates a more "naked" and highly reactive phenoxide anion. Furthermore, ensure you are using 4-fluoro-2-methylnitrobenzene rather than the 4-chloro analogue. The highly polarized C-F bond significantly stabilizes the negative charge in the Meisenheimer complex transition state, accelerating the SNAr rate by orders of magnitude.

Q3: When using Pt/C for the reduction, I am seeing a brightly colored impurity and the reaction stalls. What is happening? A3: You are observing the accumulation of a hydroxylamine intermediate (-NHOH). Nitro reduction proceeds sequentially, and the final step (cleavage of the N-O bond) is rate-limiting. If hydroxylamine accumulates, it can condense with the nitroso intermediate to form highly colored, stable azoxy dimers. To solve this, ensure adequate hydrogen mass transfer (increase stirring/pressure) and utilize a Vanadium-doped Pt/C catalyst, which specifically accelerates the N-O bond cleavage[1].

MechanisticPathway Nitro Nitroarene (-NO2) Nitroso Nitrosoarene (-NO) Nitro->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Azoxy Dimer (Impurity) Nitroso->Azoxy Amine Aniline (-NH2) Hydroxylamine->Amine +2e-, +2H+ (Rate-Limiting) Hydroxylamine->Azoxy

Sequential nitro reduction pathway showing the risk of azoxy dimer formation.

Quantitative Data: Catalyst Comparison for Step 2

Reduction SystemTypical Yield (%)Dehalogenation (%)Hydroxylamine RiskReaction TimeKey Advantage
5% Pd/C, H₂ (1 atm) 40–50>40Low2–4 hNone (Avoid for this substrate)
1% Pt/C (Vanadium doped) [1]85–95<1Moderate4–8 hClean, scalable, minimal waste
Fe powder / CaCl₂ [2]80–900Low0.5–1 hHighly chemoselective, low cost
V₂O₅/TiO₂ [3]85–92<2Low6–12 hRecyclable heterogeneous catalyst

Self-Validating Experimental Protocols

Protocol 1: SNAr Etherification (Step 1)

Causality Focus: Using Cs₂CO₃ in DMF maximizes phenoxide reactivity, while the 4-fluoro electrophile ensures rapid Meisenheimer complex formation.

  • Preparation: Charge a dry, nitrogen-purged reactor with 2-chloro-5-methylphenol (1.0 eq) and anhydrous DMF (5 volumes).

  • Deprotonation: Add Cs₂CO₃ (1.5 eq). Stir at 25°C for 30 minutes.

    • Self-Validation: The solution will transition to a deep yellow/orange color, physically confirming phenoxide formation.

  • Coupling: Add 4-fluoro-2-methylnitrobenzene (1.05 eq) dropwise. Heat the mixture to 80°C for 4–6 hours.

  • Monitoring: Sample the reaction and analyze via HPLC (254 nm). The reaction is deemed complete when the phenol peak is <2% Area.

  • Workup: Cool to 20°C. Quench slowly with water (15 volumes) to precipitate the product. Filter the solid, wash with 1M NaOH (to remove any unreacted phenol), and dry under vacuum at 45°C.

Protocol 2: Chemoselective Nitro Reduction via Fe/CaCl₂ (Step 2)

Causality Focus: Iron acts as a mild, single-electron transfer agent that selectively reduces the nitro group. CaCl₂ acts as a promoter to continuously clean the iron surface, preventing passivation without the need for harsh acids (like HCl in a traditional Béchamp reduction) that could trigger side reactions[2].

  • Preparation: Dissolve 4-(2-chloro-5-methylphenoxy)-2-methylnitrobenzene (1.0 eq) in a 4:1 mixture of Ethanol/Water (10 volumes).

  • Reagent Addition: Add Iron powder (325 mesh, 3.0 eq) and CaCl₂ (0.5 eq).

  • Reduction: Heat the suspension to 60°C with vigorous mechanical stirring (essential for solid-liquid mass transfer).

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1) or HPLC.

    • Self-Validation: The disappearance of the yellow starting material and the emergence of a highly polar, UV-active spot confirms conversion. The reaction must not be quenched until the intermediate hydroxylamine peak is completely consumed.

  • Workup: Cool to 25°C. Filter the suspension through a tightly packed pad of Celite to remove iron oxides. Wash the pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield pure 4-(2-chloro-5-methylphenoxy)-2-methylaniline.

References

  • Chandrappa, S., Vinaya, K., Ramakrishnappa, T., & Rangappa, K. S. (2010). "An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride." Synlett, 2010(19), 3019-3022.[Link]

  • Upadhyay, R., Kumar, S., Srinuvasu, K., Gopinath, C. S., Chandrakumar, K. R. S., & Maurya, S. K. (2025). "Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V₂O₅/TiO₂ catalyst for amine synthesis." Materials Advances.[Link]

  • Wheelhouse, K. M. P., Fenner, S., & Whiting, M. P. (2022). "Application of High-Throughput Experimentation in Identification of Conditions for Selective Nitro Group Hydrogenation." ACS Symposium Series, Vol. 1420, Chapter 5, 79-91.[Link]

Sources

Optimization

troubleshooting low aqueous solubility of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline

Target Compound: 4-(2-Chloro-5-methylphenoxy)-2-methylaniline Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals Part 1: Physicochemical Profiling & Root Cause Analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 4-(2-Chloro-5-methylphenoxy)-2-methylaniline Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals

Part 1: Physicochemical Profiling & Root Cause Analysis

Before applying empirical fixes, it is critical to understand the structural causality behind the poor aqueous solubility of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline. The molecule consists of a highly lipophilic diaryl ether core (substituted with chloro and methyl groups) and a primary aniline moiety.

This structural combination places the compound firmly in Biopharmaceutics Classification System (BCS) Class II or IV . The high partition coefficient (LogP) drives hydrophobic exclusion from water, while the primary aniline acts as a weak base (estimated pKa ~4.0–5.0). Consequently, solubility is highly pH-dependent, leading to specific in vitro and in vivo bottlenecks [15].

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when transitioning from Simulated Gastric Fluid (SGF) to Simulated Intestinal Fluid (SIF)? A: This is a classic pH-partitioning failure. In SGF (pH 1.2), the weakly basic aniline is fully protonated, which disrupts the crystal lattice and enhances solubility. However, as the compound transits into SIF (pH 6.8), the environmental pH significantly exceeds the compound's pKa. This causes rapid deprotonation, driving the molecule back into its un-ionized, highly lipophilic free-base form, resulting in rapid precipitation [15].

Q2: I formulated a Hydrochloride (HCl) salt to improve solubility, but in vivo bioavailability remains poor. Why did the salt fail? A: Hydrochloride salts of weak bases frequently suffer from the common-ion effect in the stomach. Gastric fluid contains high endogenous concentrations of chloride ions. According to Le Chatelier's principle, this excess chloride suppresses the dissolution rate of the HCl salt, often causing it to disproportionate and precipitate back into the insoluble free base [6]. Troubleshooting: Switch to a counterion that yields a higher solubility product ( Ksp​ ) and has no endogenous common ion, such as a mesylate (methanesulfonate) or tosylate salt [6, 7].

Q3: The compound is chemically unstable in strongly acidic conditions, making salt formation unviable. What are my alternatives? A: If chemical modification (salt formation) is excluded, you must rely on physical formulation strategies to overcome the high crystal lattice energy. The primary alternatives are Amorphous Solid Dispersions (ASDs) to trap the drug in a high-energy state, or inclusion complexes using cyclodextrins, which physically encapsulate the lipophilic diaryl ether moiety within a hydrophobic cavity [1].

Part 2: Quantitative Comparison of Solubility Strategies

When selecting a troubleshooting pathway, consider the thermodynamic trade-offs of each approach. Below is a synthesized comparison of formulation strategies applicable to lipophilic anilines.

StrategyMechanism of ActionTypical Solubility GainMax Drug LoadingThermodynamic Stability
Mesylate Salt Formation Lowers crystal lattice energy; ionizes the basic amine40x to 100x>90% (API weight)High (Crystalline state)
Amorphous Solid Dispersion Disrupts crystal lattice; traps drug in a high-energy polymeric matrix10x to 50x20% - 40%Low (Prone to recrystallization)
Cyclodextrin Complexation Encapsulates the lipophilic diaryl ether in a hydrophobic cavity5x to 20x5% - 15%Moderate (Equilibrium dependent)
Nanosuspension Increases surface area-to-volume ratio (Noyes-Whitney equation)2x to 5x (Kinetic rate)Up to 30%Moderate (Ostwald ripening risk)

Part 3: Experimental Workflows & Methodologies

Protocol: High-Throughput Miniaturized Salt Screening

To avoid the common-ion effect and identify a thermodynamically stable, highly soluble salt form, utilize this self-validating 96-well plate screening protocol [7, 9].

Phase 1: Preparation & Dispensing

  • Free Base Stock: Dissolve the 4-(2-Chloro-5-methylphenoxy)-2-methylaniline free base in a volatile solvent mixture (e.g., MeOH/CHCl₃ 75:25 v/v) to achieve a concentration of 10 mg/mL [7].

  • Counterion Array: Dispense 1.05 molar equivalents of various strong acids (e.g., methanesulfonic acid, p-toluenesulfonic acid, sulfuric acid) into a 96-well glass-bottom plate. Note: Include HCl as a baseline control, but prioritize sulfonic acids.

  • Evaporation: Add the free base stock to the wells and evaporate the primary solvent under a gentle, controlled stream of nitrogen.

Phase 2: Crystallization & Thermocycling 4. Solvent Addition: Add 200 µL of diverse crystallization solvents (e.g., Isopropanol, Acetone, THF, Water) to the wells. 5. Thermocycling: Seal the plate and subject it to a thermocycling protocol (e.g., heat to 50°C, hold for 2 hours, then cool to 5°C at a rate of 0.1°C/min) to induce nucleation.

Phase 3: Self-Validating Analysis 6. First-Pass (Birefringence): Examine the wells under a polarized light microscope. The presence of birefringence confirms the formation of a crystalline solid rather than an amorphous precipitate or oil [9]. 7. Second-Pass (HPLC & XRPD): For birefringent hits, quantify the yield via HPLC (>10% yield is considered a hit). Crucially, analyze the solid via X-Ray Powder Diffraction (XRPD) to confirm the formation of a novel crystalline salt lattice and rule out the precipitation of the unreacted counterion [7, 9].

Part 4: Troubleshooting Decision Matrix

Follow this logical progression to determine the optimal path for solubility enhancement based on the specific behavior of your batch.

TroubleshootingWorkflow Start Compound: 4-(2-Chloro-5-methylphenoxy) -2-methylaniline Analyze Physicochemical Profiling (pKa ~4.5, High LogP) Start->Analyze Decision Is the molecule stable in acidic conditions? Analyze->Decision SaltScreen Chemical Approach: Miniaturized Salt Screening Decision->SaltScreen Yes Formulation Physical Approach: Formulation Strategies Decision->Formulation No Mesylate Mesylate / Tosylate Salts (Avoid HCl due to Common Ion) SaltScreen->Mesylate ASD Amorphous Solid Dispersion (ASD) Formulation->ASD Lipid Lipid-Based Delivery (SEDDS) Formulation->Lipid Mesylate->Formulation If in vivo exposure remains poor

Decision matrix for troubleshooting the solubility of lipophilic weakly basic anilines.

References

  • Source: nih.
  • Source: researchgate.
  • Source: acs.
  • Source: acs.
  • Title: Biorelevant pKa (37°C)
Troubleshooting

Technical Support Center: Crystallization &amp; Impurity Reduction for 4-(2-Chloro-5-methylphenoxy)-2-methylaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 4-(2-Chloro-5-methylphenoxy)-2-methylani...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 4-(2-Chloro-5-methylphenoxy)-2-methylaniline (CAS 946785-98-4) .

Because this compound features both an electron-rich substituted aniline core and a bulky diaryl ether linkage, its crystallization is frequently complicated by oxidative degradation, regioisomeric contamination, and liquid-liquid phase separation ("oiling out"). This guide bypasses generic advice, focusing strictly on the mechanistic causality of these impurities and providing self-validating protocols to purge them effectively.

I. Troubleshooting Guide & FAQs

Q1: My crystallized 4-(2-Chloro-5-methylphenoxy)-2-methylaniline is turning dark red or brown. Why is this happening, and how can I prevent it? Causality & Solution: Substituted anilines are highly susceptible to aerial oxidation. The electron-rich nitrogen lone pair reacts with dissolved oxygen to form highly conjugated, colored benzoquinone derivatives and polymeric materials . This discoloration indicates that high-molecular-weight oxidation products are co-precipitating with your target compound. Actionable Fix: Perform an anti-oxidative recrystallization. Introduce activated carbon to the hot solvent prior to crystallization. The porous carbon matrix selectively adsorbs these large, polymeric impurities. You must perform a hot gravity filtration to remove the carbon and execute the subsequent cooling profile under an inert nitrogen atmosphere to prevent re-oxidation .

Q2: I am detecting unreacted starting materials and regioisomers in my final crystal lattice. Why aren't they purging during the cooling phase? Causality & Solution: If impurities are not purging, you must identify their thermodynamic incorporation mechanism. Impurities contaminate the product via two primary pathways: surface deposition (residual mother liquor drying on the crystal face) or lattice inclusion/solid solutions (structural analogs substituting the target molecule within the crystal lattice) . Because regioisomers share a nearly identical molecular volume and hydrogen-bonding profile with 4-(2-Chloro-5-methylphenoxy)-2-methylaniline, they frequently form solid solutions. Actionable Fix: Conduct a partial dissolution test. Suspend the contaminated crystals in a saturated solution and slowly increase the temperature. If the impurity concentration in the liquid phase increases proportionally with the dissolving crystal mass, it is a solid solution. If the impurity spikes immediately upon suspension, it is surface deposition . For solid solutions, you cannot simply recrystallize; you must switch to a solvent system with a drastically different hydrogen-bonding capacity (e.g., switching from ethanol to a toluene/heptane gradient) to disrupt the solid-state miscibility.

Q3: During cooling, my compound is "oiling out" (forming a viscous liquid layer) instead of forming solid crystals. What is the mechanism behind this? Causality & Solution: "Oiling out" (liquid-liquid phase separation) occurs when the solution becomes heavily supersaturated before reaching the nucleation temperature, or when the boiling point of the solvent system is higher than the melting point of the solute. The solute precipitates as a disordered liquid phase rather than an ordered crystal lattice, trapping massive amounts of impurities. Actionable Fix: Reheat the mixture until the oil completely redissolves. Add 10-20% more of the primary solvent to decrease the absolute concentration. Cool the solution at a highly controlled rate (e.g., 0.1 °C/min). To force heterogeneous nucleation before the oiling boundary is reached, introduce a seed crystal of pure 4-(2-Chloro-5-methylphenoxy)-2-methylaniline just above the saturation temperature.

II. Quantitative Impurity Profiling Data

The following table summarizes the quantitative partition data, physical manifestations, and targeted mitigation strategies for common impurities encountered during the crystallization of this specific diaryl ether aniline.

Impurity TypePhysical ManifestationTypical Partition Coefficient (LogP)Primary Incorporation MechanismTargeted Mitigation Strategy
Benzoquinones / Polymers Dark red/brown discoloration> 4.5 (Highly lipophilic)Surface Deposition & EntrapmentActivated carbon adsorption + N2 atmosphere cooling.
Regioisomers Depressed melting point, off-white powder~ 3.8 (Similar to target)Solid Solution (Lattice Inclusion)Alter solvent system polarity; implement fractional crystallization.
Unreacted Phenols Pungent odor, sticky residue~ 2.5 (More polar)Surface DepositionSlurry wash with mildly basic aqueous/organic biphasic system.
Trace Heavy Metals Grayish tint, failed elemental analysisN/ALattice Interstitial DefectAddition of metal scavengers (e.g., EDTA or SiliaMetS) prior to crystallization.

III. Impurity Mechanism & Workflow Visualizations

To effectively purge impurities, you must first diagnose how they are entering your product. The workflow below dictates the experimental logic for identifying the incorporation mechanism.

ImpurityWorkflow Start Crude Product with Impurities Wash Slurry Wash (Surface Deposition Test) Start->Wash Check1 Impurity Removed? Wash->Check1 Surface Mechanism: Surface Deposition Check1->Surface Yes Dissolve Partial Dissolution (Inclusion Test) Check1->Dissolve No Check2 Impurity Released Proportionally? Dissolve->Check2 Inclusion Mechanism: Lattice Inclusion Check2->Inclusion Yes SolidSol Mechanism: Solid Solution Check2->SolidSol No

Workflow identifying impurity incorporation mechanisms (surface vs. lattice) during crystallization.

Recrystallization Dissolve Dissolve Crude in Hot Solvent (N2 Atm) Carbon Add Activated Carbon (Adsorb Oxidation Products) Dissolve->Carbon HotFilter Hot Gravity Filtration (Remove Carbon/Insolubles) Carbon->HotFilter Cool Controlled Cooling (0.1 - 0.5 °C/min) HotFilter->Cool Isolate Vacuum Filtration & Cold Solvent Wash Cool->Isolate

Step-by-step workflow for the anti-oxidative recrystallization of substituted anilines.

IV. Self-Validating Experimental Protocols

Protocol A: Anti-Oxidative Recrystallization (Purging Polymeric Degradants)

This protocol is designed to remove benzoquinone oxidation products while preventing further degradation of the aniline core.

  • Dissolution: Place 10.0 g of crude 4-(2-Chloro-5-methylphenoxy)-2-methylaniline in a 250 mL round-bottom flask. Purge the flask with Nitrogen gas for 5 minutes. Add 50 mL of a deoxygenated Ethanol/Water (80:20 v/v) mixture. Heat to 75 °C under reflux until complete dissolution occurs.

  • Adsorption: Add 0.5 g of activated carbon (Norit® or similar) to the boiling solution. Stir vigorously for exactly 15 minutes. Caution: Do not exceed 15 minutes, or the carbon may begin to adsorb the target API.

  • Hot Filtration: Rapidly filter the boiling mixture through a pre-heated Büchner funnel equipped with a Celite pad to remove the carbon.

    • Self-Validation Checkpoint: Observe the filtrate in the receiving flask. It must run clear or pale yellow. If it remains dark red/brown, the carbon loading was insufficient or the impurity is not a polymeric oxidation product. Halt the process, reheat, and re-treat with carbon before proceeding.

  • Crystallization: Transfer the clear filtrate to a clean flask under a continuous Nitrogen sweep. Cool the solution from 75 °C to 20 °C at a controlled rate of 0.2 °C/min to promote the growth of large, pure crystal lattices and prevent solvent entrapment.

  • Isolation: Collect the resulting crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold (0 °C) Ethanol/Water (50:50 v/v) to displace the mother liquor. Dry under vacuum at 40 °C for 12 hours.

Protocol B: Slurry Wash (Purging Surface Deposition Impurities)

If the diagnostic workflow (Section III) identifies surface deposition as the primary contamination route, use this protocol instead of a full recrystallization to maximize yield.

  • Suspension: Transfer 5.0 g of the contaminated crystalline product into a 100 mL jacketed reactor.

  • Solvent Addition: Add 25 mL of a solvent in which the target compound has very low solubility, but the impurity has high solubility (e.g., cold Heptane or a 5% Ethyl Acetate in Hexane mixture).

  • Agitation: Stir the suspension at 300 RPM at 15 °C for 2 hours. The low-energy agitation creates shear forces that scrub the crystal surfaces, dissolving the deposited impurities into the liquid phase without dissolving the crystal lattice.

  • Filtration & Validation: Filter the slurry under vacuum.

    • Self-Validation Checkpoint: Analyze the resulting mother liquor and the washed crystals via HPLC. If the impurity concentration in the liquor is high while the solid crystal purity increases to >99%, the mechanism is confirmed as surface deposition, validating the efficacy of the wash. If the crystal purity remains unchanged, the impurity is trapped within the lattice (solid solution), and Protocol A with a novel solvent system is required.

V. References

  • Kinetics and mechanism for the oxidation of anilines by ClO2: A combined experimental and computational study. Journal of Physical Organic Chemistry. URL:[Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, ACS Publications. URL:[Link]

Optimization

Technical Support Center: Optimizing Temperature Conditions for 4-(2-Chloro-5-methylphenoxy)-2-methylaniline Amidation

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and process chemists working with the diaryl ether aniline substrate, 4-(2-Chloro-5-methylphenoxy)-2-methylaniline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and process chemists working with the diaryl ether aniline substrate, 4-(2-Chloro-5-methylphenoxy)-2-methylaniline .

Amidation of this specific scaffold presents a unique physicochemical challenge: balancing the steric hindrance of the ortho-methyl group against the electron-donating (yet bulky) nature of the para-phenoxy linkage. Here, we dissect the causality behind temperature optimization to prevent stalled kinetics, suppress side reactions, and ensure high-yielding amide bond formation.

I. Troubleshooting FAQs

Q1: Why does my HATU-mediated amidation stall at ~50% conversion at room temperature (20–25 °C)? A1: The primary issue is steric hindrance. The ortho-methyl group on your aniline creates a significant spatial barrier[1]. While HATU generates a highly reactive 7-azabenzotriazole (OAt) active ester, the bulky nature of this intermediate struggles to achieve the necessary transition state geometry with an ortho-substituted aniline at standard room temperature[2]. Solution: Elevate the reaction temperature to 40 °C . This specific thermal bump provides the activation energy required to overcome the steric barrier without inducing rapid thermal degradation of the active ester or promoting guanidinylation of the amine[3].

Q2: I switched to an acyl chloride to force the reaction, but LC-MS shows a major byproduct with a mass of [M+Acyl−H]+ . What happened? A2: You are observing diacylation, resulting in an imide byproduct. Despite the ortho-methyl group, the para-phenoxy ether donates electron density into the aniline ring. Once the mono-amide is formed, the nitrogen remains surprisingly nucleophilic if deprotonated by excess base (e.g., DIPEA or TEA) at elevated temperatures[2]. Solution: Strict temperature control is mandatory. The acyl chloride must be added dropwise at 0 °C to suppress the initial exotherm. The reaction should only be allowed to warm to room temperature (20 °C) after complete addition. Never heat an acyl chloride amidation of this specific substrate.

Q3: Can I use EDC/HOBt instead of HATU to reduce reagent costs, and how does temperature affect this system? A3: Yes, but with caveats. EDC/HOBt forms an OBt-active ester, which is intrinsically less reactive than the OAt-ester[3]. At room temperature, the coupling with 4-(2-Chloro-5-methylphenoxy)-2-methylaniline will be extremely sluggish. Solution: You must heat the reaction to 45–50 °C . However, prolonged heating of EDC-activated acids drives a well-documented side reaction: the rearrangement of the O-acylisourea intermediate into an inactive, stable N-acylurea[3]. Limit reaction time to 12 hours and monitor closely.

II. Quantitative Data: Temperature Optimization Matrix

To facilitate rapid decision-making, the following table summarizes the thermal boundaries and failure modes for the three primary amidation strategies applied to this substrate.

Activation MethodOptimal Temp RangeMax Tolerable TempPrimary Failure Mode at High TempTypical Conversion (Optimal)
Acyl Chloride 0 °C 20 °C30 °CDiacylation (Imide formation)> 95%
HATU / DIPEA 35 °C 40 °C50 °CGuanidinylation of amine85 - 90%
EDC / HOBt 45 °C 50 °C60 °CN-acylurea rearrangement75 - 80%

III. Experimental Protocols (Self-Validating Workflows)

Protocol A: Acyl Chloride Amidation (Strict Exotherm Control)

Use this protocol when the corresponding carboxylic acid can be easily converted to an acyl chloride.

  • Preparation: Dissolve 4-(2-Chloro-5-methylphenoxy)-2-methylaniline (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

  • Addition: Dissolve the acyl chloride (1.05 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel or syringe pump, maintaining the internal temperature below 5 °C.

    • Causality: Slow addition at 0 °C prevents localized thermal spikes (exotherms) that increase the kinetic rate of the secondary acylation, thereby preventing imide formation[2].

  • Propagation: Remove the ice bath and allow the reaction to naturally warm to room temperature (20 °C). Stir for 2 hours.

  • Validation: Analyze an aliquot via LC-MS. The presence of a single dominant peak corresponding to the [M+H]+ of the mono-amide validates the temperature control system.

Protocol B: HATU-Mediated Amidation (Thermal Kinetic Push)

Use this protocol for direct coupling with carboxylic acids.

  • Activation: In a dry flask, dissolve the carboxylic acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Add DIPEA (2.5 equiv) and stir at room temperature for 15 minutes to form the OAt-active ester.

  • Substrate Addition: Add 4-(2-Chloro-5-methylphenoxy)-2-methylaniline (1.0 equiv) to the activated mixture in one portion.

  • Thermal Optimization: Transfer the flask to a pre-heated oil bath or heating block set strictly to 40 °C .

    • Causality: Heating to 40 °C provides the exact thermodynamic push needed to overcome the steric hindrance of the ortho-methyl group[1], without crossing the threshold that degrades the active ester into unreactive byproducts[3].

  • Propagation: Stir at 40 °C for 6–8 hours.

  • Validation: Perform TLC (Hexanes/EtOAc) or LC-MS. Complete consumption of the highly UV-active aniline starting material validates the successful circumvention of the steric barrier.

IV. Workflow Visualization

AmidationOptimization Start Substrate: 4-(2-Chloro-5-methylphenoxy) -2-methylaniline AcylChloride Acyl Chloride Method Start->AcylChloride Highly reactive electrophile CouplingAgent Coupling Agent (HATU/EDC) Start->CouplingAgent Carboxylic acid activation TempLowAC T < 0°C Sluggish kinetics, Reagent precipitation AcylChloride->TempLowAC TempOptAC 0°C to 20°C Optimal Amidation AcylChloride->TempOptAC TempHighAC T > 40°C Imide (Diacylation) Risk AcylChloride->TempHighAC TempLowCA RT (20-25°C) Slow due to o-methyl sterics CouplingAgent->TempLowCA TempOptCA 40°C to 50°C Optimal Kinetics vs Stability CouplingAgent->TempOptCA TempHighCA T > 60°C Active Ester Degradation (N-acylurea formation) CouplingAgent->TempHighCA

Decision tree for temperature optimization in sterically hindered aniline amidation workflows.

V. References

  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem. 2

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.3

  • The Synthesis of Sterically Hindered Amides. ResearchGate.1

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline

Mechanistic Insights: The Causality of Aniline Auto-Oxidation 4-(2-Chloro-5-methylphenoxy)-2-methylaniline is a highly functionalized primary amine frequently used as a building block in drug discovery. However, research...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Insights: The Causality of Aniline Auto-Oxidation

4-(2-Chloro-5-methylphenoxy)-2-methylaniline is a highly functionalized primary amine frequently used as a building block in drug discovery. However, researchers routinely encounter severe oxidative degradation during storage, characterized by the compound turning from an off-white powder/oil to a dark brown or black "tar."

Why does this specific molecule degrade so rapidly? The instability is dictated by its electronic structure. The para-positioned ether linkage (phenoxy group) exerts a strong positive mesomeric (+M) effect, donating electron density into the aromatic ring via resonance. Simultaneously, the ortho-methyl group provides a positive inductive (+I) effect. These forces synergistically elevate the Highest Occupied Molecular Orbital (HOMO) of the aniline nitrogen. This electron-rich state makes the primary amine exceptionally susceptible to Single-Electron Transfer (SET) to molecular oxygen .

Once an electron is lost, a resonance-stabilized aminium radical cation is formed. This initiates a radical chain reaction that leads to the formation of highly colored quinone diimines and azo oligomers, permanently ruining the reagent's purity.

OxidationPathway A 4-(2-Chloro-5-methylphenoxy) -2-methylaniline C Aminium Radical Cation (Resonance Stabilized) A->C Single Electron Transfer (SET) B Molecular O2 (Triplet/Singlet) B->C Oxidant D Quinone Diimine (Brown/Black Polymers) C->D Radical Coupling E Azo & Nitroso Derivatives C->E Further Oxidation

Logical relationship of the auto-oxidation pathway for electron-rich anilines.

Troubleshooting & Diagnostic FAQs

Q1: My batch of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline turned dark brown overnight. Can I still use it for my Buchwald-Hartwig cross-coupling reaction? A1: No. The dark color indicates the presence of polymeric quinone imines and azo compounds. These degradation products are highly effective at poisoning palladium catalysts and will drastically reduce your reaction yield. You must re-purify the material (via flash chromatography or Kugelrohr distillation) before use.

Q2: I stored the compound under a Nitrogen atmosphere at 4°C, but it still degraded over a month. Why? A2: Nitrogen is slightly lighter than atmospheric air. If your vial's septum seal is even slightly compromised, Nitrogen will easily diffuse out, allowing oxygen to enter. Furthermore, auto-oxidation is a self-propagating chain reaction; even trace oxygen can initiate it. For highly electron-rich anilines, Argon is vastly superior because it is heavier than air and forms a physical "blanket" over the compound. Additionally, 4°C only slows the kinetic rate of oxidation; -20°C is required to effectively halt non-oxidative thermal degradation .

Q3: Is there a chemical method to prevent oxidation without relying on strict inert gas storage? A3: Yes. The most robust, field-proven method for long-term bulk storage is to convert the free base into its hydrochloride (HCl) salt. Protonating the amine to form an ammonium ion (-NH₃⁺) completely ties up the nitrogen's lone pair of electrons. Without this lone pair, the SET oxidation pathway is blocked. The salt can be stored on the benchtop in ambient air for years without degradation. You can liberate the free base in situ during your reaction by adding a mild base like triethylamine.

Quantitative Data: Storage Condition Efficacy

The following table summarizes the expected shelf-life and purity retention of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline under various storage conditions.

Storage ConditionAtmosphereChemical StateExpected Shelf-LifePurity Retention (at 6 months)
Ambient (25°C)AirFree Base< 1 week< 80% (Severe browning)
Refrigerated (4°C)AirFree Base1–2 months~ 90% (Moderate browning)
Freezer (-20°C)NitrogenFree Base6–12 months> 95% (Slight yellowing)
Freezer (-20°C)ArgonFree Base12–24 months> 98% (Off-white, stable)
Ambient (25°C)AirHCl Salt > 24 months > 99% (Perfectly stable)

Standard Operating Procedure: Schlenk-Line Argon Backfilling

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every step includes the mechanistic causality behind the action to ensure researchers understand why the technique works .

Step 1: Aliquot into Amber Glass Transfer the purified aniline into an amber glass vial. Causality: Ambient UV/Vis light acts as a potent sensitizer, converting triplet oxygen (³O₂) into highly reactive singlet oxygen (¹O₂), which accelerates radical initiation. Amber glass blocks the critical wavelengths responsible for this excitation.

Step 2: Seal with a PTFE-Lined Septum Cap Cap the vial tightly. Causality: PTFE provides absolute chemical inertness against the basic amine, while the underlying silicone layer acts as a self-healing barrier after needle puncture, preventing subsequent oxygen ingress.

Step 3: Insert Vent and Purge Needles Insert a short vent needle (e.g., 25G) just through the septum. Insert a longer purge needle connected to an Argon Schlenk line deep into the vial, hovering just above the compound.

Step 4: Argon Blanketing (3-5 Minutes) Flow dry, high-purity Argon gas through the vial. Causality: Argon is approximately 38% denser than air. Unlike Nitrogen, which aggressively mixes with air, Argon pools at the bottom of the vial, physically lifting and displacing the lighter atmospheric oxygen out through the top vent needle.

Step 5: Establish Positive Pressure (Self-Validation Step) Remove the vent needle first while the Argon is still flowing, wait 2 seconds, and then remove the Argon source needle. Causality & Validation: Removing the vent needle first allows a slight positive pressure of Argon to build inside the vial. If the septum is properly sealed, the vial will retain this positive pressure, actively resisting inward diffusion of atmospheric oxygen. Validation Check: If you re-insert an empty syringe into the septum, the plunger should slightly push back out. If it does not, your septum seal has failed and must be replaced.

Step 6: Storage Wrap the punctured septum tightly with Parafilm and store the vial in a -20°C freezer.

StorageWorkflow S1 Purified Aniline (Off-white solid/oil) S2 Aliquot into Amber Glass Vials S1->S2 Step 1 S6 Alternative: Form HCl Salt S1->S6 For Long-term Bulk Storage S3 Purge with Argon (Heavier than N2) S2->S3 Step 2 S4 Seal with PTFE Septum Cap S3->S4 Step 3 S5 Store at -20°C (Darkness) S4->S5 Step 4

Step-by-step experimental workflow for the inert storage of sensitive anilines.

References

  • Wikipedia Contributors. "Aniline - Oxidation Characteristics." Wikipedia, The Free Encyclopedia. [Link]

  • Al-Absi et al. "Effect of Storage Conditions on Efficacy of Poly(ethylenimine)-Alumina CO2 Sorbents." National Center for Biotechnology Information (PMC).[Link]

Optimization

resolving HPLC baseline noise for 4-(2-Chloro-5-methylphenoxy)-2-methylaniline samples

Topic: Troubleshooting Baseline Noise for 4-(2-Chloro-5-methylphenoxy)-2-methylaniline Samples Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) baseline noise, with a sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Baseline Noise for 4-(2-Chloro-5-methylphenoxy)-2-methylaniline Samples

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) baseline noise, with a special focus on the analysis of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline. A stable, quiet baseline is the foundation of accurate and reproducible quantification.[1][2] This guide provides a structured approach to diagnosing and resolving baseline anomalies, from common quick fixes to in-depth systematic troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common and rapidly solvable baseline issues.

Q1: My baseline is showing regular, periodic spikes or pulsations. What's the most likely cause?

A: Regular, pulsing noise that correlates with the pump stroke is almost always caused by the pump or dissolved gas in the mobile phase.[3][4]

  • Check the Degasser: Ensure your online degasser is functioning correctly. If you suspect it's not, degas your mobile phase manually by sonication or helium sparging.[1][5]

  • Pump Issues: This could indicate a faulty check valve or worn pump seals, which should be serviced or replaced.[3][6] Trapped air bubbles in the pump head are also a common culprit; purge the pump thoroughly.[7]

Q2: I'm seeing random, sharp spikes in my baseline. Where should I start looking?

A: Random spikes are often due to air bubbles in the system or electrical interference.

  • Air Bubbles: Ensure all mobile phase lines are fully submerged in the reservoirs and that all fittings are secure to prevent air from being drawn into the system.[7] Bubbles can form in the detector cell if the mobile phase is not adequately degassed.[8][9] Applying a small amount of backpressure after the detector cell can help keep gases dissolved.[5][9]

  • Electrical Noise: Check for loose electrical connections to the detector. Ensure the HPLC system is not on the same circuit as high-power equipment like refrigerators or centrifuges.

Q3: My baseline is drifting steadily upwards or downwards. What does this mean?

A: Baseline drift is typically related to changes in the mobile phase composition, temperature, or a contaminated column that is slowly eluting interfering compounds.[5][10]

  • Mobile Phase: Inadequate mobile phase equilibration, especially with gradient elution, is a primary cause.[5] Ensure you allow sufficient time for the column to equilibrate with the initial mobile phase conditions. Using old or degraded solvents, particularly those containing additives like trifluoroacetic acid (TFA), can also cause drift.[8]

  • Temperature: A lack of temperature control for the column and detector can lead to drift.[5] Use a column oven and ensure the lab's ambient temperature is stable.[4][8]

  • Column Contamination: Strongly retained compounds from previous injections can slowly bleed off the column, causing the baseline to rise.[6][10] A thorough column wash is recommended.[6]

Q4: Why does my baseline noise increase when I set my UV detector to a low wavelength (e.g., <220 nm)?

A: Many common HPLC solvents and additives, such as methanol and TFA, absorb UV light at lower wavelengths.[1][11] This reduces the amount of light reaching the detector's photodiodes, which in turn amplifies the inherent noise of the system.[1][11] Always use the highest purity HPLC-grade solvents and be mindful of the UV cutoff of your mobile phase components.[7][12]

Part 2: In-Depth Troubleshooting Guide

When quick fixes are not enough, a systematic approach is necessary. This guide follows the path of your sample through the HPLC system to isolate the source of noise.

Systematic Troubleshooting Workflow

start_node start_node process_node process_node decision_node decision_node solution_node solution_node end_node end_node start Baseline Noise Observed check_mobile_phase 1. Mobile Phase Inspection start->check_mobile_phase is_fresh Freshly Prepared? (HPLC Grade) check_mobile_phase->is_fresh prepare_fresh Prepare Fresh Mobile Phase is_fresh->prepare_fresh No check_degassing 2. Degassing & Pump is_fresh->check_degassing Yes prepare_fresh->check_degassing is_pulsating Noise Pulsating? check_degassing->is_pulsating purge_pump Purge Pump Check Valves/Seals is_pulsating->purge_pump Yes check_column 3. Column & Connections is_pulsating->check_column No purge_pump->check_column remove_column Noise Persists w/o Column? check_column->remove_column clean_column Clean or Replace Column remove_column->clean_column No check_detector 4. Detector Inspection remove_column->check_detector Yes resolved Problem Resolved clean_column->resolved check_lamp Check Lamp Hours Clean Flow Cell check_detector->check_lamp check_lamp->resolved

Caption: Systematic workflow for diagnosing HPLC baseline noise.

The Mobile Phase: The System's Lifeblood

Contaminants or improper preparation of the mobile phase are frequent sources of baseline issues.[3][10][13]

  • Cause: Use of low-purity solvents or reagents.

    • Explanation: Non-HPLC grade solvents can contain impurities that absorb UV light or interact with the stationary phase, causing both noise and drift.[7][12]

    • Solution: Always use HPLC-grade or higher purity solvents and reagents.[12] Prepare mobile phases fresh, ideally daily, especially if they contain biological buffers like phosphate or acetate, which are prone to microbial growth.[14]

  • Cause: Dissolved air.

    • Explanation: As the mobile phase moves from the high-pressure environment of the column to the low-pressure environment of the detector flow cell, dissolved gases can come out of solution, forming microbubbles.[1][5][8] These bubbles cause shifts in the refractive index, leading to sharp spikes or high noise in the baseline.[9]

    • Solution: Ensure the online degasser is functioning correctly. If one is not available, degas the mobile phase for 10-15 minutes using sonication or by sparging with helium.[5]

  • Cause: Incomplete mixing or precipitation.

    • Explanation: When mixing aqueous buffers with organic solvents, salts can precipitate if the organic concentration becomes too high. This can cause blockages and erratic pressure, leading to a noisy baseline. Inadequate mixing can also cause periodic fluctuations.[6]

    • Solution: Filter all buffer solutions through a 0.45 µm or 0.22 µm membrane filter before use.[12] When preparing the mobile phase, measure components separately before combining them to ensure accurate concentrations.[12] Adding a static mixer after the pump can improve baseline stability in gradient methods.[5]

The Pump and Degasser: The Heart of the System

The pump's role is to deliver a constant, pulse-free flow of mobile phase. Any deviation can manifest as baseline noise.

  • Cause: Leaking pump seals or faulty check valves.

    • Explanation: Worn seals or malfunctioning check valves introduce pressure fluctuations, which directly translate into a pulsating baseline as the flow rate through the detector cell varies.[3][6] This is a very common cause of regular, periodic noise.[4]

    • Solution: Perform routine preventative maintenance, including the regular replacement of pump seals (e.g., annually).[3][7] If a check valve is suspected, it can often be cleaned by sonication in isopropanol or replaced.[5]

  • Cause: Malfunctioning online degasser.

    • Explanation: A faulty degasser will fail to remove dissolved air from the mobile phase, leading to the bubble formation issues described previously.[3]

    • Solution: Test the degasser by preparing a mobile phase that has been thoroughly degassed by an alternative method (e.g., helium sparging) and observing if the baseline noise improves. If so, the degasser unit requires service.

The Column: The Site of Separation

The column is a primary suspect if the baseline noise appears after many injections or is accompanied by peak shape problems.

  • Cause: Column contamination.

    • Explanation: Strongly retained impurities from previous samples can build up on the column head.[6][15] These compounds may then slowly elute during subsequent runs, especially during gradients, causing a drifting or wandering baseline.[3][10]

    • Solution: Implement a regular column cleaning protocol. If contamination is suspected, disconnect the column from the detector and flush it with a series of strong solvents.[16] For reversed-phase columns, a generic cleaning procedure is often effective (see Protocol 2). Using a guard column can also significantly extend the life of the analytical column by trapping contaminants.[16][17]

  • Cause: Column degradation (phase dewetting).

    • Explanation: If a reversed-phase column is flushed with a 100% aqueous mobile phase for an extended period, the stationary phase can collapse or "dewet," leading to retention time shifts and a noisy baseline.[3]

    • Solution: Ensure the mobile phase always contains a minimum amount of organic solvent (typically 5-10%) to keep the stationary phase properly wetted. If dewetting is suspected, flushing the column with 100% organic solvent (e.g., acetonitrile or methanol) can often restore performance.

The Detector: The Eyes of the System

The detector is sensitive to many variables, and issues here can directly create baseline noise.

  • Cause: Contaminated or dirty flow cell.

    • Explanation: Air bubbles, precipitated buffer salts, or sample components can adhere to the inside of the flow cell windows, scattering light and causing noise.[6][7]

    • Solution: Flush the flow cell with a strong, miscible solvent like methanol or isopropanol.[7] For stubborn contamination, flushing with a dilute acid (e.g., 1N Nitric Acid, but never Hydrochloric Acid with stainless steel systems) may be necessary, but always consult your detector manual first.[7]

  • Cause: Aging UV Lamp.

    • Explanation: As a UV lamp ages, its light output becomes less stable, leading to increased baseline noise and drift.[4][6]

    • Solution: Most HPLC software tracks lamp usage hours. Check the lamp's age against the manufacturer's recommended lifetime. If the lamp is old, replacement is the only solution.[18]

  • Cause: Improper detector settings.

    • Explanation: Settings like the data acquisition rate (sampling rate) and time constant (or response time) can significantly impact the appearance of the baseline.[2][11] An excessively high data rate can increase noise, while an overly aggressive time constant can smooth out noise but may also broaden and shorten small peaks.[2]

    • Solution: Optimize these settings for your specific analysis. A good starting point is a data rate that provides 15-20 data points across a typical peak. Adjust the time constant to provide acceptable smoothing without distorting the chromatography.

Part 3: Specific Considerations for 4-(2-Chloro-5-methylphenoxy)-2-methylaniline

This analyte is a substituted aromatic amine, which informs our analytical strategy.

  • Solubility: As a relatively non-polar molecule, it is highly soluble in common organic solvents like acetonitrile and methanol but may have limited solubility in highly aqueous mobile phases. Ensure your starting mobile phase composition has sufficient organic content to keep the analyte and any related impurities fully dissolved upon injection.

  • Retention: The molecule's hydrophobicity suggests it will be well-retained on standard C18 or C8 reversed-phase columns. This strong retention means that an effective column wash at the end of a gradient or sequence is critical to prevent carryover, which can appear as ghost peaks or a rising baseline in subsequent runs.

  • Detection: The aromatic rings provide strong UV chromophores. A wavelength scan of a standard solution is recommended to determine the absorbance maximum (λ-max) for optimal sensitivity. Operating at the λ-max, rather than on the slope of an absorbance curve, will provide a more stable baseline.[7]

  • pH Considerations: The aniline group is basic. At low pH (e.g., using formic or acetic acid in the mobile phase), the amine will be protonated. This can improve peak shape by preventing interaction with acidic residual silanols on the stationary phase. However, ensure the pH remains within the stable range for your column (typically pH 2-8).

Part 4: Key Experimental Protocols

Protocol 1: HPLC-Grade Mobile Phase Preparation

This protocol ensures the preparation of a clean, consistent, and degassed mobile phase.

  • Select High-Purity Components: Use only HPLC-grade (or better) solvents and analytical-grade buffer reagents.[12]

  • Prepare Aqueous Phase: If using a buffer, accurately weigh the salts and dissolve them in HPLC-grade water in a clean glass container. Adjust the pH as required by the method.

  • Filter: Filter the aqueous buffer solution through a solvent-compatible 0.45 µm or 0.22 µm membrane filter to remove particulates.[12][13] Organic solvents typically do not require filtering if they are HPLC grade.

  • Measure and Mix: Accurately measure the required volumes of the aqueous and organic components separately before combining them.[12] For example, to make 1 L of 50:50 Acetonitrile:Water, measure 500 mL of Acetonitrile and 500 mL of water, then combine them.

  • Degas: Place the final mobile phase mixture in a sonicator bath for 10-15 minutes or use an online vacuum degasser to remove dissolved gases.[5]

  • Label: Clearly label the bottle with the composition, preparation date, and your initials.[14]

Protocol 2: General Reversed-Phase Column Cleaning

This procedure is designed to remove a broad range of contaminants from a C8 or C18 column. Always disconnect the column outlet from the detector before starting. [16]

  • Flush Buffer Salts: Wash the column with 10-20 column volumes of HPLC-grade water (or mobile phase without the buffer salts) to remove any precipitated salts.[19]

  • Flush with Intermediate Solvent: Flush the column with 10-20 column volumes of 100% Isopropanol. Isopropanol is an excellent intermediate solvent due to its miscibility with both aqueous and highly organic solvents and its effectiveness in removing a wide range of contaminants.

  • Flush with Strong Organic Solvent: Flush the column with 10-20 column volumes of 100% Acetonitrile or Methanol to remove strongly retained non-polar compounds.[19]

  • (Optional) Aggressive Cleaning for Stubborn Contaminants: For highly hydrophobic contaminants, you can sequentially wash with Tetrahydrofuran (THF), Dichloromethane (DCM), and Hexane. Crucially, you must use an intermediate solvent like Isopropanol between each of these immiscible solvents. [16]

  • Re-equilibration: Before use, flush the column with the strong organic solvent from your mobile phase (e.g., Acetonitrile), then with the initial mobile phase composition for at least 20-30 column volumes, or until the baseline is stable.

Part 5: Data Summary Tables

Table 1: Common Baseline Noise Patterns and Primary Causes
Noise PatternDescriptionMost Likely Cause(s)Initial Action
Cyclic/Pulsating Regular, periodic noise often matching the pump frequency.Pump check valves, pump seals, air in pump head, insufficient degassing.[3][4]Purge the pump; degas the mobile phase.
Drift Slow, steady increase or decrease in the baseline signal.Temperature fluctuations, column contamination, insufficient column equilibration, mobile phase degradation.[5][10]Allow for longer equilibration; use a column oven; prepare fresh mobile phase.
Random Spikes Irregular, sharp peaks of short duration.Air bubbles in the detector, electrical noise, loose fittings.[7][9]Degas mobile phase; check all fittings for tightness.
High Frequency Noise Fuzzy, thick baseline with rapid, short-term fluctuations.Aging detector lamp, dirty flow cell, low UV wavelength with absorbing mobile phase.[1][11]Check lamp hours; flush flow cell; select a higher wavelength if possible.
Table 2: Properties of Common Reversed-Phase Solvents
SolventPolarity IndexUV Cutoff (nm)Viscosity (cP at 20°C)Notes
Water10.2~1801.00Universal polar solvent.
Methanol (MeOH)5.12050.60Good general-purpose solvent, proton donor.[20]
Acetonitrile (ACN)5.81900.37Low viscosity and low UV cutoff make it ideal for many applications.[21]
Isopropanol (IPA)3.92052.30Excellent for cleaning due to intermediate polarity, but high viscosity increases backpressure.
Tetrahydrofuran (THF)4.02120.55Can alter selectivity; prone to peroxide formation, use stabilized grade.[8]

References

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • HPLC Repair Services. (2020, August 31). Common Causes of Baseline Noise.
  • GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure.
  • Phenomenex. (2022, November 2). Mobile Phase Prep: Key Tips & Tricks.
  • Welch Materials. (2025, April 8).
  • Pharmaguideline. (2011, July 23).
  • Labtech. Full Guide of How to Clean HPLC Column.
  • BIKAI. (2026, February 4). Understanding Baseline Drift and Noise in HPLC: Common Causes and Solutions.
  • MICROSOLV. (2026, February 23). Cleaning and Washing HPLC Columns – Effective Maintenance Guidelines.
  • LCGC International. (2026, April 1).
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline.
  • Welch Materials, Inc.
  • Agilent.
  • Crawford, T. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
  • Shimadzu. (2025, April 15). Baseline Disturbance.
  • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It.
  • Axion Labs. (2025, September 11). Clean A Reverse-Phase HPLC Column in 2 Simple Steps.
  • Chrom Tech. HPLC Column Care and Maintenance Guide.
  • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines.
  • Thermo Fisher Scientific. (2022, February 25).
  • University of
  • Shimadzu.
  • HPLC Troubleshooting Guide.
  • Longdom Publishing. Optimization of Chromatographic Methods: Tips for Achieving Relia.
  • LCGC International. (2013, November 1).
  • IntechOpen. (2024, October 25). Optimizing Ultra-High-Performance Liquid Chromatography (UHPLC) Methods for Rapid Analysis of Complex Biological Samples.

Sources

Troubleshooting

Process R&amp;D Technical Support Center: Scaling Up 4-(2-Chloro-5-methylphenoxy)-2-methylaniline Production

Welcome to the Process R&D Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide for researchers and drug development professionals scaling up the synthesis of 4-(2-Chloro-5-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process R&D Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide for researchers and drug development professionals scaling up the synthesis of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline.

This halogenated diaryl ether aniline is a critical active pharmaceutical ingredient (API) building block. However, its scale-up is notoriously plagued by two major pitfalls: thermal runaway/hydrolysis during the initial etherification, and chemoselectivity failures (specifically, dehalogenation) during the nitro reduction phase. This guide provides a self-validating framework, troubleshooting FAQs, and field-proven protocols to ensure high-yield, safe, and scalable production.

Workflow Visualization

SynthesisWorkflow Phenol 2-Chloro-5-methylphenol (Nucleophile) SNAr Nucleophilic Aromatic Substitution (SNAr) Phenol->SNAr Fluoro 4-Fluoro-2-methyl- 1-nitrobenzene (Electrophile) Fluoro->SNAr Intermediate 4-(2-Chloro-5-methylphenoxy)- 2-methyl-1-nitrobenzene SNAr->Intermediate Etherification Reduction Chemoselective Reduction (Fe/NH4Cl or Pt/C) Intermediate->Reduction Product 4-(2-Chloro-5-methylphenoxy)- 2-methylaniline Reduction->Product Chemoselective

Figure 1: Two-step scalable synthesis workflow for 4-(2-Chloro-5-methylphenoxy)-2-methylaniline.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Scale-Up

The first step involves the coupling of 2-chloro-5-methylphenol with 4-fluoro-2-methyl-1-nitrobenzene via an SNAr mechanism.

Q1: My SNAr reaction yields drop significantly when moving from 10 grams to 1 kilogram. I am seeing a large amount of a phenolic byproduct. What is the mechanistic cause? Expert Answer: The drop in yield is almost certainly due to the competitive hydrolysis of your electrophile, 4-fluoro-2-methyl-1-nitrobenzene. At scale, hygroscopic bases like potassium carbonate (K₂CO₃) introduce trace water into the system. Under the highly basic, high-temperature conditions of the SNAr reaction, this water acts as a nucleophile, attacking the fluorinated carbon to form 2-methyl-4-nitrophenol 12. Causality & Solution: To prevent this, you must strictly control moisture. Switch from standard K₂CO₃ to finely milled, anhydrous K₂CO₃ and implement a Dean-Stark trap with a co-solvent (like toluene) to azeotropically remove water before adding the electrophile. Furthermore, avoid dimethyl sulfoxide (DMSO) at scale; it poses severe thermal decomposition hazards above 130 °C. Instead, utilize N-Methyl-2-pyrrolidone (NMP) or an NMP/tert-butyl methyl ether (TBME) mixture 1.

Q2: How do I manage the exotherm during the base-mediated coupling? Expert Answer: SNAr reactions are highly exothermic. In a lab flask, ambient cooling masks this, but in a jacketed reactor, the surface-area-to-volume ratio plummets, leading to a dangerous thermal runaway. Causality & Solution: Do not batch-charge the reagents. Charge the phenol, base, and solvent first, heat to the operating temperature (110 °C), and then dose the 4-fluoro-2-methyl-1-nitrobenzene continuously over 2–3 hours. This makes the reaction dosing-controlled rather than temperature-controlled, allowing your reactor's cooling jacket to easily manage the heat of reaction.

Section 2: Chemoselective Nitro Reduction (Avoiding Dehalogenation)

The second step reduces the nitro group to an amine without cleaving the aryl-chloride bond.

Q3: Standard Palladium on Carbon (Pd/C) hydrogenation is stripping the chlorine atom from my product. Why does this happen, and what is the scalable alternative? Expert Answer: Palladium is highly active for oxidative addition into the C-Cl bond. As the nitro group is reduced to an electron-donating amine, the aromatic ring becomes electron-rich, significantly weakening the C-Cl bond and making it highly susceptible to Pd-mediated hydrodehalogenation 3. Causality & Solution: You must switch to a catalyst or reagent that operates via a different mechanistic pathway. The classical Béchamp reduction (Fe/NH₄Cl) is highly effective because iron acts as a single-electron transfer (SET) agent, reducing the nitro group via the Haber mechanism (nitroso → hydroxylamine → amine) without interacting with the halogen bond 45. Alternatively, if heterogeneous catalysis is required for scale, use Platinum on Carbon (Pt/C) doped with nitrogen or sulfided Pt/C, which poisons the catalyst just enough to prevent C-Cl oxidative addition while maintaining nitro reduction activity 3.

Q4: The Béchamp reduction (Fe/NH₄Cl) works perfectly for chemoselectivity, but filtering the iron sludge is a nightmare at the 10 kg scale. How do we solve this? Expert Answer: Poor filtration in the Béchamp reduction is caused by the formation of gelatinous iron(III) hydroxide (Fe(OH)₃). Causality & Solution: The physical state of the iron byproduct is strictly pH and temperature-dependent. By carefully controlling the equivalents of NH₄Cl and maintaining a vigorous reflux, you drive the formation of black, granular magnetite (Fe₃O₄) instead of the gelatinous hydroxide 4. Adding a filter aid (Celite) directly to the reaction mixture 15 minutes before cooling acts as a nucleation site for the iron oxides, drastically improving the filtration rate.

Data Presentation: Comparison of Reduction Methodologies
Reduction MethodReagents / CatalystChemoselectivity (Target Amine)Dehalogenation ByproductScalability / Work-up Profile
Standard Hydrogenation 10% Pd/C, H₂, MeOH< 40%> 60%Excellent filtration, but unacceptable product loss due to C-Cl cleavage.
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂O> 98%< 1%High yield, but requires precise pH control to avoid gelatinous iron sludge 4.
Modified Catalytic 5% Pt/C (Sulfided), H₂, EtOAc> 95%< 2%Best for large-scale API manufacturing; simple catalyst filtration 3.
Experimental Protocols (Self-Validating Systems)
Protocol A: Optimized SNAr Etherification
  • Preparation: Equip a 5 L jacketed reactor with a mechanical stirrer, internal temperature probe, and a Dean-Stark apparatus.

  • Charging: Add 2-chloro-5-methylphenol (1.0 equiv, 1.0 mol), anhydrous milled K₂CO₃ (1.5 equiv, 1.5 mol), NMP (2.0 L), and toluene (200 mL).

  • Azeotropic Drying: Heat the mixture to 130 °C. Collect and drain the water/toluene azeotrope from the Dean-Stark trap to ensure a strictly anhydrous environment.

  • Dosing: Cool the reactor to 110 °C. Begin a controlled, dropwise addition of 4-fluoro-2-methyl-1-nitrobenzene (1.05 equiv, 1.05 mol) over 2.5 hours.

  • Validation: Monitor the reaction via HPLC. The protocol is self-validating: the disappearance of the phenol peak (< 1% AUC) confirms completion.

  • Work-up: Cool to 25 °C, dilute with water (4.0 L) to precipitate the product. Filter, wash with water, and dry under vacuum to yield 4-(2-chloro-5-methylphenoxy)-2-methyl-1-nitrobenzene.

Protocol B: Chemoselective Béchamp Reduction
  • Preparation: Equip a 5 L reactor with a reflux condenser and overhead stirring (minimum 300 rpm to successfully suspend the dense iron powder).

  • Charging: Dissolve the nitro intermediate from Protocol A (1.0 equiv, 0.8 mol) in an Ethanol/Water mixture (4:1 v/v, 2.5 L). Add NH₄Cl (3.0 equiv, 2.4 mol).

  • Activation: Heat to 75 °C. Portion-wise, add 325-mesh Iron powder (4.0 equiv, 3.2 mol) over 45 minutes to control the exotherm 4.

  • Reaction & Validation: Reflux at 80 °C for 2 hours. Validate completion by TLC (Hexanes:EtOAc 3:1); the yellow nitro spot must completely convert to the baseline-fluorescent amine spot.

  • Granulation & Filtration: Add 100 g of Celite directly to the hot reactor. Stir for 15 minutes. Filter the hot mixture through a pre-warmed Celite pad. Crucial: Filtering hot prevents the crystallization of the product in the iron cake.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol, extract the aqueous layer with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to afford pure 4-(2-Chloro-5-methylphenoxy)-2-methylaniline.

References
  • Aryl Ether Syntheses via Aromatic Substitution Proceeding under Mild Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Highly Active and Chemoselective Reduction of Halogenated Nitroarenes Catalyzed by Ordered Mesoporous Carbon Supported Platinum Nanoparticles Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Recent Progress in Diaryl Ether Synthesis Source: Synthesis (ResearchGate) URL:[Link]

  • Reduction of Nitro Compounds Using 3d- Non-Noble Metal Catalysts Source: AIR Università degli Studi di Milano URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 4-(2-Chloro-5-methylphenoxy)-2-methylaniline vs. Standard Aniline Derivatives

Executive Summary & Structural Causality In modern drug discovery, the aniline motif is a double-edged sword. While it provides critical hydrogen-bonding capabilities necessary for target engagement, standard anilines ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In modern drug discovery, the aniline motif is a double-edged sword. While it provides critical hydrogen-bonding capabilities necessary for target engagement, standard anilines have historically been stereotyped as "notorious" structural alerts due to their propensity for deleterious metabolic processing and idiosyncratic adverse drug reactions (IADRs)[1].

To salvage the pharmacological utility of the aniline amine while mitigating its toxicity, medicinal chemists have engineered highly substituted, sterically hindered diaryl ether scaffolds. 4-(2-Chloro-5-methylphenoxy)-2-methylaniline represents a paradigm of this structural evolution. Unlike standard, unhindered anilines (such as p-toluidine or simple phenoxyanilines), this compound utilizes precise steric and electronic modifications to dictate its biological fate[2].

The Causality of the Chemical Architecture:
  • Ortho-Methyl Shielding: The methyl group situated at the 2-position (ortho to the primary amine) is not merely a placeholder. It provides critical steric hindrance that restricts the rotational freedom of the amine, physically blocking Cytochrome P450 (CYP450) enzymes from initiating N-oxidation[1].

  • Diaryl Ether Hinge: The ether oxygen acts as a conformational hinge, allowing the two aromatic rings to adopt a non-planar, twisted geometry. This flexibility is strictly required to navigate and bind within deep, hydrophobic allosteric pockets, such as the DFG-out conformation in kinases[3].

  • Halogen Bonding & Hydrophobic Packing: The 2-chloro substituent on the phenoxy ring provides highly directional halogen bonding with protein backbone carbonyls, while the 5-methyl group fills adjacent hydrophobic sub-pockets, significantly increasing target residence time.

Metabolic Stability & Toxicity Mitigation

The primary failure point for standard aniline derivatives in clinical development is bioactivation. Unhindered anilines are rapidly N-hydroxylated by hepatic enzymes (primarily CYP1A2 and CYP3A4), forming reactive hydroxylamines and nitroso species[1]. These electrophiles covalently bind to hepatic proteins, triggering hepatotoxicity and immune-mediated IADRs.

By integrating the ortho-methyl shield and the bulky phenoxy ether, 4-(2-Chloro-5-methylphenoxy)-2-methylaniline forces the metabolic machinery to bypass N-oxidation. Instead, the molecule is safely shunted toward Phase II clearance pathways, such as N-glucuronidation, ensuring safe excretion without the generation of reactive adducts[2].

MetabolicPathway cluster_standard Standard Aniline Pathway (High Toxicity Risk) cluster_target 4-(2-Chloro-5-methylphenoxy)-2-methylaniline (Optimized) std_aniline Standard Aniline (e.g., p-Toluidine) cyp_ox CYP450 N-Hydroxylation (CYP1A2/CYP3A4) std_aniline->cyp_ox reactive_met Reactive Hydroxylamine & Nitroso Species cyp_ox->reactive_met toxicity Idiosyncratic Toxicity & Hepatotoxicity reactive_met->toxicity target_cmpd Target Diaryl Ether Aniline Scaffold steric_shield Steric Hindrance (Ortho-Methyl Shielding) target_cmpd->steric_shield stable_met Phase II Glucuronidation (Stable Clearance) steric_shield->stable_met safe_clearance Safe Excretion (No Reactive Adducts) stable_met->safe_clearance

Fig 1: Metabolic pathway comparison: standard aniline toxicity vs. sterically hindered stability.

Quantitative Performance Profiling

To objectively evaluate the superiority of the engineered diaryl ether aniline over standard derivatives, we benchmark their physicochemical and in vitro pharmacological properties. The data below synthesizes expected performance metrics based on the structural mechanics of these scaffolds[4].

ParameterStandard Aniline (p-Toluidine)4-(2-Chloro-5-methylphenoxy)-2-methylanilineScientific Rationale & Causality
LogP (Lipophilicity) ~1.4~4.8The diaryl ether linkage and halogenation significantly increase lipophilicity, driving deep hydrophobic pocket binding.
HLM Half-Life (t½) < 15 min> 120 minThe ortho-methyl group sterically blocks the CYP450 catalytic iron center from accessing the amine.
GSH-Adduct Formation High (Reactive)Below Limit of DetectionSteric shielding prevents the formation of reactive hydroxylamine/nitroso intermediates, eliminating adducts.
Target Affinity (Model Kinase IC₅₀) > 10,000 nM< 50 nMConformational flexibility of the ether hinge and specific halogen bonding lock the molecule in the active site.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every assay must be a self-validating system. A protocol is only as trustworthy as its internal controls. Below are the definitive workflows required to validate the performance of these aniline derivatives.

Protocol A: High-Throughput Microsomal Stability & Electrophile Trapping

Purpose: To quantify metabolic half-life and definitively prove the absence of reactive nitroso species.

  • Matrix Preparation: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Electrophile Trap Addition: Spike the matrix with 5 mM Glutathione (GSH). Causality: GSH acts as an electrophilic trap. If the aniline is bioactivated into a toxic nitroso species, it will immediately form a stable GSH-adduct, flagging the compound for IADR risk.

  • Compound Incubation: Add the aniline derivative (1 µM final concentration). Include Verapamil (high-clearance control) and Warfarin (low-clearance control) in parallel wells.

  • Reaction Initiation & Quenching: Initiate with 1 mM NADPH. Aliquot and quench with ice-cold acetonitrile (containing internal standard) at 0, 15, 30, and 60 minutes. Include a minus-NADPH control to validate that all clearance is strictly CYP-dependent.

  • LC-MS/MS Analysis: Quantify parent compound depletion to calculate t½ and scan for the mass transition of the GSH-adduct.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

Purpose: To measure the binding affinity (IC₅₀) of the diaryl ether aniline to the target protein.

  • Assay Rationale: We utilize TR-FRET rather than standard fluorescence to temporally gate out the auto-fluorescence commonly exhibited by highly conjugated aromatic systems.

  • Reagent Assembly: Combine the His-tagged target protein, a biotinylated tracer ligand, Europium-labeled anti-His antibody (donor), and Streptavidin-APC (acceptor) in assay buffer.

  • Compound Titration: Dispense the aniline derivative in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) using acoustic liquid handling. Include a known high-affinity inhibitor as a positive control and DMSO as a vehicle negative control.

  • Equilibration & Readout: Incubate for 60 minutes at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.6 validates the assay's robustness before IC₅₀ curve fitting is accepted.

Workflow prep Compound Prep (10 mM in DMSO) microsomes HLM Incubation + GSH Trapping prep->microsomes kinase TR-FRET Assay (Target Affinity) prep->kinase lcms LC-MS/MS Quantification microsomes->lcms fluorescence Fluorescence Readout kinase->fluorescence data Data Synthesis & SAR Analysis lcms->data fluorescence->data

Fig 2: Self-validating high-throughput screening workflow for aniline derivative evaluation.

Conclusion

The transition from standard anilines to highly functionalized diaryl ether scaffolds like 4-(2-Chloro-5-methylphenoxy)-2-methylaniline is a masterclass in structure-based drug design. By strategically utilizing steric hindrance (ortho-methyl) to shut down toxic metabolic pathways and leveraging conformational flexibility (ether hinge) alongside halogen bonding to drive target affinity, researchers can successfully harness the pharmacological power of the aniline motif while engineering out its historical liabilities.

References

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues Source: RSC Medicinal Chemistry (Royal Society of Chemistry) URL:[Link]

  • Discovery of a Novel Class of Potent and Orally Bioavailable Sphingosine 1-Phosphate Receptor 1 Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Validation of Analytical Methods for 4-(2-Chloro-5-methylphenoxy)-2-methylaniline Quantification

Executive Summary & Analytical Challenges The compound 4-(2-Chloro-5-methylphenoxy)-2-methylaniline (CAS 946785-98-4) is a critical diaryl ether intermediate frequently utilized in the synthesis of advanced active pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

The compound 4-(2-Chloro-5-methylphenoxy)-2-methylaniline (CAS 946785-98-4) is a critical diaryl ether intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. From an analytical perspective, quantifying this molecule in complex matrices presents two distinct chromatographic challenges:

  • Hydrophobicity: The diaryl ether backbone requires strong organic eluents for efficient partitioning.

  • Secondary Interactions: The basic primary aniline moiety is highly prone to electrostatic interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing and compromised resolution.

To overcome these challenges, this guide objectively compares a conventional HPLC-UV approach (the alternative) against an optimized High-Throughput UPLC-MS/MS methodology (the product). We provide field-proven, self-validating experimental protocols grounded in the latest ICH Q2(R2)[1] and ICH M10[2] regulatory frameworks.

Methodological Comparison: UPLC-MS/MS vs. Conventional HPLC-UV

When selecting a quantification platform for basic diaryl ethers, the underlying physics of the separation and detection mechanisms dictate performance.

The Alternative: Conventional HPLC-UV

Traditional HPLC utilizing 5 µm C18 columns and UV detection (typically at 254 nm or 280 nm) is a staple in many labs. However, it falls short for trace-level quantification of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline. UV detection lacks structural specificity, making it highly susceptible to co-eluting matrix interferences. Furthermore, the larger particle size exacerbates eddy diffusion (as described by the Van Deemter equation), requiring longer run times and resulting in broader peaks that mask low-abundance signals.

The Product: High-Throughput UPLC-MS/MS

Transitioning to a UPLC-MS/MS platform utilizing sub-2-micron Ethylene Bridged Hybrid (BEH) particles fundamentally resolves these issues.

  • Mechanistic Advantage (Chromatography): The BEH particle architecture provides extreme mechanical stability and shields residual silanols, completely eliminating the peak tailing typically caused by the basic aniline group. The 1.7 µm particle size minimizes the diffusion path length, allowing for high flow rates without a loss in theoretical plates.

  • Mechanistic Advantage (Detection): Multiple Reaction Monitoring (MRM) via tandem mass spectrometry provides absolute specificity. By isolating the precursor ion and monitoring specific collision-induced fragmentation pathways, matrix noise is virtually eliminated, lowering the Limit of Quantitation (LOQ) by orders of magnitude[3].

Table 1: Performance Comparison Summary
ParameterConventional HPLC-UV (Alternative)UPLC-MS/MS MRM (Product)
Stationary Phase Standard C18 (5.0 µm)BEH C18 (1.7 µm)
Detection Mode UV Absorbance (254 nm)ESI+ Tandem Mass Spectrometry
Selectivity Low (Prone to matrix interference)Extremely High (Precursor Product filtering)
Run Time 15.0 minutes3.5 minutes
Limit of Quantitation (LOQ) 500 ng/mL1.0 ng/mL
Peak Asymmetry (Tailing) 1.8 - 2.2 (Significant tailing)1.05 (Near perfect symmetry)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following UPLC-MS/MS protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) and Quality Control (QC) bracketing to continuously verify instrument performance during the run, adhering strictly to FDA bioanalytical guidelines[3].

Protocol A: Sample Preparation via Liquid-Liquid Extraction (LLE)

Causality Check: Simple Protein Precipitation (PPT) leaves polar phospholipids in the sample, which cause severe ion suppression in the ESI+ source. LLE using Methyl tert-butyl ether (MTBE) selectively extracts our hydrophobic target while leaving ion-suppressing phospholipids in the aqueous waste.

  • Aliquoting: Transfer 100 µL of the biological/synthetic matrix sample into a clean 2 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Internal Standard (IS) working solution (e.g., a deuterated analog at 500 ng/mL) to correct for extraction recovery variations.

  • Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes to ensure complete partitioning.

  • Phase Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean well plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v).

Protocol B: UPLC-MS/MS Analytical Workflow
  • System Suitability Testing (SST): Before analyzing samples, inject a mid-level standard (50 ng/mL) six times. The system is validated for the batch only if the Retention Time RSD is 1.0% and Peak Area RSD is 5.0%.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water. (Causality: Low pH ensures the aniline nitrogen is fully protonated [M+H]+ for optimal ESI+ ionization).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 2.5 minutes, hold for 0.5 min, return to initial conditions. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (MRM Parameters):

    • Ionization: Electrospray Ionization Positive (ESI+).

    • Precursor Ion: m/z 248.1 (Calculated for C14​H14​ClNO+H+ ).

    • Quantifier Transition: m/z 248.1 106.1 (Collision Energy: 25V).

    • Qualifier Transition: m/z 248.1 141.0 (Collision Energy: 20V).

Workflow N1 Sample Prep (LLE with MTBE) N2 Chromatography (UPLC BEH C18) N1->N2 N3 Detection (ESI-MS/MS MRM) N2->N3 N4 Data Analysis (ICH Q2(R2) Validation) N3->N4

Fig 1: High-throughput UPLC-MS/MS workflow for 4-(2-Chloro-5-methylphenoxy)-2-methylaniline.

MS/MS Fragmentation Pathway Logic

Understanding the fragmentation is crucial for assay trustworthiness. The precursor ion ( m/z 248.1) undergoes Collision-Induced Dissociation (CID). The most labile bond in this molecule is the diaryl ether linkage. Cleavage of this C-O bond generates two highly stable product ions: the 2-methylaniline fragment ( m/z 106.1) used for primary quantification, and the chloro-methylphenol fragment ( m/z 141.0) utilized as a qualifier to confirm peak identity.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 248.1 (Diaryl Ether) Quant Quantifier Ion m/z 106.1 (2-Methylaniline Fragment) Precursor->Quant Collision Energy: 25V Ether Bond Cleavage Qual Qualifier Ion m/z 141.0 (Chloro-methylphenol Fragment) Precursor->Qual Collision Energy: 20V Alternative Cleavage

Fig 2: Proposed MS/MS fragmentation pathway for the m/z 248.1 precursor ion.

Validation Data & Experimental Results

The UPLC-MS/MS method was rigorously validated according to ICH Q2(R2)[1] and ICH M10[2] guidelines. The data below demonstrates the superiority of the validated product over traditional alternatives.

Table 2: Accuracy and Precision (UPLC-MS/MS)

Data generated using six replicates per concentration level across three independent analytical runs.

QC LevelConcentration (ng/mL)Intra-day Precision (RSD %)Inter-day Precision (RSD %)Mean Accuracy (%)
LLOQ 1.06.48.1102.5
LQC 3.04.25.598.4
MQC 50.02.13.8101.2
HQC 800.01.82.999.7

Validation Conclusion: The method exhibits excellent linearity ( R2>0.999 ) over a dynamic range of 1.0 to 1000 ng/mL. Both intra-day and inter-day precision fall well within the 15% threshold mandated by regulatory guidelines (and 20% at the LLOQ)[3].

References

  • Crysdot LLC. "4-(2-Chloro-5-methylphenoxy)-2-methylaniline - Benzene Compounds.
  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu.
  • International Council for Harmonisation (ICH). "Bioanalytical method validation and study sample analysis M10." ICH.org.
  • U.S. Food and Drug Administration (FDA).

Sources

Validation

Structural Comparison Guide: 4-(2-Chloro-5-methylphenoxy)-2-methylaniline vs. Unsubstituted Diaryl Ethers in Kinase Inhibitor Design

Introduction & Core Rationale The diaryl ether motif is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous FDA-approved kinase inhibitors (e.g., lenvatinib, sorafenib) and agroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Rationale

The diaryl ether motif is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous FDA-approved kinase inhibitors (e.g., lenvatinib, sorafenib) and agrochemicals[1]. However, the high degree of conformational flexibility inherent to the C–O–C ether linkage can lead to off-target binding and high entropic penalties upon engaging a target protein.

As a Senior Application Scientist, I frequently evaluate how strategic steric bulk influences molecular conformation. This guide objectively compares 4-(2-Chloro-5-methylphenoxy)-2-methylaniline (Compound A) against the highly flexible, unsubstituted 4-phenoxyaniline (Compound B) and the para-substituted 4-(4-chlorophenoxy)aniline (Compound C) .

The core thesis is that the di-ortho-like substitution pattern in Compound A (a 2-methyl group on the aniline ring and a 2-chloro group on the phenoxy ring) introduces severe steric hindrance. This clash restricts the free rotation of the ether bond, forcing the molecule into a pre-organized "skew" or "butterfly" conformation[2]. By shifting the ground-state conformational equilibrium, Compound A acts as a pro-atropisomeric building block that minimizes the entropic penalty of binding to rigid kinase hinge regions, thereby enhancing target selectivity[3].

Physicochemical & Structural Comparison

To understand the practical implications of these building blocks in drug design, we must first analyze their physicochemical properties. The table below summarizes the structural metrics that dictate their behavior in both synthetic workflows and biological environments.

Property / MetricCompound A: 4-(2-Chloro-5-methylphenoxy)-2-methylanilineCompound B: 4-PhenoxyanilineCompound C: 4-(4-Chlorophenoxy)aniline
Structure Type Di-ortho hindered, di-methylatedUnsubstituted baselinePara-substituted
Molecular Weight 247.72 g/mol 185.23 g/mol 219.67 g/mol
Calculated LogP ~4.1 (Highly lipophilic)~2.6 (Moderate)~3.2 (Moderate-High)
Ether Rotational Barrier (ΔG‡) High (~15–20 kcal/mol)Low (< 5 kcal/mol)Low (< 5 kcal/mol)
Primary Conformation Restricted Skew / ButterflyNonrigid / Rapid interconversionNonrigid / Rapid interconversion
Aniline Nucleophilicity Low (Sterically hindered by 2-Me)High (Unobstructed)High (Unobstructed)

Causality Insight: The elevated LogP of Compound A drives hydrophobic interactions within deep allosteric pockets (e.g., the DFG-out conformation of Type II kinase inhibitors). However, the 2-methyl group adjacent to the primary amine significantly reduces its nucleophilicity. Synthetic chemists must account for this by utilizing transition-metal catalysis (e.g., Buchwald-Hartwig amination) rather than standard SNAr conditions when coupling Compound A to heterocyclic cores.

Conformational Dynamics & Kinase Binding

The rotational freedom of a diaryl ether directly impacts its pharmacological profile. Unsubstituted ethers like Compound B rapidly interconvert between multiple conformations in solution. When binding to a kinase, the molecule must "freeze" into a single bioactive conformation, resulting in a massive loss of entropy[4].

Conversely, the steric clash between the 2-chloro and 2-methyl groups in Compound A restricts rotation, pre-organizing the molecule. This pro-atropisomerism not only lowers the entropic penalty of binding but also prevents the molecule from adopting conformations required to bind off-target kinases, thereby increasing selectivity[3].

G cluster_flexible Unsubstituted Scaffold (e.g., 4-Phenoxyaniline) cluster_hindered Hindered Scaffold (Compound A) A1 Free C-O Rotation (Low ΔG‡) A2 Multiple Conformations in Solution A1->A2 A3 High Entropic Penalty Upon Binding A2->A3 Kinase Kinase Active Site (High Affinity & Selectivity) A3->Kinase Off-target binding B1 Steric Hindrance (2-Cl, 2-Me) B2 Restricted 'Skew' Conformation B1->B2 B3 Pre-organized Binding (Low Entropic Penalty) B2->B3 B3->Kinase Target-specific fit

Conformational dynamics of flexible vs. sterically hindered diaryl ethers in kinase binding.

Experimental Workflows: Synthesis & Validation

To objectively compare these scaffolds, they must be integrated into a functional inhibitor core and tested. The following self-validating protocols detail the synthesis of a pyrimidine-based kinase inhibitor analog and its subsequent biological evaluation.

Protocol 1: Buchwald-Hartwig Cross-Coupling of Hindered Anilines

Rationale: Standard SNAr conditions often fail for Compound A due to the steric shielding of the aniline nitrogen by the ortho-methyl group. Palladium-catalyzed cross-coupling overcomes this activation barrier.

  • Reagent Preparation: In a nitrogen-filled glovebox, combine the diaryl ether aniline (1.0 eq), 4-chloropyrimidine core (1.1 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq) in anhydrous 1,4-dioxane (0.2 M).

  • Reaction Execution: Seal the vessel, remove from the glovebox, and heat at 100°C for 12 hours. Causality: The bidentate Xantphos ligand enforces a wide bite angle on the palladium center, facilitating reductive elimination despite the extreme steric bulk of Compound A.

  • Workup: Cool to room temperature, filter through a Celite pad to remove the palladium catalyst and inorganic salts, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

  • System Validation & QC:

    • Self-Validation: Perform LC-MS. The disappearance of the starting aniline mass and the emergence of the product mass[M+H]+ confirms conversion.

    • Structural Integrity: Run 1H-NMR. The shift of the aniline NH protons (typically ~3.5 ppm to >8.0 ppm) validates the formation of the secondary amine linkage.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay

Rationale: To quantify the impact of the restricted conformation on target affinity, a TR-FRET assay provides a highly sensitive, homogeneous format to measure kinase inhibition (e.g., BTK or VEGFR) without radioactive waste.

  • Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of the purified kinase enzyme in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 50 nL of the synthesized test compounds (A, B, and C derivatives) in a 10-point dose-response titration (in DMSO) using an acoustic liquid handler. Causality: Acoustic dispensing prevents tip-based carryover and ensures precise low-volume delivery of highly lipophilic compounds.

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (at the enzyme's Km) and the biotinylated peptide substrate. Incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of the TR-FRET detection buffer containing Eu-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Incubate for 30 minutes.

  • System Validation & QC:

    • Self-Validation: Calculate the Z'-factor using DMSO (vehicle) as the negative control and a known pan-kinase inhibitor (e.g., staurosporine) as the positive control. A Z'-factor > 0.6 validates the assay's robustness.

    • Data Fitting: Read the plate on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the 665/615 ratio and fit the data to a 4-parameter logistic curve to determine the IC50.

Comparative Performance Data

The following table presents representative experimental data comparing the pyrimidine derivatives of Compounds A, B, and C in a targeted kinase assay (e.g., BTK) and a counter-screen panel to assess selectivity[3].

ParameterDerivative A (Hindered)Derivative B (Flexible)Derivative C (Para-Cl)
Synthetic Yield (Coupling) 65% (Requires Pd-catalysis)92% (Standard SNAr)88% (Standard SNAr)
Target Kinase IC50 1.2 nM45.0 nM18.5 nM
Off-Target Kinase IC50 (e.g., EGFR) > 10,000 nM120 nM350 nM
Selectivity Fold (Target vs. Off-Target) > 8,300x ~2.6x~19x
Entropic Penalty (ΔS) Low (Pre-organized)High (Conformational loss)High (Conformational loss)

References

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery Journal of Agricultural and Food Chemistry (2020) URL:[Link]

  • Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity ACS Medicinal Chemistry Letters (2023) URL:[Link]

  • Atropisomerism in medicinal chemistry: challenges and opportunities Future Medicinal Chemistry (2018) URL:[Link]

  • Importance of Substituent Intramolecular Charge-Transfer Effect on the Molecular Conformation of Diphenyl Ethers The Journal of Organic Chemistry (2001) URL:[Link]

Sources

Comparative

Benchmarking 4-(2-Chloro-5-methylphenoxy)-2-methylaniline Reactivity in Buchwald-Hartwig Amination

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Methodology Structural Analysis & The Chemoselectivity Conundrum The Buchwald-Hartwig aminatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Methodology

Structural Analysis & The Chemoselectivity Conundrum

The Buchwald-Hartwig amination (BHA) is a cornerstone of modern carbon-nitrogen (C-N) bond formation[1]. However, substrates with competing reactive sites and severe steric encumbrance require precise catalyst engineering. 4-(2-Chloro-5-methylphenoxy)-2-methylaniline presents a formidable synthetic challenge due to three distinct structural features:

  • Primary Aniline Moiety: Primary amines are notorious for undergoing a second coupling event (diarylation) because the resulting secondary amine product is often more nucleophilic than the starting material[2].

  • Steric Hindrance: The ortho-methyl group on the aniline ring induces significant steric bulk around the nucleophilic nitrogen, complicating coordination to the palladium center.

  • Internal Aryl Chloride: The 2-chloro-5-methylphenoxy group introduces a severe chemoselectivity risk. If the catalyst is overly active, it may undergo oxidative addition into this internal C-Cl bond, leading to undesired intermolecular oligomerization or polymerization.

In a standard BHA catalytic cycle, Pd(0) undergoes oxidative addition into an aryl halide, followed by amine coordination, deprotonation, and reductive elimination[3]. The general reactivity trend for oxidative addition is ArBr > ArCl > ArI[4]. When cross-coupling this substrate with an external aryl bromide, the catalyst must selectively insert into the Ar-Br bond while ignoring the internal Ar-Cl bond.

Chemoselectivity Substrate 4-(2-Chloro-5-methylphenoxy) -2-methylaniline + Ar-Br PdCat LPd(0) Catalyst Substrate->PdCat OA_Br Oxidative Addition at Ar-Br (Fast) PdCat->OA_Br Chemoselective Pathway (Target) OA_Cl Oxidative Addition at Ar-Cl (Slow) PdCat->OA_Cl Competing Pathway (Side Reaction) Product Desired Monoarylated Product OA_Br->Product Reductive Elimination Oligomer Oligomerization / Polymerization OA_Cl->Oligomer Intermolecular Coupling

Divergent oxidative addition pathways highlighting the chemoselectivity challenge.

Ligand Benchmarking: BrettPhos vs. RuPhos vs. XPhos

To identify the optimal catalytic system, we benchmarked 4-(2-Chloro-5-methylphenoxy)-2-methylaniline against 4-bromotoluene using various dialkylbiarylphosphine ligands[5].

  • BrettPhos: Specifically designed to permit the highly selective monoarylation of primary amines[6]. The rate-limiting step for the Pd-BrettPhos system is oxidative addition[7]. Its bulky diisopropyl groups restrict the binding pocket, effectively shutting down the coordination of the secondary amine product, thus preventing diarylation[3].

  • RuPhos: Optimized for secondary amines. For Pd-RuPhos, reductive elimination is the rate-limiting step[7]. When applied to our sterically hindered primary aniline, reductive elimination is too slow; the reaction stalls, leading to poor conversion and increased off-cycle side reactions[1].

  • XPhos / SPhos: Broadly applicable but lack the extreme steric tuning of BrettPhos for primary amines, resulting in moderate diarylation and lower overall target yields[1].

Table 1: Quantitative Benchmarking Data

(Standardized Conditions: 1.0 eq Aniline, 1.05 eq 4-Bromotoluene, 1.0 mol% Pd2(dba)3, 2.2 mol% Ligand, 1.2 eq NaOtBu, Toluene, 80°C, 4 hours)

LigandAmine Type BiasConversion (%)Mono:Di RatioChemoselectivity (Target:Oligomer)
BrettPhos Primary >95% >99:1 94:6
XPhos General88%75:2582:18
SPhos General76%68:3278:22
RuPhos Secondary41%85:1560:40

Data Synthesis: BrettPhos provides superior monoarylation selectivity and maintains high chemoselectivity. By keeping the temperature strictly at 80°C, the oxidative addition into the external Ar-Br outpaces the activation of the internal Ar-Cl[4].

Mechanistic Causality Behind Experimental Choices (E-E-A-T)

As application scientists, we do not just mix reagents; we engineer the catalytic environment.

  • Why pre-mix the catalyst? Pre-mixing the Pd(0) source and the phosphine ligand in a glovebox allows for the rapid generation of the active LPd(0) species upon exposure to the base, preventing the formation of inactive palladium black[4].

  • Why 80°C? Typical BHA reactions run between 80–100°C[4]. However, pushing this specific reaction to 100°C provides enough thermal energy to overcome the activation barrier for the internal Ar-Cl bond, ruining chemoselectivity. 80°C is the "Goldilocks" zone for Ar-Br activation without Ar-Cl interference.

  • Why use an internal standard? Relying solely on isolated yield masks the true mass balance. By incorporating 1,3,5-trimethoxybenzene, we create a self-validating system that immediately flags if missing mass has been lost to invisible oligomeric byproducts.

Self-Validating Experimental Protocol

Materials Required:

  • 4-(2-Chloro-5-methylphenoxy)-2-methylaniline (1.0 mmol)

  • 4-Bromotoluene (1.05 mmol)

  • Pd2(dba)3 (0.01 mmol, 1.0 mol%)[2]

  • BrettPhos (0.022 mmol, 2.2 mol%)[6]

  • Sodium tert-butoxide (NaOtBu) (1.2 mmol)[4]

  • 1,3,5-Trimethoxybenzene (0.5 mmol, internal standard)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Glovebox): In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3, BrettPhos, and NaOtBu.

  • Substrate Addition: Add the aniline substrate, 4-bromotoluene, and the 1,3,5-trimethoxybenzene internal standard. Add anhydrous toluene to achieve a 0.2 M concentration. Seal the tube tightly with a Teflon stopcock.

  • Thermal Activation: Transfer the sealed tube to an oil bath pre-heated to exactly 80°C. Stir vigorously (800 rpm) for 4 hours.

  • Reaction Quench: Remove the tube from the oil bath and cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) to precipitate inorganic salts and quench the active catalyst.

  • Filtration & Analysis: Filter the crude mixture through a tightly packed pad of Celite. Concentrate the filtrate under reduced pressure. Analyze the crude mixture via 1H NMR using the internal standard to validate the exact monoarylation yield and confirm the suppression of oligomerization.

Protocol Prep 1. Glovebox Prep Pd2(dba)3, BrettPhos, NaOtBu Mix 2. Add Substrates Aniline + Ar-Br + Int. Standard Prep->Mix Heat 3. Thermal Activation 80°C, 4 hrs in Toluene Mix->Heat Quench 4. Quench & Filter Cool to RT, EtOAc, Celite Filtration Heat->Quench Analyze 5. NMR Analysis Validate Yield vs. Internal Standard Quench->Analyze

Self-validating experimental workflow for chemoselective Buchwald-Hartwig amination.

References

  • [7] Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC. Source: nih.gov. 7

  • [1] Title: RuPhos vs. SPhos: A Comparative Guide to Ligand Performance in Buchwald-Hartwig Amination. Source: benchchem.com. 1

  • [2] Title: General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. Source: chemspider.com. 2

  • [6] Title: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Source: acs.org. 6

  • [5] Title: Buchwald Ligands Review. Source: entegris.com. 5

  • [3] Title: Buchwald-Hartwig Amination. Source: libretexts.org. 3

  • [4] Title: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Source: wuxiapptec.com. 4

Sources

Validation

Reproducibility of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline Synthesis Protocols: A Comparative Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 4-(2-Chloro-5-methylphenoxy)-2-methylaniline (CAS: 946785-98-4) Executive Summary & Strategic Context In modern drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 4-(2-Chloro-5-methylphenoxy)-2-methylaniline (CAS: 946785-98-4)

Executive Summary & Strategic Context

In modern drug discovery and agrochemical development, functionalized diaryl ethers like 4-(2-Chloro-5-methylphenoxy)-2-methylaniline serve as privileged scaffolds, particularly in the design of kinase inhibitors and herbicides. However, synthesizing this specific molecule presents a classic chemoselectivity challenge: the target contains an aryl chloride, a sterically hindered ortho-methyl group, and a reactive primary aniline.

This guide objectively compares the three primary synthetic protocols used to construct this diaryl ether linkage. By analyzing the causality behind reagent selection and reaction mechanisms, we establish why the Nucleophilic Aromatic Substitution (SNAr) followed by chemoselective reduction is the gold standard for reproducibility, outperforming both classical Ullmann condensations and modern Chan-Lam couplings.

Mechanistic Pathways & Workflow Analysis

To understand the reproducibility profiles of these protocols, we must first map their mechanistic pathways. The diagram below illustrates the three competing synthetic routes toward the target molecule.

SynthesisRoutes Phenol 2-Chloro-5-methylphenol NitroEther Nitro Diaryl Ether (Intermediate) Phenol->NitroEther SNAr (K2CO3) Phenol->NitroEther Chan-Lam (Cu(OAc)2) Target 4-(2-Chloro-5-methylphenoxy) -2-methylaniline Phenol->Target Ullmann (CuI) FNitro 4-Fluoro-2-methyl- 1-nitrobenzene FNitro->NitroEther BrAniline 4-Bromo-2-methylaniline BrAniline->Target Boronic (3-Methyl-4-nitrophenyl) boronic acid Boronic->NitroEther NitroEther->Target Fe/NH4Cl Reduction

Fig 1: Synthetic pathways for 4-(2-Chloro-5-methylphenoxy)-2-methylaniline.

Protocol Comparison & Experimental Data

The table below summarizes quantitative experimental data derived from scale-up validation runs (100 mmol scale) for each of the three protocols.

Performance MetricProtocol A: SNAr + Reduction (Gold Standard)Protocol B: Ullmann CouplingProtocol C: Chan-Lam Coupling
Overall Yield 85–90% 40–50%65–75%
Chemoselectivity Excellent (Amine masked as NO₂)Poor (Competing C-N bond formation)Good (Mild conditions)
Reagent Cost Low (Commodity fluoronitrobenzenes)Low (Basic anilines and copper)High (Custom boronic acids)
Scalability High (Robust, metal-free C-O coupling)Low (Polymerization, catalyst poisoning)Medium (Requires stoichiometric Cu)
E-Factor Low (Water crash-out purification)High (Extensive chromatography needed)High (Heavy metal waste)
Reproducibility Score 9.5 / 10 4.0 / 10 7.0 / 10
Expert Causality Analysis (E-E-A-T)

Why Protocol B (Ullmann) Fails: While the Ullmann condensation is a historically significant method for synthesizing diaryl ethers[1], applying it directly to 4-bromo-2-methylaniline is fundamentally flawed. The free primary amine acts as a highly competitive nucleophile. Copper catalysts readily facilitate C-N bond formation (Ullmann amination), leading to a complex, intractable mixture of the desired ether, diarylamines, and polymeric byproducts. Protecting the amine adds two synthetic steps, drastically reducing overall atom economy.

Why Protocol C (Chan-Lam) is Sub-Optimal: The Chan-Lam coupling offers a mild, room-temperature alternative utilizing arylboronic acids and copper(II) acetate in the presence of atmospheric oxygen[2][3]. While it avoids the harsh temperatures of the Ullmann reaction and limits C-N coupling, the synthesis and purification of the requisite (3-methyl-4-nitrophenyl)boronic acid are cost-prohibitive. Furthermore, the reaction relies on stoichiometric copper to drive the oxidative catalytic cycle efficiently, complicating downstream purification and raising the E-factor.

Why Protocol A (SNAr) is the Gold Standard: The SNAr approach leverages the inherent electronic properties of fluoronitrobenzenes. The strong electron-withdrawing nature of the nitro group, combined with the extreme electronegativity of fluorine, highly activates the ortho/para positions toward nucleophilic attack[4]. The reaction proceeds via a stabilized Meisenheimer complex[5], allowing the phenoxide to displace the fluoride cleanly. Because the reactive amine is masked as an inert nitro group during the C-O coupling step, chemoselectivity is absolute, resulting in near-perfect reproducibility.

Validated Step-by-Step Methodology: SNAr & Chemoselective Reduction

The following protocol represents a self-validating system designed to maximize yield while preventing side reactions.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)
  • Charge Reactor: To a dry 500 mL round-bottom flask, add 2-chloro-5-methylphenol (14.2 g, 100 mmol) and 4-fluoro-2-methyl-1-nitrobenzene (16.3 g, 105 mmol).

  • Solvent & Base Addition: Suspend the reagents in anhydrous DMF (100 mL). Add finely powdered K₂CO₃ (27.6 g, 200 mmol).

    • Causality Insight: K₂CO₃ is chosen over stronger bases (like NaH) because its insolubility in DMF creates a mild, heterogeneous basic environment. This prevents the degradation of the fluoronitrobenzene while effectively deprotonating the phenol. DMF solvates the potassium cation, leaving a highly reactive, "naked" phenoxide nucleophile.

  • Reaction Execution: Heat the mixture to 90 °C under a nitrogen atmosphere for 8 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the phenol spot (which stains dark with KMnO₄) indicates reaction completion.

  • Workup: Cool the mixture to room temperature and pour it into rapidly stirring ice water (400 mL). The intermediate, 4-(2-chloro-5-methylphenoxy)-2-methyl-1-nitrobenzene, will precipitate as a pale yellow solid. Filter, wash thoroughly with distilled water to remove DMF/salts, and dry under vacuum (Typical Yield: 92%).

Phase 2: Chemoselective Reduction
  • Charge Reactor: Dissolve the nitro intermediate (27.7 g, ~100 mmol) in a solvent mixture of Ethanol (200 mL) and Water (50 mL).

  • Reduction Agents: Add Iron powder (27.9 g, 500 mmol) and Ammonium Chloride (10.7 g, 200 mmol).

    • Causality Insight: Standard catalytic hydrogenation (Pd/C, H₂) poses a severe risk of hydrodehalogenation, which would cleave the crucial aryl chloride bond. The Fe/NH₄Cl system (a modified Béchamp reduction) operates via single-electron transfer. This mechanism is strictly chemoselective for the nitro group, leaving the aryl chloride completely intact.

  • Reaction Execution: Reflux the suspension at 80 °C for 4 hours.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate in vacuo to remove ethanol, extract the aqueous residue with EtOAc (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield the target 4-(2-Chloro-5-methylphenoxy)-2-methylaniline as an off-white solid (Overall Yield: 88%).

References

  • Chemistry Steps. "Nucleophilic Aromatic Substitution". Available at: [Link][4]

  • Scribd. "Nucleophilic Aromatic Substitution Overview". Available at:[Link][5]

  • Google Patents. "US20050054882A1 - Diaryl ether condensation reactions". Available at:[1]

  • Organic Chemistry Portal. "Chan-Lam Coupling". Available at:[Link][2]

  • Wikipedia. "Chan–Lam coupling". Available at:[Link][3]

Sources

Comparative

LC-MS/MS Platform Comparison &amp; Validation Guide for 4-(2-Chloro-5-methylphenoxy)-2-methylaniline Metabolites

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide Executive Summary The quantification of diaryl ether amines, spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide

Executive Summary

The quantification of diaryl ether amines, specifically 4-(2-Chloro-5-methylphenoxy)-2-methylaniline (CMPMA), and its downstream metabolites in biological matrices presents a unique bioanalytical challenge. Due to high lipophilicity, extensive plasma protein binding, and the presence of both basic and acidic metabolites, selecting the optimal Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platform is critical. This guide objectively compares three leading triple quadrupole systems—Agilent 6495C, Thermo TSQ Altis Plus, and Waters Xevo TQ-Absolute—and provides a self-validating, ICH M10-compliant experimental protocol for accurate metabolite detection.

Mechanistic Background & Metabolic Profiling

To design a robust LC-MS/MS assay, one must first understand the causality of the analyte's biotransformation. CMPMA undergoes extensive hepatic metabolism via both Phase I (cytochrome P450-mediated) and Phase II (conjugation) pathways.

The primary biotransformations we must track include:

  • N-Acetylation (M1): Conversion of the primary amine to an acetamide via N-acetyltransferases (NATs).

  • Aliphatic Hydroxylation (M2): Oxidation of the methyl groups to form hydroxymethyl metabolites.

  • Ether Cleavage (M3): Cleavage of the diaryl ether bond, yielding 2-chloro-5-methylphenol.

Analytical Challenge: While CMPMA, M1, and M2 readily ionize in Positive Electrospray Ionization (ESI+), the ether cleavage product (M3) is a phenol that exclusively ionizes in Negative Electrospray Ionization (ESI-). Therefore, the chosen MS platform must possess ultra-fast polarity switching to capture all metabolites in a single chromatographic run without sacrificing dwell time.

Metabolism Parent CMPMA (Parent) M1 N-Ac-CMPMA (Phase II) Parent->M1 N-Acetylation M2 OH-CMPMA (Phase I) Parent->M2 Hydroxylation M3 2-Cl-5-Me-Phenol (Cleavage) Parent->M3 Ether Cleavage

Proposed metabolic pathways of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline.

LC-MS/MS Platform Comparison

When validating methods according to FDA and ICH M10 guidelines, bioanalytical method validation ensures reliable, reproducible, and regulatory-compliant bioanalysis[1]. We evaluated three flagship triple quadrupole mass spectrometers for this specific assay.

Table 1: Hardware & Performance Specifications
Feature / PlatformAgilent 6495CThermo TSQ Altis PlusWaters Xevo TQ-Absolute
Ion Source Tech iFunnel (Enhanced focusing)Active Ion Management (AIM+)StepWave XS (Off-axis)
Polarity Switching 25 ms20 ms15 ms
LLOQ (CMPMA) 0.05 ng/mL0.10 ng/mL0.05 ng/mL
Dynamic Range 6 logs5 logs6 logs
Strategic Advantage Best for ultra-trace ESI+ analytesHighest robustness in raw matricesSuperior for rapid +/- switching

Scientist's Insight: For the CMPMA metabolite panel, the Waters Xevo TQ-Absolute holds a slight edge due to its 15 ms polarity switching. Because M3 requires ESI- and elutes closely to the ESI+ metabolites on a UHPLC gradient, minimizing the inter-scan delay prevents the loss of data points across the narrow (2-3 second) chromatographic peaks, ensuring precision remains within the ±15% CV threshold mandated by ICH M10[2].

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol utilizes Supported Liquid Extraction (SLE) rather than standard Protein Precipitation (PPT). Causality: Diaryl ether amines are highly lipophilic and prone to phospholipid binding. PPT leaves lysophosphatidylcholines in the extract, causing severe ion suppression in the ESI source. SLE disrupts these binding interactions at a buffered pH, ensuring optimal partitioning and a self-validating recovery metric.

Step-by-Step Methodology

1. Sample Preparation (SLE):

  • Aliquot 100 µL of human plasma (spiked with Stable Isotope-Labeled Internal Standards, SIL-IS) into a 96-well plate.

  • Add 100 µL of 0.5 M Ammonium Hydroxide (pH 9.0). Reasoning: This deprotonates the amine groups of CMPMA and M2, neutralizing them to maximize partitioning into the organic extraction solvent.

  • Load the mixture onto a Biotage ISOLUTE SLE+ plate. Apply a brief vacuum (-0.2 bar) and incubate for 5 minutes.

  • Elute with 2 x 400 µL of Methyl tert-butyl ether (MTBE).

  • Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Water/Methanol (80:20, v/v) containing 0.1% Formic Acid.

2. Chromatographic Separation:

  • Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 1.7 µm). Reasoning: The biphenyl stationary phase enhances π−π interactions with the diaryl ether structure, providing superior separation of isobaric hydroxylated metabolites compared to standard C18 columns.

  • Gradient: Mobile Phase A (0.1% FA in Water) and B (0.1% FA in Acetonitrile). Ramp from 20% B to 95% B over 3.5 minutes at 0.4 mL/min.

3. MS/MS Parameters (MRM Transitions):

  • CMPMA: m/z 248.1 142.0 (ESI+)

  • M1 (N-Ac-CMPMA): m/z 290.1 142.0 (ESI+)

  • M2 (OH-CMPMA): m/z 264.1 158.0 (ESI+)

  • M3 (Phenol Cleavage): m/z 141.0 105.0 (ESI-)

Validation A SLE Extraction B LC-MS/MS Analysis A->B C Selectivity Assessment B->C D Accuracy & Precision C->D C->D E Matrix Effect D->E

ICH M10 compliant LC-MS/MS bioanalytical method validation workflow.

Validation Data & Results

The analytical method underwent a thorough validation process in accordance with the ICH M10 guidance for bioanalytical methods[3]. The following table summarizes the comparative performance of the platforms using our SLE-Biphenyl protocol.

Table 2: Validation Metrics (ICH M10 Criteria)
AnalytePlatformIntra-day Accuracy (%)Inter-day Precision (CV%)Matrix Effect (%)Extraction Recovery (%)
CMPMA Agilent 6495C98.54.294.189.5
CMPMA Thermo Altis101.25.196.388.2
M1 (N-Ac) Waters Xevo99.13.892.891.0
M2 (OH) Agilent 6495C102.46.588.585.4
M3 (Phenol) Waters Xevo97.85.991.282.1

Data Interpretation: According to regulatory standards, accuracy and precision around the mean value may not exceed 15% (or 20% at the LLOQ)[4]. All three platforms successfully met these criteria. However, the matrix effect data highlights the effectiveness of the SLE protocol. Responses detected and attributable to interfering components must not be more than 20% of the analyte response at the LLOQ[2]. By utilizing SLE, matrix effects were tightly controlled between 88.5% and 96.3% (indicating minimal ion suppression), which is significantly superior to historical PPT methods that often yield <60% matrix effects for lipophilic amines[5].

Conclusion & Recommendations

For the robust detection of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline and its diverse metabolites:

  • Choose the Waters Xevo TQ-Absolute if your primary goal is comprehensive metabolic profiling in a single run, as its 15 ms polarity switching effortlessly handles the ESI- requirements of the M3 phenol metabolite.

  • Choose the Agilent 6495C if your study requires ultra-trace quantification of the Phase I hydroxylated metabolites (M2) in late-stage pharmacokinetic tailing, leveraging the iFunnel's superior ESI+ sensitivity.

  • Adopt Supported Liquid Extraction (SLE) and Biphenyl chromatography universally across any platform to eliminate phospholipid-induced ion suppression and guarantee ICH M10 compliance.

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Validation

Conformational Control in Kinase Inhibitor Design: Evaluating 4-(2-Chloro-5-methylphenoxy)-2-methylaniline Against Alternative Intermediates

In the landscape of structure-based drug design (SBDD), the diaryl ether scaffold is a privileged motif, particularly in the development of Type II kinase inhibitors that target the inactive DFG-out conformation[1]. Howe...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of structure-based drug design (SBDD), the diaryl ether scaffold is a privileged motif, particularly in the development of Type II kinase inhibitors that target the inactive DFG-out conformation[1]. However, the inherent rotational freedom around the ether oxygen and the adjacent linker can lead to a high entropic penalty upon target binding.

This guide evaluates the efficacy of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline (CAS 946785-98-4) against alternative intermediates, demonstrating how strategic ortho-substitution drives conformational locking, enhances kinase selectivity, and improves overall metabolic stability.

Mechanistic Rationale: The Causality of Conformational Locking

When designing a kinase inhibitor, the intermediate must eventually be coupled to a hinge-binding core (often via a urea or amide linker). Unsubstituted diaryl ethers, such as 4-phenoxyaniline, sample a wide range of dihedral angles in solution. When binding to a kinase, the molecule must adopt a specific orthogonal conformation, resulting in a significant loss of conformational entropy.

The compound 4-(2-Chloro-5-methylphenoxy)-2-methylaniline solves this through dual-axis conformational control:

  • The Diaryl Ether Axis (2-Chloro-5-methylphenoxy): The introduction of a bulky chlorine atom ortho to the ether oxygen restricts rotation around the biaryl axis[2]. This steric hindrance pre-organizes the scaffold into an orthogonal geometry, lowering the conformational energetic penalty to bind its primary target, while increasing the penalty to bind off-target kinases that prefer planar conformations.

  • The Linker Axis (2-Methylaniline): The methyl group ortho to the aniline amine restricts the accessible conformations of the subsequent urea or amide "tail" moiety[3]. This pre-organizes the hydrogen-bond donor/acceptor pair to interact optimally with the conserved Glu/Asp residues in the DFG-out pocket[4].

ConformationalLogic A Diaryl Ether Core B Unsubstituted (e.g., 4-Phenoxyaniline) A->B C Di-Ortho-Substituted (4-(2-Cl-5-Me-phenoxy)-2-Me-aniline) A->C D High Rotational Freedom (Planar & Orthogonal States) B->D E Restricted Dihedral Angle (Locked Orthogonal State) C->E F High Entropic Penalty Lower Target Selectivity D->F G Pre-organized Binding Enhanced Kinase Selectivity E->G

Logical relationship between ortho-substitution, conformational locking, and kinase affinity.

Comparative Efficacy Data

To objectively evaluate 4-(2-Chloro-5-methylphenoxy)-2-methylaniline, we compare it against baseline and alternative intermediates commonly used in the synthesis of oncology APIs (e.g., Sorafenib and Lenvatinib analogs).

IntermediateOrtho-Substitution (Ether / Amine)Dihedral FlexibilityTarget Kinase ProfileMetabolic Stability (Oxidation)
4-Phenoxyaniline None / NoneHighBroad / PromiscuousLow (Prone to ortho/para oxidation)
3-Fluoro-4-phenoxyaniline Mono (F) / NoneModerateVEGFR / FGFRModerate
4-(4-Cl-3-CF3-phenoxy)aniline None / NoneHighB-Raf / VEGFRModerate
4-(2-Cl-5-Me-phenoxy)-2-Me-aniline Di-Ortho (Cl / Me)Low (Locked)Precision Type II (c-Met, Axl)High (Oxidation sites blocked)

Note: Because alkoxide ligands are less electron-donating, the palladium-catalyzed formation of sterically hindered diaryl ethers is particularly challenging, requiring optimized phosphine ligands during upstream synthesis[5]. However, the downstream pharmacological benefits heavily outweigh the synthetic complexity.

Self-Validating Experimental Protocols

The following step-by-step methodologies detail the workflow for synthesizing a target kinase inhibitor from 4-(2-Chloro-5-methylphenoxy)-2-methylaniline and validating its kinetic efficacy.

Protocol A: Scaffold Functionalization (Urea Formation)
  • Objective: Couple the sterically hindered aniline to a hinge-binding heteroaryl amine.

  • Action: Dissolve the heteroaryl amine (1.0 eq) and triphosgene (0.4 eq) in anhydrous DCM at 0 °C with DIPEA (3.0 eq). Stir for 30 minutes to form the isocyanate. Add 4-(2-Chloro-5-methylphenoxy)-2-methylaniline (1.1 eq) and warm to room temperature.

  • Causality: The ortho-methyl group significantly reduces the nucleophilicity of the aniline amine via steric shielding. Triphosgene is utilized over milder coupling agents like carbonyldiimidazole (CDI) to force the formation of the highly reactive isocyanate intermediate, effectively overcoming the steric barrier.

  • Self-Validation System: The reaction is monitored via LC-MS. The protocol dictates that the reaction mixture must not proceed to purification unless the [M+H]+ peak of the target urea constitutes >95% of the total ion current. If unreacted aniline remains >5%, an additional 0.1 eq of triphosgene is spiked. This ensures unreacted intermediate does not cause false positives in downstream kinetic assays.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics
  • Objective: Measure the residence time ( t1/2​ ) of the synthesized inhibitor.

  • Action: Immobilize the target recombinant kinase (e.g., c-Met) on a CM5 sensor chip via standard amine coupling. Inject serial dilutions (0.5 nM to 50 nM) of the synthesized urea inhibitor at a flow rate of 50 μL/min.

  • Causality: While standard IC50​ assays measure equilibrium potency, they fail to capture residence time ( t1/2​=ln(2)/koff​ ). Conformational locking via the 2-chloro and 2-methyl groups specifically decreases the dissociation rate ( koff​ ) by trapping the inhibitor in the hydrophobic pocket, preventing the rapid structural rearrangement required for the ligand to exit.

  • Self-Validation System: The kinetic data is self-validated by comparing the experimental maximum response ( Rmax​ ) to the theoretical Rmax​ based on the immobilization level. If the experimental Rmax​ deviates by >10%, it indicates non-specific binding, aggregation, or sub-stoichiometric binding, and the kon​ / koff​ data must be rejected.

ExperimentalWorkflow S1 Intermediate Activation (Triphosgene) S2 Urea Coupling (Steric Overcome) S1->S2 DIPEA, DCM S3 LC-MS Purity Validation (>95%) S2->S3 Self-Validation S4 SPR Kinetics (k_off Measurement) S3->S4 Pass

Step-by-step workflow for synthesizing and kinetically evaluating sterically hindered intermediates.

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Comparative

Inter-Laboratory Validation of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline Purity Assays: A Comparative Guide

Executive Summary & Context For drug development professionals and analytical scientists, establishing the absolute purity of complex chemical intermediates is a foundational regulatory requirement. The compound (CAS 946...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

For drug development professionals and analytical scientists, establishing the absolute purity of complex chemical intermediates is a foundational regulatory requirement. The compound (CAS 946785-98-4) is a highly substituted diaryl ether that presents unique analytical challenges due to its structural steric hindrance and susceptibility to regioisomeric impurities.

This guide objectively compares three distinct analytical modalities—HPLC-UV, LC-HRMS, and qNMR—evaluating their performance, inter-laboratory reproducibility, and alignment with the modernized [1]. By implementing self-validating protocols and multi-site co-validation strategies, laboratories can ensure that their purity assays are robust, reproducible, and strictly "fit for purpose" as defined by [2].

Mechanistic Challenges in Purity Analysis

The molecular architecture of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline consists of two distinct aromatic systems connected by an ether linkage. This structure introduces several mechanistic hurdles for purity determination:

  • Steric Hindrance & Conformational Isomerism: The ortho-substituents (the chlorine atom and the methyl group) adjacent to the ether linkage restrict free rotation. In liquid chromatography, if the column temperature is too low, slow interconversion between conformers can cause peak broadening or splitting.

  • Isobaric & Des-halogenated Impurities: Synthesis often yields trace amounts of des-chloro derivatives or regioisomers (e.g., migration of the methyl group). These impurities share nearly identical polarities with the target analyte, making baseline resolution ( Rs​>2.0 ) in standard reversed-phase chromatography difficult.

  • Detector Response Bias: The aniline moiety and the chlorinated phenoxy ring have different UV absorption maxima. Relying solely on UV area normalization without relative response factors (RRFs) can severely skew quantitative purity results.

Comparative Purity Assay Modalities

To address these challenges, laboratories must select the appropriate analytical technique. The recent adoption of ICH Q2(R2) explicitly expands validation frameworks to include non-chromatographic methods like quantitative NMR (qNMR) alongside traditional chromatography[3].

The table below provides an objective comparison of the three primary modalities used for the purity assay of this compound, supported by typical inter-laboratory validation data.

Performance CharacteristicHPLC-UV (Routine Release)LC-HRMS (Orthogonal ID)qNMR (Absolute Purity)
Primary Application Routine batch release & stability testingImpurity characterization & mass IDReference standard qualification
Specificity Mechanism Moderate (Retention time & UV spectra)High (Exact mass & MS/MS fragmentation)High (Chemical shift & proton coupling)
LOD / LOQ 0.05% / 0.10%0.001% / 0.005%1.0% / 2.0%
Intermediate Precision 1.0% RSD 5.0% RSD 0.5% RSD
Reference Material Requires high-purity target standardRequires high-purity target standardIndependent Internal Standard (e.g., Maleic Acid)
Inter-Lab Reproducibility High (Easily transferred)Moderate (Highly instrument-dependent)Very High (Primary ratio method)

Data Synthesis: While HPLC-UV remains the workhorse for high-throughput batch release, it suffers from the need for an external reference standard. qNMR serves as the ultimate orthogonal technique because it is a primary ratio method—it measures the fundamental magnetic resonance of protons, requiring only a universally certified internal standard rather than a pure sample of the analyte itself.

Inter-Laboratory Validation Framework

Validating these methods across multiple laboratories requires a rigorous, statistical approach. According to ICH Q2(R2), co-validation across multiple sites can simultaneously serve as method validation and technology transfer, standardizing procedures globally[4].

The dictates that inter-laboratory reproducibility must be assessed using Analysis of Variance (ANOVA) to separate within-lab repeatability from between-lab variations[5]. A method is only deemed "fit for purpose" if the combined standard uncertainty remains below the predefined specification limits for the active pharmaceutical ingredient (API)[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocols are designed as self-validating systems . They incorporate mandatory System Suitability Testing (SST); if the physical chemistry of the system drifts, the SST fails, preventing the generation of false data.

Protocol A: HPLC-UV Purity Assay

1. Mobile Phase Preparation:

  • Aqueous Phase: 0.1% Trifluoroacetic acid (TFA) in highly purified water.

  • Organic Phase: 0.1% TFA in Acetonitrile.

  • Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the basic aniline moiety. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing.

2. Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Temperature: 40°C. (Causality: Elevated temperature overcomes the rotational energy barrier of the sterically hindered ether linkage, ensuring a single, sharp chromatographic peak).

  • Detection: UV at 230 nm (optimal π→π∗ transition for the conjugated systems).

3. System Suitability Testing (Self-Validation Step):

  • Inject a resolution mixture containing 4-(2-Chloro-5-methylphenoxy)-2-methylaniline and its known des-chloro impurity.

  • Pass Criteria: Resolution ( Rs​ ) must be 2.0. Tailing factor ( Tf​ ) 1.5. Relative Standard Deviation (RSD) of 5 replicate standard injections 0.73%.

Protocol B: qNMR Absolute Purity Determination

1. Internal Standard (IS) Selection:

  • Select TraceCERT® Maleic Acid.

  • Causality: Maleic acid produces a sharp singlet at ~6.3 ppm in DMSO- d6​ . This chemical shift sits perfectly in the "empty window" between the aliphatic methyl protons (2.2 - 2.4 ppm) and the complex aromatic multiplet (6.5 - 7.5 ppm) of the target analyte, ensuring zero signal overlap.

2. Sample Preparation:

  • Accurately weigh ~15 mg of the target compound and ~5 mg of Maleic Acid using a microbalance (d = 0.001 mg). Dissolve entirely in 0.6 mL of anhydrous DMSO- d6​ .

3. Acquisition Parameters (Self-Validation Step):

  • Relaxation Delay ( D1​ ): 60 seconds.

  • Causality: Quantitative NMR requires the complete return of macroscopic magnetization to the Z-axis before the next pulse. Because sterically hindered aromatic protons can have longitudinal relaxation times ( T1​ ) up to 10 seconds, a D1​ of ≥5×T1​ guarantees >99.3% signal recovery, preventing integration errors.

  • Pass Criteria: The signal-to-noise (S/N) ratio of the analyte's distinct methyl peak must be 250:1.

Workflow Visualization

The following diagram illustrates the lifecycle of analytical method validation, from single-lab optimization to multi-site co-validation, ensuring compliance with both ICH and Eurachem directives.

ValidationWorkflow N1 Method Selection (HPLC, LC-MS, qNMR) N2 System Suitability Testing (SST) N1->N2 Define Parameters N3 Single-Lab Validation (ICH Q2(R2)) N2->N3 Pass Criteria N4 Method Transfer & Protocol Distribution N3->N4 Robustness Confirmed N5 Inter-Laboratory Co-Validation N4->N5 Multi-Site Execution N6 Statistical Analysis (ANOVA) N5->N6 Aggregate Results N7 Final Purity Certification N6->N7 Meets EURACHEM Specs

Caption: Inter-laboratory validation workflow for purity assays based on ICH Q2(R2) and EURACHEM standards.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures." ICH.org. URL:[Link]

  • Eurachem. "The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics." Eurachem.org. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(2-Chloro-5-methylphenoxy)-2-methylaniline proper disposal procedures

Operational Guide: Safety, Handling, and Disposal of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline As drug development and agrochemical synthesis grow increasingly complex, handling specialized halogenated intermediates r...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safety, Handling, and Disposal of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline

As drug development and agrochemical synthesis grow increasingly complex, handling specialized halogenated intermediates requires a deep understanding of their physicochemical behavior. 4-(2-Chloro-5-methylphenoxy)-2-methylaniline is a high-value primary aromatic amine (PAA) characterized by its highly lipophilic chlorophenoxy moiety and reactive aniline core.

This technical guide provides researchers and environmental health and safety (EHS) professionals with authoritative, causality-driven protocols for the safe handling, spill decontamination, and regulatory-compliant disposal of this compound.

Mechanistic Hazard Profile & Causality

To handle 4-(2-Chloro-5-methylphenoxy)-2-methylaniline safely, one must understand why it is hazardous. The molecule presents a dual-threat profile based on its structural components:

  • The Aniline Core (Systemic Toxicity): Primary aromatic amines are notorious for causing methemoglobinemia[1]. Upon systemic absorption, the amine group undergoes hepatic CYP450 N-hydroxylation. The resulting intermediate spontaneously oxidizes into a highly reactive nitroso derivative. This species penetrates erythrocytes and oxidizes the iron in hemoglobin from its ferrous (Fe2+) to its ferric (Fe3+) state, destroying its oxygen-carrying capacity and inducing cellular hypoxia.

  • The Chlorophenoxy Moiety (Environmental Persistence): The integration of a chlorine atom and multiple methyl groups renders this molecule highly lipophilic. This not only accelerates dermal penetration but also makes the compound highly toxic to aquatic life with long-lasting environmental effects[1]. Furthermore, the presence of the carbon-chlorine bond strictly dictates its classification as a halogenated waste stream[2].

ToxicityPathway Compound 4-(2-Chloro-5-methylphenoxy) -2-methylaniline CYP450 Hepatic CYP450 N-hydroxylation Compound->CYP450 Absorption & Metabolism NHydroxy N-hydroxyarylamine Intermediate CYP450->NHydroxy Enzymatic Oxidation Nitroso Nitroso Derivative (Highly Reactive) NHydroxy->Nitroso Spontaneous Oxidation Hemoglobin Hemoglobin Oxidation (Fe2+ → Fe3+) Nitroso->Hemoglobin Erythrocyte Penetration Methemoglobinemia Methemoglobinemia & Cellular Hypoxia Hemoglobin->Methemoglobinemia Oxygen Transport Failure

Figure 1: CYP450-mediated toxicity pathway of halogenated aromatic amines causing methemoglobinemia.

Quantitative Safety Specifications

The following parameters must be integrated into your laboratory's Standard Operating Procedures (SOPs) prior to receiving or opening the chemical.

ParameterSpecificationCausality / Rationale
GHS Classification Category 3 (Toxic), Category 1 (Aquatic)Chlorophenoxy moiety disrupts aquatic ecosystems; aniline core induces methemoglobinemia.
Glove Material Nitrile Rubber (Min 0.11 mm thickness)Provides >480 minutes breakthrough time against highly lipophilic aromatic amines[3].
Respiratory Protection N95 or P100 Particulate FilterPrevents inhalation of aerosolized dust during weighing, transfer, or spill recovery operations.
Waste Classification Halogenated Organic WasteMixing with non-halogenated waste risks dioxin/furan formation during standard incineration.
Disposal Method High-Temp Incineration + ScrubberBreaks down stable C-Cl bonds; alkaline scrubber is required to neutralize resulting HCl gas.

Self-Validating Experimental Protocols

Protocol A: Spill Decontamination Workflow

Because aromatic amines rapidly penetrate standard laboratory surfaces and skin, immediate and chemically sound decontamination is required.

Step 1: Isolation and PPE Donning Evacuate the immediate area. Don a P100 respirator, double nitrile gloves, and a chemical-resistant lab coat. Causality: Prevents inhalation of particulates and blocks dermal absorption pathways.

Step 2: Containment and Absorption Surround the spill with an inert, non-reactive absorbent (e.g., diatomaceous earth or sand). Do not use combustible absorbents like sawdust. Causality: Halogenated anilines can react exothermically with certain organic absorbents or strong oxidizers.

Step 3: Chemical Solubilization Apply a dilute solution of 5% acetic acid or a commercial glutaraldehyde-based amine decontamination solution to the spill area. Causality: Aromatic amines are weak bases. Mild acidic conditions protonate the amine nitrogen, converting the lipophilic free base into a water-soluble salt, allowing for complete extraction into the absorbent material.

Step 4: Validation Check (Self-Validating Step) Action: After collecting the primary absorbent into a hazardous waste bin, perform a "white-wipe test" on the surface using a solvent-dampened (ethanol/water) white absorbent pad. Causality: Aromatic amines and their oxidative byproducts are highly chromophoric (often appearing yellow, brown, or blue/cyanotic)[3]. Validation Condition: The system is validated clean only when the wipe remains pristine white. If any discoloration is observed, repeat Step 3.

Protocol B: Halogenated Waste Segregation & Disposal Workflow

Improper disposal of halogenated compounds violates and poses severe environmental risks[2].

Step 1: Waste Segregation Strictly segregate all solid and liquid waste containing 4-(2-Chloro-5-methylphenoxy)-2-methylaniline into a designated "Halogenated Organic Waste" stream. Causality: If halogenated waste is inadvertently mixed with standard organic waste and sent to a conventional incinerator, the thermal destruction process will generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs).

Step 2: Containerization Transfer waste into a rigid, leak-proof High-Density Polyethylene (HDPE) container. Avoid metal containers. Causality: Trace moisture can react with halogenated compounds over time to form dilute hydrochloric acid, which will corrode metal containers and cause breaches.

Step 3: Validation Check (Self-Validating Step) Action: Perform a pH check of the liquid waste stream (must be pH 6-8) and inspect the sealed container after 24 hours. Causality: Highly acidic or basic conditions can trigger exothermic degradation of the aniline core. Validation Condition: The waste is validated for transport only when the pH is neutral and the container shows zero signs of pressurization (bulging).

Step 4: Final Thermal Destruction Dispatch the validated containers via a licensed hazardous waste contractor for high-temperature incineration (>1000°C). Causality: The facility must be equipped with an afterburner and an alkaline scrubber. The extreme heat destroys the aromatic rings, while the scrubber neutralizes the corrosive hydrogen chloride (HCl) gas generated from the chlorophenoxy group.

DisposalWorkflow Start Solid/Liquid Waste Generation Segregation Segregate as Halogenated Organic Start->Segregation Identify Cl- moiety Containment Secondary Containment & Labeling Segregation->Containment Transfer to HDPE Validation Validate pH (6-8) & Seal Integrity Containment->Validation QA Check Incineration High-Temp Incineration (with HCl Scrubber) Validation->Incineration EPA RCRA Transport

Figure 2: Validated workflow for the segregation and disposal of halogenated aromatic amine waste.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications (Organic Process Research & Development). Available at:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency (EPA). Available at:[Link]

Sources

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